CGP 12177 hydrochloride
Description
Propriétés
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVFCYCTITZLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474681 | |
| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64208-32-8 | |
| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Structure of CGP 12177 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 12177 hydrochloride is a valuable pharmacological tool for studying the β-adrenergic receptor system. It is a hydrophilic β-adrenergic receptor ligand known for its distinct pharmacological profile, acting as a high-affinity antagonist at β1 and β2-adrenergic receptors while exhibiting partial agonist activity at the β3-adrenergic receptor.[1][2][3] This unique selectivity makes it an essential compound for differentiating β-adrenergic receptor subtypes and investigating their downstream signaling pathways. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies associated with this compound.
Chemical Properties and Structure of this compound
This compound is a synthetic compound belonging to the aryloxypropanolamine class of β-blockers. Its chemical structure and properties are well-defined, making it a reliable agent for in vitro and in vivo studies.
| Property | Value | Reference |
| IUPAC Name | 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride | [2] |
| Alternate Names | (R)-4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride; (±)-CGP 12177 hydrochloride | [1][4] |
| CAS Number | 64208-32-8 | [1][2][4] |
| Molecular Formula | C14H21N3O3·HCl | [1][2] |
| Molecular Weight | 315.8 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water to 50 mM | [1][2][3] |
| Canonical SMILES | CC(C)(C)NC--INVALID-LINK--O.Cl | [1] |
| InChI Key | YQVFCYCTITZLSX-UHFFFAOYSA-N | [3] |
Pharmacological Profile
This compound's pharmacological activity is characterized by its high affinity and selectivity for β-adrenergic receptors. It is a potent antagonist of β1 and β2 subtypes and a partial agonist of the β3 subtype.[1][2][3]
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 0.9 nM | β1 | [1][2][3][4] |
| Ki | 4 nM | β2 | [1][2][3][4] |
| Ki | 88 nM | β3 | [1][2][3][4] |
| pKi | 5.22 | α1 (displacement of [3H]prazosin) | [4] |
| log KD (3H-CGP 12177) | -9.84 ± 0.06 | Human β2 | |
| log EC50 (cAMP accumulation) | -8.90 ± 0.06 | Human β2 | |
| log EC50 (CRE-mediated transcription) | -9.66 ± 0.04 | Human β2 |
Key Experimental Methodologies
The characterization of this compound's interaction with β-adrenergic receptors involves several key in vitro assays. The following are detailed protocols for these experiments.
Radioligand Binding Assay using [3H]-CGP 12177
This assay is used to determine the affinity (Kd) and density (Bmax) of β-adrenergic receptors in a given cell or tissue preparation.
Materials:
-
Cells or tissue membranes expressing β-adrenergic receptors
-
[3H]-CGP 12177 (radioligand)
-
Unlabeled CGP 12177 or another high-affinity β-adrenergic antagonist (e.g., propranolol) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize cells or tissue in cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg protein)
-
Binding buffer
-
For total binding wells: Add buffer.
-
For non-specific binding wells: Add a high concentration of unlabeled antagonist (e.g., 10 µM propranolol).
-
Add increasing concentrations of [3H]-CGP 12177.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of [3H]-CGP 12177 concentration.
-
Determine Kd and Bmax values by non-linear regression analysis using a one-site binding model.
-
cAMP Accumulation Assay (HTRF)
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors like the β-adrenergic receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this measurement.
Materials:
-
Cells expressing the β-adrenergic receptor of interest
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
This compound and other test compounds
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Detach cells and resuspend in stimulation buffer to the optimized cell density.
-
-
Assay Setup:
-
Dispense cells into the wells of a 384-well plate.
-
Add test compounds (agonists or antagonists) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is activated downstream of cAMP and Protein Kinase A (PKA).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium
-
CRE-luciferase reporter vector
-
Vector for constitutive expression of a control reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound and other test compounds
-
Luciferase assay reagent (e.g., Dual-Glo®)
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the CRE-luciferase reporter vector and the control reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to recover overnight.
-
-
Compound Treatment:
-
Replace the medium with serum-free medium containing the test compounds at various concentrations.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence of the firefly (CRE-driven) and Renilla (control) luciferases sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration to determine EC50 or IC50 values.
-
References
- 1. β-adrenergic receptor signaling mediated by β-arrestins and its potential role in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. columbia.edu [columbia.edu]
- 4. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-depth Technical Guide to the Mechanism of Action of CGP 12177 Hydrochloride on Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 12177 hydrochloride is a hydrophilic β-adrenergic receptor (β-AR) ligand that has become an invaluable tool in the pharmacological characterization of this important receptor family. Initially identified as a high-affinity, non-selective antagonist for β1- and β2-adrenergic receptors, subsequent research has revealed a more complex and nuanced mechanism of action. This guide provides a comprehensive overview of the interaction of CGP 12177 with β-adrenergic receptor subtypes, its effects on downstream signaling pathways, and detailed methodologies for its study.
Core Mechanism of Action: A Tale of Two Affinities
The defining characteristic of CGP 12177 is its dualistic nature, acting as a potent antagonist at the canonical catecholamine binding site of β1- and β2-adrenoceptors while exhibiting partial agonist activity, particularly at the β3-adrenoceptor and a proposed secondary, low-affinity site on the β1-adrenoceptor.[1][2][3] This unique pharmacological profile makes it a critical compound for dissecting the intricate signaling mechanisms of β-adrenergic receptors.
Interaction with β1-Adrenergic Receptors
At low nanomolar concentrations, CGP 12177 acts as a competitive antagonist at the human β1-adrenoceptor, inhibiting the effects of classical agonists like isoprenaline.[1] However, at higher concentrations, it displays partial agonist activity, stimulating downstream signaling pathways such as cAMP accumulation and cAMP response element (CRE)-mediated gene transcription.[1][3] This has led to the hypothesis of a second, low-affinity binding site or an alternative active conformation of the β1-adrenoceptor that is insensitive to classical antagonists but can be activated by CGP 12177.[1][3][4]
Interaction with β2-Adrenergic Receptors
Similar to its action on β1-receptors, CGP 12177 is a high-affinity partial agonist at the human β2-adrenoceptor.[1][5] It potently stimulates both cyclic AMP (cAMP) accumulation and CRE-mediated gene transcription.[1][5] The agonist effects of CGP 12177 at the β2-adrenoceptor can be blocked by the β2-selective antagonist ICI 118551.[1][5] Interestingly, despite being a small hydrophilic molecule, CGP 12177 exhibits slow dissociation from the human β2-adrenoceptor.[1][5] Unlike full agonists, CGP 12177 does not appear to stimulate significant β2-adrenoceptor internalization.[1][2][5]
Interaction with β3-Adrenergic Receptors
CGP 12177 is recognized as a partial agonist at the β3-adrenoceptor.[2][6] Its affinity for the β3-adrenoceptor is lower than for the β1 and β2 subtypes.[2][6] This property has been utilized to study the function of atypical β-adrenergic receptors in various tissues, including brown adipose tissue.[1][7]
Quantitative Data Summary
The binding affinities and functional potencies of this compound at the different β-adrenergic receptor subtypes are summarized below. These values have been compiled from various studies and may vary depending on the experimental conditions and cell systems used.
Table 1: Binding Affinities (Ki) of CGP 12177 for Human β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β1 | 0.9 | [2][6] |
| β2 | 4 | [2][6] |
| β3 | 88 | [2][6] |
Table 2: Functional Activity of CGP 12177 at Human β-Adrenergic Receptors
| Receptor Subtype | Functional Assay | Parameter | Value | Reference |
| β1 | Isoprenaline-induced cAMP accumulation | KD (nM) | 2 | [1] |
| β1 | cAMP accumulation (partial agonist) | EC50 (nM) | 12-15 | [1] |
| β2 | ³H-cAMP accumulation | log EC50 | -8.90 ± 0.06 | [1] |
| β2 | CRE-mediated gene transcription | log EC50 | -9.66 ± 0.04 | [1][5] |
| β2 | Antagonism of Salbutamol-induced cAMP response | log KD | -9.57 ± 0.15 | [1][5] |
| β2 | Antagonism of Salbutamol-induced gene transcription | log KD | -10.04 ± 0.096 | [1][5] |
| β2 | ³H-CGP 12177 whole-cell binding | log KD | -9.84 ± 0.06 | [1][5] |
Signaling Pathways
The interaction of CGP 12177 with β-adrenergic receptors modulates the canonical Gs-protein/adenylyl cyclase/cAMP signaling cascade.
Caption: Canonical β-AR Gs signaling pathway activated by CGP 12177.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental to determining the affinity of ligands like CGP 12177 for their receptors.[8][9]
Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand or the inhibition constant (Ki) of an unlabeled competitor.
Materials:
-
Cell membranes or whole cells expressing the β-adrenergic receptor of interest.
-
Radioligand (e.g., [³H]-CGP 12177).
-
Unlabeled competitor (e.g., CGP 12177, isoprenaline, propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Incubation:
-
In a 96-well plate, combine the cell membrane preparation (3-20 µg protein) or whole cells, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor.[10]
-
For saturation binding, use increasing concentrations of the radioligand.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist, e.g., 1-10 µM propranolol).[11]
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Bmax (receptor density) and Kd.
-
For competition experiments, plot the percentage of specific binding versus the log concentration of the competitor and fit the data to a one-site or two-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
References
- 1. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Pharmacology of CGP 12177: A Technical Guide to its β3-Agonist and β1/β2-Antagonist Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 12177 is a fascinating pharmacological tool compound renowned for its unique dualistic activity on the beta-adrenergic receptor system. It acts as a partial agonist at the β3-adrenoceptor while simultaneously serving as an antagonist at the β1- and β2-adrenoceptors. This distinct profile makes CGP 12177 an invaluable ligand for dissecting the physiological and pathological roles of individual β-adrenoceptor subtypes. This technical guide provides an in-depth overview of the pharmacological properties of CGP 12177, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Data Presentation: Quantitative Pharmacological Profile
The following tables summarize the binding affinities and functional potencies of CGP 12177 at the human β1, β2, and β3-adrenoceptors.
Table 1: Binding Affinity of CGP 12177 for Human β-Adrenoceptors
| Receptor Subtype | Ki (nM) | Reference |
| β1 | 0.9 | |
| β2 | 4 | |
| β3 | 88 |
Table 2: Functional Activity of CGP 12177 at Human β-Adrenoceptors
| Receptor Subtype & Assay | Parameter | Value | Reference |
| β2 - cAMP Accumulation | log EC50 | -8.90 ± 0.06 | [1] |
| β2 - CRE-mediated Reporter Gene Transcription | log EC50 | -9.66 ± 0.04 | [1] |
Experimental Protocols
Radioligand Binding Assay for Determination of Ki Values
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of CGP 12177 for β-adrenoceptor subtypes.
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenoceptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes differential centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.[2]
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 or [125I]iodocyanopindolol) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled CGP 12177 are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist (e.g., 100 nM ICI 118551).[1]
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to reach equilibrium.[1]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of CGP 12177 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol describes a method to assess the functional agonist or antagonist activity of CGP 12177 by measuring its effect on adenylyl cyclase activity.
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the β-adrenoceptor subtype of interest as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
Incubate the cell membranes with varying concentrations of CGP 12177 in an assay buffer containing ATP (the substrate for adenylyl cyclase) and other necessary cofactors (e.g., MgCl2).
-
To assess antagonistic activity, membranes are co-incubated with a known β-agonist (e.g., isoproterenol) and varying concentrations of CGP 12177.
-
The reaction is initiated by the addition of the membranes and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
3. cAMP Quantification:
-
The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or capillary electrophoresis.[3]
4. Data Analysis:
-
For agonist activity, the concentration of CGP 12177 that produces 50% of the maximal response (EC50) is determined.
-
For antagonist activity, the concentration of CGP 12177 that inhibits 50% of the agonist-induced response is used to calculate the antagonist dissociation constant (Kb).
Signaling Pathways and Mechanisms of Action
β3-Adrenoceptor Agonism
CGP 12177 acts as a partial agonist at the β3-adrenoceptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The β3-adrenoceptor is known to couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins.
Caption: β3-Adrenoceptor signaling pathway activated by CGP 12177.
β1/β2-Adrenoceptor Antagonism
At β1 and β2-adrenoceptors, CGP 12177 acts as an antagonist. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) from binding and activating the receptor, thus blocking their downstream effects.
Caption: Antagonistic action of CGP 12177 at β1/β2-adrenoceptors.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the pharmacological profile of a compound like CGP 12177.
Caption: General experimental workflow for pharmacological profiling.
Conclusion
CGP 12177 exhibits a complex but well-defined pharmacological profile, characterized by its partial agonism at β3-adrenoceptors and antagonism at β1- and β2-adrenoceptors. This dual activity, supported by the quantitative data and mechanistic insights presented in this guide, solidifies its role as a critical tool for adrenergic receptor research. The detailed experimental protocols and visual representations of signaling pathways and workflows provided herein are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of modulating the β-adrenergic system.
References
In Vitro Characterization of CGP 12177 Hydrochloride Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CGP 12177 hydrochloride, a key ligand used in the study of β-adrenergic receptors (β-ARs). CGP 12177 is notable for its hydrophilic nature, which makes it particularly suitable for labeling cell surface receptors with minimal non-specific binding to intact cells.[1][2] It acts as a partial agonist at β3-ARs and an antagonist at β1- and β2-ARs.[3] This document details its binding affinities, experimental protocols for its use in radioligand binding assays, and the associated signaling pathways.
Quantitative Binding Affinity and Functional Data
The binding affinity and functional potency of this compound have been characterized across various β-adrenergic receptor subtypes. The following tables summarize key quantitative data from in vitro studies.
Table 1: Binding Affinity of CGP 12177 for β-Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Preparation | Ki (nM) | KD (nM) | log KD | BMAX (fmol/mg protein) | Reference |
| β1-AR | CGP 12177 | - | 0.9 | - | - | - | [3] |
| β2-AR | CGP 12177 | - | 4 | - | - | - | [3] |
| β3-AR | CGP 12177 | - | 88 | - | - | - | [3] |
| Human β2-AR | [3H]-CGP 12177 | Intact CHO-β2 cells | - | - | -9.84 ± 0.06 | 466.0 ± 36.2 | [4] |
| Human β1-AR | [3H]-CGP 12177 | CHO cells | - | 0.42 | - | - | [5] |
| Human β2-AR | [3H]-CGP 12177 | CHO cells | - | 0.17 | - | - | [5] |
| Human β3-AR | [3H]-CGP 12177 | CHO cells | - | 109.2 | - | - | [5] |
| Rat β3-AR | [3H]-CGP 12177 | Brown adipose tissue plasma membranes | - | 31 (low affinity) | - | - | [6] |
Table 2: Functional Activity of CGP 12177 at the Human β2-Adrenergic Receptor
| Assay | Parameter | Agonist | log EC50 | Reference |
| 3H-Cyclic AMP Accumulation | Partial Agonist | CGP 12177 | -8.90 ± 0.06 | [4][7] |
| CRE-mediated Reporter Gene Transcription | Partial Agonist | CGP 12177 | -9.66 ± 0.04 | [4][7] |
Table 3: Antagonist Activity of CGP 12177 at the Human β2-Adrenergic Receptor
| Assay | Agonist | log KD | Reference |
| Cyclic AMP Response | Salbutamol | -9.57 ± 0.15 | [4][7] |
| Reporter Gene Response | Salbutamol | -10.04 ± 0.096 | [4][7] |
Signaling Pathways and Experimental Workflows
The interaction of CGP 12177 with β-adrenergic receptors initiates a cascade of intracellular events. The following diagrams illustrate the canonical β-adrenergic signaling pathway and a typical workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the successful in vitro characterization of ligand-receptor interactions. Below are protocols for whole-cell radioligand binding and functional cAMP accumulation assays.
[3H]-CGP 12177 Whole-Cell Binding Assay
This protocol is adapted from studies characterizing [3H]-CGP 12177 binding to intact cells expressing the human β2-adrenoceptor.[4]
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β-adrenergic receptor subtype of interest in appropriate growth medium.
-
Seed cells into 24-well plates and grow to confluence.
2. Assay Preparation:
-
On the day of the experiment, remove the growth medium from the wells.
-
Wash the cells once with a suitable binding buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4 - HBH).
3. Radioligand Incubation:
-
Saturation Binding:
-
To each well, add 1 ml of HBH containing increasing concentrations of [3H]-CGP 12177 (e.g., 0.1-10 nM).
-
For determining non-specific binding, add a high concentration of a competing antagonist (e.g., 100 nM ICI 118551 for β2-AR) to a parallel set of wells.[4]
-
-
Competition Binding:
-
To each well, add 1 ml of HBH containing a fixed concentration of [3H]-CGP 12177 (typically at or near its KD value, e.g., 0.3 nM).[4]
-
Add increasing concentrations of the unlabeled competing ligand (e.g., CGP 12177 itself, or other agonists/antagonists).
-
Non-specific binding is determined in the presence of a saturating concentration of a suitable antagonist.
-
4. Incubation:
-
Incubate the plates at 37°C for 1 hour to allow binding to reach equilibrium.[4]
5. Termination and Washing:
-
Aspirate the incubation medium from each well.
-
Rapidly wash the cells with 500 μl of ice-cold HBH to remove unbound radioligand.[4]
6. Cell Lysis and Scintillation Counting:
-
Add 500 μl of 0.5 M NaOH to each well and incubate at 37°C for 1 hour to lyse the cells.[4]
-
Transfer the entire contents of each well into scintillation vials.
-
Add an appropriate scintillation cocktail (e.g., Cocktail Plus).
-
Measure the radioactivity in a β-counter for 3 minutes per sample.[4]
7. Data Analysis:
-
Determine the protein concentration in parallel wells using a standard method (e.g., Lowry assay) to normalize the data.[4]
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
For saturation binding, analyze the data using non-linear regression to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding, analyze the data using non-linear regression to determine the IC50 (half-maximal inhibitory concentration), which can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.
Functional Assay: 3H-Cyclic AMP Accumulation
This protocol measures the ability of CGP 12177 to act as an agonist or antagonist by quantifying its effect on the production of cyclic AMP (cAMP).
1. Cell Preparation:
-
Culture and seed cells expressing the receptor of interest as described above.
-
Pre-label the cellular ATP pool by incubating the cells with [3H]-adenine in serum-free medium for 2 hours.
2. Agonist Stimulation:
-
Wash the cells to remove unincorporated [3H]-adenine.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of newly synthesized cAMP.
-
Add increasing concentrations of CGP 12177 (to measure agonist activity) or a fixed concentration of CGP 12177 along with an agonist like isoprenaline (to measure antagonist activity).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).[4]
3. Termination and cAMP Isolation:
-
Stop the reaction by aspirating the medium and adding cold 5% trichloroacetic acid.
-
Isolate the [3H]-cAMP from the [3H]-ATP precursor using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
4. Scintillation Counting and Data Analysis:
-
Measure the radioactivity of the eluted [3H]-cAMP fractions.
-
Express the data as a percentage of the total [3H] uptake.
-
For agonist activity, plot the cAMP accumulation against the log concentration of CGP 12177 and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist activity, perform a Schild analysis to determine the KD of CGP 12177.[8] This involves measuring the rightward shift in the agonist dose-response curve caused by different concentrations of the antagonist.[8]
References
- 1. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
The Dual-Faceted Role of CGP 12177 Hydrochloride in Unraveling β-Adrenergic Receptor Subtype Complexity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CGP 12177 hydrochloride is a pivotal pharmacological tool for the nuanced investigation of β-adrenergic receptor (β-AR) subtypes. Initially characterized as a high-affinity, non-selective antagonist for β1- and β2-adrenergic receptors, its utility has expanded significantly with the discovery of its partial agonist activity at β3-adrenoceptors and its unique interaction with a low-affinity state of the β1-adrenoceptor, often termed the putative β4-adrenoceptor. This hydrophilic ligand's inability to readily cross cell membranes makes its tritiated form, [³H]-CGP 12177, an invaluable radioligand for quantifying cell surface receptors. This guide provides a comprehensive overview of CGP 12177's pharmacological profile, detailed experimental protocols for its use, and a summary of key quantitative data to aid in the design and interpretation of studies targeting the β-adrenergic system.
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex pharmacological profile, acting as an antagonist at β1- and β2-adrenoceptors while demonstrating partial agonism at the β3 subtype.[1][2][3] This dual nature allows for the dissection of receptor-specific effects in tissues and cells co-expressing multiple β-AR subtypes. Furthermore, at higher concentrations, CGP 12177 can elicit responses through a low-affinity state of the β1-adrenoceptor, a phenomenon that has been crucial in the characterization of this receptor's allosteric modulation.[4][5]
The hydrophilicity of CGP 12177 is a key property, preventing its passive diffusion across the plasma membrane. This makes [³H]-CGP 12177 an exceptional tool for specifically labeling and quantifying β-adrenergic receptors expressed on the cell surface, as it shows very little non-specific binding to intact cells.[6][7]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of CGP 12177 at human β-adrenergic receptor subtypes, providing a clear comparison of its interaction with each receptor.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| β1 | 0.9 | [1][2][3] |
| β2 | 4 | [1][2] |
| β3 | 88 | [1][2][3] |
| Functional Assay | Receptor Subtype | Parameter | Value | Reference |
| cAMP Accumulation | Human β2 | log EC50 | -8.90 ± 0.06 | [8][9] |
| CRE-mediated Gene Transcription | Human β2 | log EC50 | -9.66 ± 0.04 | [8][9] |
| Isoprenaline-induced cAMP accumulation (Antagonism) | Human β1 | KD (nM) | 2 | [8] |
| Partial Agonist Effect | Human β1 | EC50 (nM) | 12-15 | [8] |
Key Experimental Protocols
Radioligand Binding Assay Using [³H]-CGP 12177
This protocol describes a whole-cell binding assay to determine the affinity of a competing ligand for a specific β-adrenergic receptor subtype expressed in a cell line.
Materials:
-
CHO-K1 cells stably expressing the human β-adrenergic receptor subtype of interest (β1, β2, or β3).
-
[³H]-CGP 12177.
-
Competing unlabeled ligands (e.g., CGP 12177, ICI 118551 for β2, CGP 20712A for β1).
-
HEPES-buffered Hanks' balanced salt solution (HBH).
-
0.5 M NaOH.
-
Scintillation fluid.
-
24-well cell culture plates.
-
β-counter.
Methodology:
-
Cell Culture: Grow the transfected CHO-K1 cells to confluence in 24-well plates.
-
Assay Preparation: On the day of the experiment, remove the culture medium and wash the cells with HBH.
-
Incubation: Add 1 ml of HBH containing a fixed concentration of [³H]-CGP 12177 to each well. For β1- and β2-adrenoceptors, a concentration of 0.3 nM is often used.[8]
-
Competition: Add 10 µl of varying concentrations of the competing unlabeled ligand to the wells. For determination of non-specific binding, use a high concentration of a selective antagonist (e.g., 100 nM ICI 118551 for β2-receptors).[8]
-
Equilibration: Incubate the plates at 37°C for 1 hour to allow the binding to reach equilibrium.[8]
-
Washing: Remove the incubation solution and wash each well with 500 µl of HBH to remove unbound radioligand.[8]
-
Cell Lysis: Dissolve the cells by incubating with 500 µl of 0.5 M NaOH per well at 37°C for one hour.[8]
-
Scintillation Counting: Transfer the entire contents of each well to a scintillation vial, add scintillation fluid, and count the radioactivity using a β-counter for 3 minutes.[8]
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of CGP 12177 to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Materials:
-
Membrane preparations from cells or tissues expressing the β-adrenergic receptor of interest.
-
This compound.
-
Other agonists (e.g., isoprenaline) and antagonists.
-
Assay buffer containing ATP, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX).
-
[α-³²P]ATP.
-
Dowex and Alumina columns for cAMP purification.[10]
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from the cells or tissue of interest.[11]
-
Reaction Setup: In a reaction tube, combine the membrane preparation with the assay buffer.
-
Ligand Addition: Add varying concentrations of CGP 12177 to the tubes. To test for antagonistic effects, pre-incubate with CGP 12177 before adding a known agonist.
-
Initiation of Reaction: Start the reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).
-
cAMP Purification: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.[10]
-
Quantification: Measure the radioactivity of the purified [³²P]cAMP using a scintillation counter.
-
Data Analysis: Plot the amount of cAMP produced as a function of the log concentration of CGP 12177 to generate a dose-response curve and determine the EC50 (for agonism) or IC50 (for antagonism).
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involving CGP 12177, the following diagrams have been generated using Graphviz.
Caption: β-Adrenergic receptor signaling pathway modulation by CGP 12177.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound remains an indispensable tool for the pharmacological dissection of β-adrenergic receptor subtypes. Its well-characterized binding affinities and dual antagonist/partial agonist profile, combined with the utility of its radiolabeled form for studying cell surface receptors, provide researchers with a versatile ligand for a wide range of applications. The detailed protocols and summarized data herein serve as a valuable resource for scientists and drug development professionals aiming to elucidate the complex roles of β-adrenergic receptors in health and disease.
References
- 1. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adrenergic beta-3 Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Unique Beta-Blocker: A Technical History of CGP 12177
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
CGP 12177, chemically known as (±)-4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, is a fascinating and widely utilized tool in pharmacology. Initially synthesized in the context of extensive research into β-adrenergic receptor (β-AR) antagonists, its unique properties have carved a distinct niche for it in the study of adrenoceptor pharmacology. This technical guide delves into the discovery, historical development, and key experimental findings that have shaped our understanding of CGP 12177. Its journey from a potential therapeutic agent to an indispensable research ligand highlights the intricate nature of drug-receptor interactions and the evolution of our understanding of G-protein coupled receptor (GPCR) signaling.
The development of β-blockers, a class of drugs that antagonize the effects of catecholamines at β-ARs, marked a monumental achievement in cardiovascular medicine.[1][2][3] The story began with Sir James Black's pioneering work in the 1960s, which led to the development of propranolol, the first clinically successful non-selective β-blocker.[1][2][3] This breakthrough was built upon Raymond Ahlquist's earlier classification of adrenoceptors into α and β subtypes in 1948.[2][3] The subsequent decades saw the development of a plethora of β-blockers with varying properties, including selectivity for β1- or β2-adrenoceptor subtypes and intrinsic sympathomimetic activity. It was within this dynamic landscape of β-adrenoceptor research that CGP 12177 emerged, not as a conventional antagonist, but as a compound with a more complex and intriguing pharmacological profile.
Discovery and Initial Characterization
CGP 12177 was synthesized and developed by Ciba-Geigy (now Novartis). A key feature that set it apart from many of its contemporaries was its hydrophilic nature.[4][5][6][7] This property proved to be instrumental in its utility as a research tool, as it limited its ability to passively diffuse across cell membranes, thereby primarily restricting its interaction to cell surface receptors.[4][6][7]
Early studies in the 1980s focused on characterizing its binding properties. Using a tritiated form, [3H]CGP 12177, researchers found it to be a high-affinity ligand for β-adrenoceptors.[4] An important early observation was that, unlike lipophilic β-blockers, [3H]CGP 12177 binding to intact cells could be completely displaced by agonists, suggesting it binds to the physiologically relevant cell surface receptor population.[4][7]
A Dual Personality: Antagonist and Partial Agonist
Further investigations revealed the multifaceted nature of CGP 12177's interaction with β-adrenoceptors. While it acts as a high-affinity antagonist at β1- and β2-adrenoceptors, it also exhibits partial agonist activity, particularly at the β3-adrenoceptor subtype.[8] This dual functionality has been a subject of extensive research and has contributed significantly to our understanding of receptor activation and signaling.
Moreover, a particularly intriguing finding was the discovery of a secondary, low-affinity binding site or conformation on the β1-adrenoceptor through which CGP 12177 can elicit agonist effects at higher concentrations.[9][10][11][12] This has opened up new avenues for investigating allosteric modulation and biased agonism at GPCRs.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of CGP 12177.
Table 1: Binding Affinities (Ki) of CGP 12177 for Human β-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| β1 | 0.9 | [8] |
| β2 | 4 | [8] |
| β3 | 88 | [8] |
Table 2: Functional Activity of CGP 12177 at Human β-Adrenoceptors
| Receptor Subtype | Functional Assay | Parameter | Value | Reference |
| β2 | cAMP Accumulation | log EC50 | -8.90 ± 0.06 | [9][10] |
| β2 | CRE-mediated Gene Transcription | log EC50 | -9.66 ± 0.04 | [9][10] |
Table 3: Radioligand Binding Parameters of [3H]CGP 12177
| Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| CHO-β2 cells | 0.20 ± 0.02 | 696.1 ± 75.7 | [6] |
| Rat Myocardial Membranes | 0.408 ± 0.067 | 12.27 ± 0.83 | [13] |
| Intact Rat Adipocytes (37°C) | 1.8 ± 0.4 | Not reported in fmol/mg | [14] |
Key Experimental Protocols
The characterization of CGP 12177 has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental to determining the affinity and density of receptors.[15][16][17][18]
1. Membrane Preparation: [15][16][19]
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay like the BCA assay.
2. Saturation Binding Assay: [17][18]
-
Increasing concentrations of [3H]CGP 12177 are incubated with a fixed amount of membrane preparation in a binding buffer.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol).
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
3. Competition Binding Assay: [17]
-
A fixed concentration of [3H]CGP 12177 is incubated with the membrane preparation in the presence of increasing concentrations of a competing unlabeled ligand (e.g., CGP 12177 itself or other β-agonists/antagonists).
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) of the competing ligand is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining the efficacy of a ligand.
1. cAMP Accumulation Assay: [9][10]
-
Cells expressing the target β-adrenoceptor (e.g., CHO-K1 cells) are plated in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Cells are then stimulated with various concentrations of CGP 12177 for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a competitive immunoassay, often employing a labeled cAMP tracer.
2. CRE-mediated Reporter Gene Assay: [9][10][11][12]
-
This assay measures a downstream event of cAMP signaling.
-
Cells are stably transfected with a reporter gene (e.g., secreted placental alkaline phosphatase, SPAP) under the control of a promoter containing cAMP response elements (CRE).
-
Cells are stimulated with different concentrations of CGP 12177.
-
Activation of the β-adrenoceptor leads to an increase in cAMP, which in turn activates transcription factors that bind to the CRE and drive the expression of the reporter gene.
-
The amount of the reporter protein produced is then quantified using an appropriate assay (e.g., a colorimetric or chemiluminescent assay for SPAP activity in the cell culture medium).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CGP 12177 and a typical experimental workflow for its characterization.
Caption: Canonical β-adrenoceptor signaling pathway activated by CGP 12177.
Caption: Experimental workflow for the pharmacological characterization of CGP 12177.
Conclusion: An Enduring Legacy in Pharmacology
The development of CGP 12177 represents a significant chapter in the history of β-adrenoceptor research. Its journey from a potential therapeutic agent to an invaluable pharmacological tool underscores the importance of detailed characterization in drug discovery. The unique properties of CGP 12177, including its hydrophilicity and complex pharmacology as both an antagonist and a partial agonist, have provided researchers with a powerful lens through which to dissect the intricacies of β-adrenoceptor function. The experimental protocols and quantitative data outlined in this guide provide a comprehensive overview of the foundational work that has established CGP 12177 as a cornerstone ligand in the field. Its continued use in laboratories worldwide is a testament to its enduring legacy and its ongoing contribution to our understanding of GPCR biology and the development of novel therapeutics.
References
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and direct visualisation of BODIPY-TMR-CGP: a long-acting fluorescent β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Effects of CGP 12177 Hydrochloride on Intracellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP 12177 hydrochloride is a hydrophilic β-adrenergic receptor ligand with a complex pharmacological profile.[1][2][3][4] Initially characterized as a non-selective β1/β2-adrenoceptor antagonist, subsequent research has revealed its partial agonist activity at β2- and β3-adrenoceptors.[1][5][6] This dual activity, along with its utility as a radioligand that primarily labels cell surface receptors, makes it a valuable tool in cardiovascular and metabolic disease research.[1][4] This guide provides a comprehensive overview of the effects of CGP 12177 on intracellular signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular cascades.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound across various adrenergic receptor subtypes and experimental systems.
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | KD (nM) | Reference |
| β1-adrenoceptor | - | - | 0.9 | - | [1][6] |
| β2-adrenoceptor | - | - | 4 | - | [1][6] |
| β3-adrenoceptor | - | - | 88 | - | [1][6] |
| Human β2-adrenoceptor | Intact CHO-K1 cells | [3H]CGP 12177 | - | ~1.4 (Log KD = -9.84 ± 0.06) | [5][7] |
| α1-adrenoceptor | Rat pulmonary artery | [3H]prazosin | ~6025 (pKi = 5.22) | - | [1] |
Table 2: Functional Activity of this compound in Cellular Assays
| Assay | Cell Line/Tissue | Receptor | Parameter | Value | Reference |
| cAMP Accumulation | CHO-K1 cells | Human β2-adrenoceptor | log EC50 | -8.90 ± 0.06 | [5][7] |
| CRE-mediated Gene Transcription | CHO-K1 cells | Human β2-adrenoceptor | log EC50 | -9.66 ± 0.04 | [5][7] |
| Isoprenaline-stimulated cAMP accumulation (Antagonism) | CHO-K1 cells | Human β1-adrenoceptor | KD | 2 nM | [5] |
| Adenylate Cyclase Stimulation | Rat brown adipose tissue | Atypical β-adrenoceptor | Activation Constant | ~3 µM | [8] |
| Isoproterenol-stimulated Adenylate Cyclase (Inhibition) | Rat brown adipose tissue | β-adrenoceptor | Ki | 1.94 ± 0.18 µM | [9] |
| Isoproterenol-stimulated Adenylate Cyclase (Inhibition) | Rat heart | β-adrenoceptor | Ki | 0.49 ± 0.11 µM | [9] |
Core Signaling Pathways Modulated by CGP 12177
CGP 12177 primarily modulates G-protein coupled receptor (GPCR) signaling, with its most well-documented effects being on the adenylyl cyclase/cAMP pathway.
β-Adrenergic Receptor - Gs/Gi Coupling and cAMP Pathway
At β2-adrenoceptors, CGP 12177 acts as a partial agonist, leading to the activation of Gs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), leading to changes in gene transcription.[5][7] Conversely, as an antagonist at β1/β2 receptors, it can inhibit the cAMP production stimulated by other agonists.[5][9] Some evidence also suggests that β2-adrenoceptors can couple to Gi proteins, which inhibit adenylyl cyclase.[10][11]
Other Signaling Pathways
Limited evidence suggests that CGP 12177 may influence other signaling pathways:
-
Intracellular Calcium: In rat pulmonary arteries, CGP 12177 has been shown to induce an increase in intracellular calcium concentration, particularly after pre-contraction with prostaglandin (B15479496) F2α.[1]
-
p38 MAPK Pathway: While not directly demonstrated for CGP 12177, β-adrenergic receptor activation can lead to the stimulation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, often via PKA.[12] This pathway is involved in cellular stress responses, inflammation, and apoptosis.[13][14][15]
-
β-Arrestin Recruitment: GPCR activation typically leads to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate G-protein independent signaling.[16][17][18][19] Studies with other β-adrenergic ligands show β-arrestin recruitment, however, CGP 12177 itself was found not to stimulate β2-adrenoceptor internalization, suggesting it may not strongly engage the β-arrestin pathway at this receptor subtype.[5][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of CGP 12177.[20]
Methodology:
-
Preparation of Membranes/Cells: Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[21] For whole-cell binding, use intact cells in suspension or culture plates.[5][22]
-
Incubation: In a multi-well plate, combine the membrane preparation (e.g., 25 µg protein) or intact cells with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 or [125I]Iodocyanopindolol) and a range of concentrations of unlabeled CGP 12177.[5][9][22]
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[5][21]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes/cells with bound radioligand.[20]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[21]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5][21]
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the competitor (CGP 12177) concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[21]
cAMP Accumulation Assay
This functional assay measures the ability of CGP 12177 to stimulate (as an agonist) or inhibit (as an antagonist) the production of intracellular cAMP.[23]
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the target receptor (e.g., CHO-K1 cells with human β2-adrenoceptor) in multi-well plates. Pre-label the intracellular ATP pool by incubating the cells with [3H]-adenine.[5]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.[5] For antagonist studies, add the antagonist (CGP 12177) during this step.
-
Stimulation: Add varying concentrations of the agonist (CGP 12177) to the cells and incubate for a short period (e.g., 10 minutes).[5] For Gi-coupled receptors, cells are typically pre-stimulated with forskolin (B1673556) to elevate basal cAMP levels.[23]
-
Termination and Lysis: Stop the reaction by adding a strong acid (e.g., HCl or trichloroacetic acid) to lyse the cells and stabilize the cAMP.[2][5]
-
cAMP Isolation: Separate the newly synthesized [3H]-cAMP from other radiolabeled adenine (B156593) nucleotides using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantification: Measure the radioactivity of the [3H]-cAMP fraction using a scintillation counter.
-
Data Analysis: Normalize the data and plot the cAMP accumulation against the log concentration of CGP 12177 to generate a dose-response curve and determine the EC50.
CRE-Mediated Reporter Gene Assay
This assay measures a downstream transcriptional event of the cAMP pathway.
Methodology:
-
Cell Line: Use a cell line stably transfected with both the receptor of interest and a reporter gene construct. The construct contains a promoter with multiple cAMP Response Elements (CREs) driving the expression of a reporter protein like Secreted Placental Alkaline Phosphatase (SPAP) or luciferase.[24]
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Replace the medium with a serum-free medium and add varying concentrations of CGP 12177.
-
Incubation: Incubate the cells for a longer period (e.g., 6-24 hours) to allow for gene transcription and protein expression/secretion.
-
Sample Collection: Collect aliquots of the cell culture supernatant (for secreted reporters like SPAP) or lyse the cells (for intracellular reporters like luciferase).
-
Reporter Activity Measurement: Measure the activity of the reporter protein using an appropriate assay (e.g., a chemiluminescent substrate for SPAP or luciferase).[25]
-
Data Analysis: Plot the reporter activity against the log concentration of CGP 12177 to generate a dose-response curve and determine the EC50 and maximal efficacy.[5]
Conclusion
This compound is a pharmacologically complex ligand that acts as a high-affinity antagonist at β1-adrenoceptors and a potent partial agonist at β2- and β3-adrenoceptors.[1][5][6] Its primary intracellular effect is the modulation of the adenylyl cyclase/cAMP/PKA pathway, leading to downstream changes in gene transcription.[5][7] While its effects on other pathways like intracellular calcium signaling have been noted, they are less characterized. The compound's hydrophilicity and its differential effects on receptor internalization make it a unique tool for dissecting β-adrenergic receptor signaling at the cell surface. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing CGP 12177 to investigate GPCR biology and its implications in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 7. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenylate cyclase agonist properties of CGP-12177A in brown fat: evidence for atypical beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. beta-Adrenergic activation of p38 MAP kinase in adipocytes: cAMP induction of the uncoupling protein 1 (UCP1) gene requires p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G protein-coupled receptors activate p38 MAPK via a non-canonical TAB1-TAB2- and TAB1-TAB3-dependent pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blockade of 67-kDa Laminin Receptor Facilitates AQP4 Down-Regulation and BBB Disruption via ERK1/2-and p38 MAPK-Mediated PI3K/AKT Activations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of p38 MAPK and MAPKAPK2 in promoting cell death and the inflammatory response to ischemic stress associated with necrotic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 24. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Partial Agonism of CGP 12177 at the β2-Adrenoceptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological properties of CGP 12177, specifically focusing on its partial agonist activity at the human β2-adrenoceptor (β2-AR). CGP 12177, initially characterized as a high-affinity β1/β2-adrenoceptor antagonist, has been shown to exhibit partial agonism, particularly at the β2-AR, making it a molecule of significant interest in G-protein coupled receptor (GPCR) research and drug development.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative pharmacological data for CGP 12177 at the human β2-adrenoceptor, primarily from studies conducted in Chinese Hamster Ovary (CHO-K1) cells expressing the receptor.
Table 1: Binding Affinity and Kinetics of CGP 12177 at the β2-Adrenoceptor
| Parameter | Value | Cell Line | Notes | Reference |
| Log KD | -9.84 ± 0.06 | CHO-β2 | Determined by 3H-CGP 12177 whole cell binding. | [1][2] |
| KD | 72 pM | CHO-β2 | Calculated from koff/kon ratio. | [1] |
| Log Ki | -9.40 ± 0.02 | CHO-β2 | Determined by inhibition of 3H-CGP 12177 binding. | [1] |
| kon (M-1min-1) | 9.78 ± 0.70 x 107 | CHO-β2 | Association rate constant. | [1] |
| koff (min-1) | 7.03 ± 0.48 x 10-3 | CHO-β2 | Dissociation rate constant. | [1] |
| t1/2 for dissociation | 65.4 ± 9.4 min | CHO-β2 | Indicates slow dissociation from the receptor. | [1][2] |
| Ki (nM) | 4 | Not Specified | Antagonist action at β2-AR. | [4][5] |
Table 2: Functional Potency and Efficacy of CGP 12177 at the β2-Adrenoceptor
| Assay | Parameter | Value | Cell Line | Notes | Reference |
| 3H-cAMP Accumulation | Log EC50 | -8.90 ± 0.06 | CHO-β2 | Demonstrates potent partial agonism. | [1][2] |
| Intrinsic Activity | 6.50 ± 0.38% | CHO-β2 | Relative to the maximal response of the full agonist isoprenaline. | [1] | |
| CRE-mediated Gene Transcription | Log EC50 | -9.66 ± 0.04 | CHO-β2 | Potent agonism in a downstream functional assay. | [1][2] |
| Antagonism of Salbutamol (cAMP) | Log KD | -9.57 ± 0.15 | CHO-β2 | CGP 12177 acting as an antagonist against a more efficacious agonist. | [1][2] |
| Antagonism of Salbutamol (Gene Transcription) | Log KD | -10.04 ± 0.096 | CHO-β2 | CGP 12177 acting as an antagonist against a more efficacious agonist. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the partial agonism of CGP 12177 at the β2-adrenoceptor are provided below. These are generalized protocols based on standard laboratory practices and the specific studies cited.
Radioligand Binding Assay (Whole Cell)
This assay is used to determine the binding affinity (KD) and density (Bmax) of a radiolabeled ligand to its receptor on intact cells.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenoceptor.
-
3H-CGP 12177 (radioligand).
-
Unlabeled CGP 12177 and other competing ligands (e.g., ICI 118551, propranolol).
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold PBS).
-
Scintillation fluid and vials.
-
Multi-well cell culture plates (24- or 48-well).
-
Liquid scintillation counter.
Protocol:
-
Cell Seeding: Seed CHO-β2 cells into multi-well plates and grow to near confluence.
-
Preparation: On the day of the assay, aspirate the growth medium and gently wash the cell monolayer twice with pre-warmed PBS.
-
Incubation: Add binding buffer containing a fixed concentration of 3H-CGP 12177 and varying concentrations of the unlabeled competing ligand to the wells. For saturation binding, use increasing concentrations of 3H-CGP 12177. To determine non-specific binding, include a high concentration of a competing antagonist (e.g., 1 µM propranolol) in a set of wells.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination: Stop the incubation by rapidly aspirating the buffer and washing the cells multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against the concentration of 3H-CGP 12177 to determine KD and Bmax using non-linear regression. For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), typically downstream of Gs protein activation.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenoceptor.
-
[3H]-Adenine for metabolic labeling.
-
Stimulation Buffer (e.g., serum-free DMEM/F12 containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Test compounds (e.g., CGP 12177, isoprenaline) at various concentrations.
-
Lysis Buffer.
-
Dowex and Alumina columns for separating 3H-cAMP from 3H-ATP.
-
Scintillation fluid and counter.
Protocol:
-
Cell Labeling: Seed cells in multi-well plates and incubate overnight with medium containing [3H]-adenine to label the intracellular ATP pool.
-
Washing: Wash the cells to remove unincorporated [3H]-adenine.
-
Pre-incubation: Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of the test agonist (e.g., CGP 12177) or a full agonist (e.g., isoprenaline) to the wells. To test for antagonism, add the antagonist prior to the agonist. Incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by aspirating the buffer and lysing the cells.
-
cAMP Separation: Separate the generated 3H-cAMP from the unreacted 3H-ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Elute the 3H-cAMP into scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Express the data as a percentage of the total [3H]-adenine incorporated or as a fold increase over basal levels. Plot the response against the log concentration of the agonist to determine the EC50 and maximal response (Emax) using a sigmoidal dose-response curve fit.
CRE-mediated Reporter Gene Assay
This assay measures a downstream functional response by quantifying the expression of a reporter gene (e.g., luciferase, β-galactosidase) under the control of a cAMP Response Element (CRE).
Materials:
-
CHO-K1 cells co-transfected with the human β2-adrenoceptor and a CRE-reporter gene construct.
-
Cell culture medium.
-
Test compounds (agonists, antagonists).
-
Lysis buffer compatible with the reporter enzyme.
-
Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Seeding: Plate the stably transfected cells in multi-well plates (typically white, opaque plates for luminescence assays) and allow them to attach overnight.
-
Stimulation: Replace the growth medium with serum-free medium containing various concentrations of the test compounds.
-
Incubation: Incubate the cells for a longer period than the cAMP assay (e.g., 4-6 hours) to allow for gene transcription and translation of the reporter protein.
-
Lysis: Wash the cells with PBS and then add the appropriate lysis buffer.
-
Assay: Transfer the cell lysate to an assay plate. Add the reporter gene substrate according to the manufacturer's instructions.
-
Measurement: Immediately measure the light output (for luciferase) or absorbance (for β-galactosidase) using a plate reader.
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability or transfection efficiency if necessary. Plot the normalized response against the log concentration of the agonist to determine the EC50 and Emax. The signal amplification in this type of assay can often reveal agonist activity that is weak in more proximal assays like cAMP accumulation.[1]
Visualizations
β2-Adrenoceptor Signaling Pathway
The canonical signaling pathway for the β2-adrenoceptor involves coupling to the stimulatory G-protein, Gs. Partial agonists like CGP 12177 stabilize a receptor conformation that leads to a submaximal activation of this cascade compared to a full agonist.
Caption: Canonical Gs signaling pathway of the β2-adrenoceptor activated by a partial agonist.
Experimental Workflow for Investigating Partial Agonism
This workflow outlines the logical progression of experiments to characterize a compound suspected of being a partial agonist at a GPCR.
Caption: Experimental workflow for the characterization of a GPCR partial agonist.
Logical Relationship of Partial Agonism
Partial agonism is defined by a ligand's ability to produce a submaximal response even at full receptor occupancy, while also being able to competitively antagonize the effects of a full agonist.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. The dynamic process of β2-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the dynamic process of β2-adrenergic receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Effects of CGP 12177 Hydrochloride in Adipose Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 12177 hydrochloride is a hydrophilic β-adrenergic receptor ligand with a complex pharmacological profile in adipose tissue. Initially characterized as a β1/β2-adrenoceptor antagonist, it is now recognized as a partial agonist at β3-adrenoceptors and exhibits unique agonist activity at what has been termed an "atypical" β-adrenoceptor, now understood to be a novel state of the β1-adrenoceptor. This guide provides a comprehensive overview of the metabolic effects of CGP 12177 in both white and brown adipose tissue, focusing on its impact on lipolysis and glucose metabolism. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate further research and drug development efforts in the context of metabolic diseases.
Mechanism of Action in Adipose Tissue
This compound's effects on adipose tissue are primarily mediated through its interaction with β-adrenergic receptors (β-ARs). Unlike traditional β-agonists, CGP 12177 displays a multifaceted interaction profile:
-
β1- and β2-Adrenoceptor Antagonist: At lower concentrations, CGP 12177 acts as a potent antagonist at classical β1- and β2-adrenoceptors.[1]
-
β3-Adrenoceptor Partial Agonist: In both brown and white adipose tissue, CGP 12177 functions as a partial agonist at the β3-adrenoceptor, contributing to the stimulation of lipolysis and thermogenesis.[2][3]
-
Atypical β-Adrenoceptor (Novel β1-AR State) Agonist: A significant portion of CGP 12177's metabolic effects, particularly in brown adipose tissue, is mediated through an atypical β-adrenoceptor.[4][5][6] This receptor is resistant to blockade by conventional β-antagonists.[6] Evidence now suggests that this "atypical" receptor is a novel, agonist-receptive state of the β1-adrenoceptor.[4][6]
This complex pharmacology allows CGP 12177 to elicit distinct metabolic responses depending on the subtype and state of the β-adrenoceptors present in the specific adipose tissue depot.
Effects on Lipolysis
CGP 12177 stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), in both white and brown adipocytes.
-
In White Adipose Tissue (WAT): In human WAT, the lipolytic effect of CGP 12177 is modest, reaching approximately 25% of the maximal effect of the non-selective β-agonist isoprenaline.[3] This effect is thought to be mediated primarily through the putative β4-adrenoceptor (an earlier designation for the atypical β1-AR state).[3]
-
In Brown Adipose Tissue (BAT): CGP 12177 is a potent stimulator of lipolysis and thermogenesis in brown adipocytes.[7] Its effects are mediated through both the β3-adrenoceptor and the atypical β1-adrenoceptor.[7][8]
Signaling Pathway for CGP 12177-Induced Lipolysis
The binding of CGP 12177 to β3- and atypical β1-adrenoceptors on adipocytes activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin, leading to the hydrolysis of triglycerides.
Effects on Glucose Metabolism
The influence of CGP 12177 on glucose metabolism in adipose tissue is complex and appears to be inhibitory towards insulin-stimulated glucose uptake, particularly in brown adipocytes.
-
Inhibition of Insulin-Stimulated Glucose Uptake: In a β3-adrenoceptor-deficient brown adipocyte cell line, CGP 12177 potently reduced insulin-induced glucose uptake and glycogen (B147801) synthesis.[4][5] This inhibitory effect was not blocked by selective β1- or β2-antagonists, nor by the non-selective β-antagonist propranolol, indicating mediation through the atypical β1-adrenoceptor state.[4][5]
-
Mechanism of Inhibition: The inhibitory action of CGP 12177 on insulin (B600854) signaling occurs downstream of the insulin receptor. While insulin receptor kinase activity remains unimpaired, CGP 12177 stimulation leads to decreased binding of Insulin Receptor Substrate-1 (IRS-1) to Phosphatidylinositol 3-kinase (PI3K) and reduced activation of Protein Kinase B (Akt).[4][5] This disruption of the PI3K/Akt pathway is a key mechanism in the observed reduction of insulin-stimulated glucose uptake.
It is important to note that while β3-adrenergic stimulation, in general, has been shown to increase glucose uptake in brown adipocytes, the specific action of CGP 12177, particularly through the atypical β1-AR, appears to counteract insulin's effects on glucose transport.[9][10][11]
Signaling Pathway for CGP 12177's aytpical β1-AR-mediated Inhibition of Insulin-Stimulated Glucose Uptake
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for CGP 12177 in various experimental systems related to adipose tissue.
Table 1: Binding Affinities (Ki) of CGP 12177 for β-Adrenoceptors
| Receptor Subtype | Ki (nM) | Tissue/Cell Type | Reference |
| β1 | 0.9 | Not specified | [1] |
| β2 | 4 | Not specified | [1] |
| β3 | 88 | Not specified | [1] |
Table 2: Potency (EC50/Activation Constant) of CGP 12177 for Various Metabolic Effects
| Metabolic Effect | Potency (Value) | Tissue/Cell Type | Reference |
| Adenylyl Cyclase Activation | ~3 µM (Activation Constant) | Rat Brown Adipose Tissue | [8][9] |
| cAMP Accumulation | -8.90 ± 0.06 (log EC50) | CHO-K1 cells (human β2-AR) | [2][5][12] |
| CRE-mediated Gene Transcription | -9.66 ± 0.04 (log EC50) | CHO-K1 cells (human β2-AR) | [2][5][12] |
| Oxygen Consumption | ~70 nM (EC50) | Hamster Brown Fat Cells | [4] |
| Lipolysis (Glycerol Release) | Partial agonist (Intrinsic activity 0.70 vs Isoprenaline) | Rat Fat Cells | [3] |
| Lipolysis (Glycerol Release) | ~25% of Isoprenaline's maximal effect | Human Fat Cells | [3] |
Detailed Experimental Protocols
Measurement of Lipolysis (Glycerol Release Assay)
This protocol is adapted from methods used to assess lipolysis in isolated adipocytes or adipose tissue explants.
-
Adipocyte Isolation:
-
Excise epididymal or subcutaneous fat pads from rodents and place them in Krebs-Ringer Bicarbonate buffer (KRBH) containing 4% bovine serum albumin (BSA).
-
Mince the tissue finely and digest with collagenase (e.g., 1 mg/ml) at 37°C for 30-60 minutes with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with fresh KRBH buffer by allowing them to float and removing the infranatant.
-
Resuspend the adipocytes to a known concentration (e.g., 2-5% lipocrit).
-
-
Lipolysis Assay:
-
Pre-incubate the adipocyte suspension in KRBH with 2% fatty acid-free BSA and 200 nM adenosine (to suppress basal lipolysis) for 15 minutes at 37°C.
-
Add varying concentrations of this compound or a positive control (e.g., isoprenaline) to the cell suspension. Include a vehicle control.
-
Incubate for 90-120 minutes at 37°C in a shaking water bath.
-
Terminate the incubation by placing the tubes on ice.
-
Collect an aliquot of the infranatant (the aqueous layer below the floating adipocytes).
-
-
Glycerol Measurement:
-
Determine the glycerol concentration in the collected medium using a commercial colorimetric glycerol assay kit according to the manufacturer's instructions. These kits typically involve enzymatic reactions that produce a colored product measurable with a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of glycerol released and normalize it to the number of cells or the lipid content.
-
Plot the dose-response curve for CGP 12177 and determine the EC50 value.
-
Measurement of Glucose Uptake (2-Deoxyglucose Uptake Assay)
This protocol is designed to measure the rate of glucose transport into isolated adipocytes.
-
Adipocyte Preparation:
-
Isolate adipocytes as described in the lipolysis protocol.
-
Wash the cells in glucose-free KRBH buffer supplemented with 2% BSA.
-
-
Glucose Uptake Assay:
-
Pre-incubate the adipocytes in glucose-free KRBH at 37°C for 30-60 minutes to achieve a basal metabolic state.
-
Add CGP 12177 at various concentrations, with or without insulin, to the cell suspension and incubate for 30 minutes.
-
Initiate glucose uptake by adding a mixture of [3H]-2-deoxyglucose (as a tracer) and unlabeled 2-deoxyglucose.
-
Allow the uptake to proceed for a short, defined time (e.g., 3-5 minutes) to measure the initial rate of transport.
-
Terminate the assay by adding ice-cold KRBH buffer containing a potent glucose transport inhibitor, such as cytochalasin B.
-
Quickly transfer the cell suspension to a microfuge tube containing a layer of silicone oil over a sucrose (B13894) cushion.
-
Centrifuge to separate the adipocytes (which will form a layer on top of the oil) from the aqueous medium.
-
-
Measurement and Analysis:
-
Collect the adipocyte layer, lyse the cells, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of cytochalasin B and subtract this from all measurements.
-
Normalize the glucose uptake to cell number or total protein content.
-
Analyze the effect of CGP 12177 on both basal and insulin-stimulated glucose uptake.
-
Conclusion
This compound exhibits a unique and complex pharmacological profile in adipose tissue, acting as a β1/β2-antagonist, a β3-partial agonist, and an agonist at an atypical state of the β1-adrenoceptor. Its metabolic effects are a composite of these interactions. While it stimulates lipolysis, particularly in brown adipose tissue, its notable inhibitory effect on insulin-stimulated glucose uptake highlights a potential for this compound and its analogs to dissect the intricate signaling crosstalk between adrenergic and insulin pathways in adipocytes. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of modulating these pathways in metabolic diseases such as obesity and type 2 diabetes.
References
- 1. Isoproterenol and selective agonists stimulate similar atypical beta-adrenoceptors in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipolytic effects of conventional β3-adrenoceptor agonists and of CGP 12,177 in rat and human fat cells : preliminary pharmacological evidence for a putative β4-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipolytic effects of conventional beta 3-adrenoceptor agonists and of CGP 12,177 in rat and human fat cells: preliminary pharmacological evidence for a putative beta 4-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical beta-adrenergic effects on insulin signaling and action in beta(3)-adrenoceptor-deficient brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. beta1-adrenergic receptors mediate beta3-adrenergic-independent effects of CGP 12177 in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylate cyclase agonist properties of CGP-12177A in brown fat: evidence for atypical beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of β3-Adrenoceptor and Stimulation of Glucose Transport by β3-Agonists in Brown Adipocyte Primary Culture [jstage.jst.go.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. Beta3-adrenergic receptors stimulate glucose uptake in brown adipocytes by two mechanisms independently of glucose transporter 4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [3H]CGP-12177 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]CGP-12177 is a hydrophilic radioligand widely utilized for the characterization of β-adrenergic receptors (β-ARs). Its hydrophilic nature makes it particularly suitable for labeling cell surface receptors on intact cells, as it shows very little non-specific binding and is not readily internalized. [3H]CGP-12177 acts as a high-affinity antagonist at β1- and β2-adrenergic receptors and as a partial agonist at the β3-adrenergic receptor. These application notes provide detailed protocols for using [3H]CGP-12177 in radioligand binding assays, including membrane preparation, saturation binding, and competition binding experiments.
Key Characteristics of [3H]CGP-12177
-
Hydrophilic Nature: Minimizes non-specific binding to intact cells, providing a clear window for measuring cell surface receptors.[1][2][3]
-
Receptor Subtype Selectivity: While often described as non-selective between β1 and β2 subtypes, it can be used to distinguish them through the use of selective competing ligands.[4] It also binds to a low-affinity site on β1-adrenoceptors and acts as an agonist at a novel secondary site.[5][6]
-
High Affinity: Binds with high affinity to β-adrenergic receptors, typically in the nanomolar to sub-nanomolar range, making it a sensitive tool for receptor quantification.[6][7]
Data Presentation
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]CGP-12177 in Various Tissues and Cell Lines
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| CHO-K1 cells expressing human β2-AR | β2 | ~0.14 (Log Kd = -9.84) | 466.0 ± 36.2 | [8] |
| Rat Ventricular Myocytes | β1 > β2 | High affinity component | Not specified | [4] |
| Eel Hepatocytes | β-adrenergic | 1.31 | ~7000 receptors/cell | [7] |
| Rabbit Left Ventricle (Segments) | β-adrenergic (high affinity) | 0.259 ± 0.138 | 145 ± 33 | [9] |
| Rabbit Left Ventricle (Segments) | β-adrenergic (low affinity) | 15.9 ± 9.6 | Not specified | [9] |
| Rat Brown Adipose Tissue (Membranes) | β3 (low affinity) | 31 | Not specified | [10] |
| Recombinant human β1-AR in CHO cells | β1 (high affinity) | 0.47 | Not specified | [6] |
| Recombinant human β1-AR in CHO cells | β1 (low affinity) | 235 | Not specified | [6] |
Table 2: Inhibitory Constants (Ki) of Various Ligands at β-Adrenergic Receptors Determined by [3H]CGP-12177 Competition Assays
| Competing Ligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) | Reference |
| ICI 118551 | CHO-K1 cells expressing human β2-AR | β2 | ~5.6 (Log Ki = -9.25) | [8] |
| CGP-12177 | CHO-K1 cells expressing human β2-AR | β2 | ~0.4 (Log Ki = -9.40) | [8] |
| Isoprenaline | CHO-K1 cells expressing human β2-AR | β2 | ~89.1 (Log Kd = -7.05) | [8] |
| BRL 37344 | Rat Brown Adipose Tissue (β3) | β3 | 29 | [10] |
| (-)-Propranolol | Rat Brown Adipose Tissue (β3) | β3 | 1000 | [10] |
| CGP-12177 | Eel Hepatocytes | β-adrenergic | 1.06 | [7] |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of crude membrane fractions suitable for radioligand binding assays.
Materials:
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4 (ice-cold)
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose
-
Protease inhibitor cocktail
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Homogenization: Mince fresh or frozen tissue and homogenize in 20 volumes of ice-cold lysis buffer containing protease inhibitors. For cultured cells, scrape cells and homogenize by passing through a fine-gauge needle or using a Dounce homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[11]
-
Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in cryoprotectant buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
Prepared cell membranes or intact cells
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
[3H]CGP-12177
-
Non-specific binding agent (e.g., 10 µM propranolol (B1214883) or 100 µM bupranolol)[9]
-
96-well plates
-
Filtration apparatus with GF/C filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: Set up triplicate tubes or wells for each concentration of [3H]CGP-12177. For each concentration, prepare tubes for total binding and non-specific binding.
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer (for total binding) or 50 µL of the non-specific binding agent.
-
Add 50 µL of varying concentrations of [3H]CGP-12177 (e.g., 0.05 - 20 nM).[9][11]
-
Add 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue membranes or 3-20 µg for cell membranes) or intact cells.[11] The final assay volume is 250 µL.[11]
-
-
Incubation: Incubate the plates at 30-37°C for 60 minutes with gentle agitation to reach equilibrium.[8][11]
-
Termination of Binding: Terminate the assay by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [3H]CGP-12177.
-
Analyze the data using non-linear regression to a one-site or two-site binding model to determine Kd and Bmax.
-
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.
Procedure:
-
Assay Setup: Similar to the saturation assay, but a single concentration of [3H]CGP-12177 is used (typically at or near its Kd value). A range of concentrations of the unlabeled competing ligand is added.
-
Reagent Addition:
-
To each well, add 50 µL of varying concentrations of the competing test compound.
-
Add 50 µL of [3H]CGP-12177 at a fixed concentration.
-
Add 150 µL of the membrane preparation or intact cells.
-
-
Incubation, Termination, and Counting: Follow steps 3-6 of the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competing ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]CGP-12177 used and Kd is its equilibrium dissociation constant determined from the saturation assay.[11]
-
Visualizations
Caption: Workflow for a radioligand binding assay using [3H]CGP-12177.
Caption: Simplified β-adrenergic receptor signaling pathway via Gs and cAMP.
References
- 1. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of cell-surface beta-adrenergic ([3H]CGP-12177) binding in adult rat ventricular myocytes: lack of regulation by beta-agonists at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of (-)-[3H]-CGP12177 at two sites in recombinant human beta 1-adrenoceptors and interaction with beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]CGP 12177 binding to beta-adrenergic receptors in intact eel hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: CGP 12177 Hydrochloride in cAMP Accumulation Assays in Chinese Hamster Ovary (CHO) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 12177 hydrochloride is a hydrophilic beta-adrenergic receptor ligand with a complex pharmacological profile, acting as a partial agonist and antagonist at different β-adrenergic receptor (β-AR) subtypes.[1][2] This makes it a valuable tool for studying the nuanced signaling pathways of these receptors. This document provides detailed protocols and application notes for utilizing this compound in cyclic AMP (cAMP) accumulation assays using Chinese Hamster Ovary (CHO) cells, a common model system for studying G-protein coupled receptor (GPCR) signaling.[3][4][5] In CHO-K1 cells engineered to express the human β2-adrenoceptor, CGP 12177 acts as a potent partial agonist, stimulating the accumulation of intracellular cAMP.[6][7]
Signaling Pathway of CGP 12177 at the β2-Adrenergic Receptor
CGP 12177, upon binding to the β2-adrenergic receptor on the surface of CHO cells, initiates a signaling cascade. As a partial agonist, it activates the receptor, which in turn couples to the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). This increase in intracellular cAMP can then be quantified to determine the potency and efficacy of CGP 12177.
Quantitative Data Summary
The following tables summarize the pharmacological parameters of this compound in CHO cells expressing human β-adrenergic receptors, as determined by cAMP accumulation and radioligand binding assays.
Table 1: Agonist and Antagonist Properties of CGP 12177 at β-Adrenergic Receptor Subtypes
| Receptor Subtype | CGP 12177 Activity | Ki (nM) | Reference |
| β1-AR | Antagonist | 0.9 | [1][2] |
| β2-AR | Antagonist/Partial Agonist | 4 | [1][2] |
| β3-AR | Partial Agonist | 88 | [1][2] |
Table 2: Pharmacological Parameters of CGP 12177 in CHO Cells Expressing the Human β2-Adrenoceptor
| Assay | Parameter | Value | Reference |
| ³H-cyclic AMP Accumulation | log EC₅₀ | -8.90 ± 0.06 | [6][7] |
| CRE-mediated Gene Transcription | log EC₅₀ | -9.66 ± 0.04 | [6][7] |
| ³H-CGP 12177 Whole Cell Binding | log KD | -9.84 ± 0.06 | [6][7] |
| Antagonism of Salbutamol-induced cAMP accumulation | log KD | -9.57 ± 0.15 | [6][7] |
Experimental Protocols
Cell Culture and Transfection
CHO-K1 cells are a suitable host for expressing β-adrenergic receptors.[4][5] Stable cell lines expressing the human β1, β2, or β3-adrenergic receptor are recommended for consistent results.[4][8] Cells should be cultured in a suitable medium, such as F12K or MEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics. For stable cell lines, a selection antibiotic (e.g., Hygromycin) should be included in the culture medium.
cAMP Accumulation Assay Protocol
This protocol is a general guideline for a whole-cell cAMP accumulation assay. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
CHO cells stably expressing the β-adrenergic receptor of interest
-
Cell culture medium (e.g., F12K with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
This compound
-
Reference agonist (e.g., Isoprenaline, Salbutamol)
-
Reference antagonist (e.g., ICI 118551)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)
-
96-well or 384-well white opaque tissue culture plates
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the CHO cells into a 96-well white opaque plate at a density of 450-750 cells per well and incubate overnight.
-
Cell Washing: Carefully remove the culture medium and wash the cells once with 100 µL of PBS.
-
Pre-incubation: Remove the PBS and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Compound Addition: Add 50 µL of stimulation buffer containing varying concentrations of this compound. For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Incubation: Incubate the plate at 37°C for a specified time, typically 30-60 minutes. Studies have shown that a 60-minute incubation can be optimal for detecting the CGP 12177-induced response.[6]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using a four-parameter logistic equation.
Conclusion
This compound serves as a critical pharmacological tool for dissecting the signaling of β-adrenergic receptors. Its partial agonist activity at the β2-adrenoceptor in CHO cells allows for the sensitive measurement of cAMP accumulation. The provided protocols and data offer a comprehensive guide for researchers to design and execute robust experiments to investigate the effects of this and other compounds on β-AR signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of three human beta-adrenergic-receptor subtypes in transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes: In Vivo Experimental Design Using CGP 12177 Hydrochloride in Mice
Introduction
CGP 12177 hydrochloride is a hydrophilic beta-adrenergic receptor (β-AR) ligand with a complex pharmacological profile, making it a valuable tool for cardiovascular and metabolic research.[1] It functions as a high-affinity antagonist for β1- and β2-adrenergic receptors while simultaneously acting as a partial agonist at β3-adrenergic receptors.[1][2] This dual activity allows for the specific investigation of β3-AR-mediated pathways by blocking the effects of endogenous catecholamines on β1 and β2 receptors. Studies have also suggested its agonist effects may involve a putative β4-adrenoceptor, which appears to be a novel affinity state of the β1-adrenoceptor.[3][4]
Mechanism of Action
CGP 12177 exhibits distinct binding affinities for the different β-adrenergic receptor subtypes. Its primary mechanism involves blocking signaling through β1-AR and β2-AR, which are typically associated with cardiac function and smooth muscle relaxation, respectively. Concurrently, it stimulates β3-AR, which is predominantly found in adipose tissue and is involved in the regulation of lipolysis and thermogenesis.[1][2] In vivo studies in mice have shown that CGP 12177 can modulate the expression of uncoupling protein (UCP) genes in both brown adipose tissue (BAT) and white adipose tissue (WAT), highlighting its role in metabolic regulation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on published literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Description |
| β1-adrenoceptor | 0.9 nM | High-affinity antagonist action.[1][2] |
| β2-adrenoceptor | 4 nM | High-affinity antagonist action.[1][2] |
| β3-adrenoceptor | 88 nM | Partial agonist action.[1][2] |
Table 2: In Vivo Dosage and Effects of this compound in NMRI Mice
| Parameter | Details |
| Animal Model | NMRI mice[1] |
| Dosage Range | 0.05, 0.2, 0.5, and 1 mg/kg[1] |
| Administration | Subcutaneous (s.c.) injection, administered daily for 15 days[1] |
| Observed Effects in Brown Adipose Tissue (BAT) | - Lower Doses (0.05, 0.2 mg/kg): Significantly decreased mRNA expression of UCP1, UCP2, and UCP3 compared to control.[1]- Higher Doses (0.5, 1 mg/kg): Slightly increased mRNA expression of UCP1, UCP2, and UCP3 compared to control.[1] |
| Observed Effects in White Adipose Tissue (WAT) | Markedly enhanced UCP1 mRNA expression.[1] |
Visualizations
Signaling Pathway of CGP 12177
Caption: Pharmacological action of CGP 12177 on β-adrenergic receptor subtypes.
General Experimental Workflow
Caption: Workflow for in vivo mouse studies using this compound.
Experimental Protocols
This section provides a generalized protocol for administering this compound to mice, based on methodologies reported in the literature.[1] Researchers should adapt this protocol to their specific experimental design and institutional animal care guidelines.
Protocol 1: Chronic Subcutaneous Administration of CGP 12177 in Mice
Objective: To assess the in vivo effects of chronic CGP 12177 administration on metabolic parameters, such as gene expression in adipose tissues.
Materials:
-
This compound (CAS No: 64208-32-8)
-
Sterile, pyrogen-free 0.9% saline
-
Appropriate mouse strain (e.g., NMRI mice)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal housing and husbandry equipment
Drug Preparation:
-
Vehicle: Prepare sterile 0.9% saline as the vehicle for dissolving the compound. This compound is soluble in water.[5]
-
Stock Solution: Accurately weigh the required amount of this compound. Dissolve it in the sterile saline to create a concentrated stock solution. For example, to prepare a 1 mg/mL stock, dissolve 10 mg of CGP 12177 in 10 mL of saline. Ensure it is fully dissolved using a vortex mixer.
-
Dosing Solutions: Prepare fresh daily or store aliquots at -20°C. Dilute the stock solution with sterile saline to achieve the final desired concentrations for injection.
-
Calculation Example (0.5 mg/kg dose):
-
For a 25 g mouse, the total dose is: 0.5 mg/kg * 0.025 kg = 0.0125 mg.
-
If the injection volume is 100 µL (0.1 mL), the required concentration is: 0.0125 mg / 0.1 mL = 0.125 mg/mL.
-
Prepare this concentration by diluting the 1 mg/mL stock solution.
-
-
Experimental Procedure:
-
Animal Model and Acclimatization:
-
House mice in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Grouping:
-
Randomly assign mice to different experimental groups (e.g., Vehicle Control, 0.05 mg/kg CGP 12177, 0.2 mg/kg CGP 12177, etc.).
-
-
Administration:
-
Administer the prepared CGP 12177 solution or vehicle via subcutaneous (s.c.) injection in the interscapular region.
-
Perform injections once daily for the duration of the study (e.g., 15 days).[1]
-
Monitor the animals daily for any adverse reactions, changes in behavior, body weight, and food/water intake.
-
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Immediately dissect and collect tissues of interest (e.g., inguinal white adipose tissue, epididymal white adipose tissue, interscapular brown adipose tissue).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent analysis.
-
Endpoint Analysis (Example):
-
RNA Extraction and Gene Expression Analysis:
-
Extract total RNA from the harvested adipose tissues using a suitable commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., UCP1, UCP2, UCP3) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Overexpression of β1-adrenoceptors in adult rat ventricular myocytes enhances CGP 12177A cardiostimulation: implications for ‘putative' β4-adrenoceptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Radiolabeling of CGP 12177 for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the radiolabeling of CGP 12177 with Carbon-11 for Positron Emission Tomography (PET) imaging studies. CGP 12177 is a hydrophilic beta-adrenergic receptor antagonist widely used for the in vivo quantification of β-adrenoceptors in tissues such as the heart and lungs.[1][2]
Overview of [11C]CGP 12177
[11C]CGP 12177 is a valuable radiotracer for PET imaging due to its high affinity and specificity for β-adrenoceptors. Its hydrophilic nature results in low non-specific binding, making it suitable for quantitative imaging of receptor density.[3] The short half-life of Carbon-11 (20.4 minutes) necessitates rapid and efficient radiosynthesis and purification protocols.[4] The most common method for the synthesis of S-(-)-[11C]CGP 12177 involves the reaction of the diamino precursor with [11C]phosgene.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the radiosynthesis and in vivo application of [11C]CGP 12177.
Table 1: Radiosynthesis Parameters for S-(-)-[11C]CGP 12177
| Parameter | Value | Reference |
| Radiochemical Yield | 1.5 ± 0.2 GBq | [5] |
| Specific Activity (EOS) | 385.4 ± 133.0 GBq/µmol | [5] |
| Radiochemical Purity | > 99% | [5] |
| Synthesis Time (EOB) | 25 minutes | [5] |
EOS: End of Synthesis; EOB: End of Bombardment
Table 2: In Vivo Beta-Adrenoceptor Density (Bmax) Determined with [11C]CGP 12177 PET
| Tissue | Species | Bmax (pmol/mL or pmol/g) | Reference |
| Myocardium | Dog | 31 ± 4 pmol/mL | [6] |
| Myocardium (Normal Human) | Human | 6.60 ± 1.18 pmol/mL | [7] |
| Myocardium (Idiopathic Dilated Cardiomyopathy) | Human | 3.12 ± 0.51 pmol/mL | [7] |
| Lung (Normal Human) | Human | 14.8 ± 1.6 pmol/g | [8] |
| Lung (Hypertrophic Cardiomyopathy) | Human | 15.8 ± 2.6 pmol/g | [8] |
Experimental Protocols
Radiolabeling of S-(-)-[11C]CGP 12177 using [11C]Phosgene
This protocol describes a method for the synthesis of S-(-)-[11C]CGP 12177 from [11C]methane.[5]
Workflow Diagram:
Caption: Radiosynthesis workflow for S-(-)-[11C]CGP 12177.
Materials:
-
Cyclotron-produced [11C]methane
-
N2-H2 (95/5) target gas
-
Chlorine gas (Cl2)
-
Fe-Fe2O3 column
-
Diamino precursor of CGP 12177
-
Solvents for reaction and HPLC purification
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
0.22 µm membrane filter
-
Physiological saline
Procedure:
-
Production of [11C]Methane: Irradiate a N2-H2 (95/5) gas mixture with an 18 MeV proton beam in a cyclotron.[5]
-
Synthesis of [11C]Carbon Tetrachloride: The produced [11C]methane is chlorinated using Cl2 to yield [11C]carbon tetrachloride.[5]
-
Synthesis of [11C]Phosgene: The [11C]carbon tetrachloride is oxidized on a Fe-Fe2O3 column to produce [11C]phosgene.[5]
-
Reaction with Precursor: React the [11C]phosgene with the diamino precursor of S-(-)-CGP 12177.[5]
-
Purification: Purify the reaction product using RP-HPLC. Collect the radioactive fraction containing S-(-)-[11C]CGP 12177.[5]
-
Formulation: Evaporate the collected fraction to dryness. Dissolve the final product in physiological saline and sterilize by passing it through a 0.22 µm membrane filter.[5]
-
Quality Control: Determine the radiochemical purity and mass of the compound using RP-HPLC. Analyze for residual organic solvents using gas chromatography (GC). Perform sterility and bacterial endotoxin (B1171834) tests.[5]
In Vivo PET Imaging Protocol for Beta-Adrenoceptor Quantification
This protocol is based on a graphical method for the in vivo quantification of myocardial beta-adrenergic receptors.[6] A similar approach has been used for imaging human lungs.[8]
Workflow Diagram:
Caption: In vivo PET imaging workflow for Bmax determination.
Procedure:
-
Subject Preparation: Position the subject (animal or human) in the PET scanner.
-
First Injection and Scan: Inject a trace amount of high-specific-activity (+/-)-[11C]CGP 12177 intravenously.[6] For human lung imaging, an injection of 7.1 ± 2.0 µg with a specific activity of 6.5 ± 2.1 GBq/µmol has been used.[8] Perform a dynamic PET scan for 40 minutes.[6]
-
Second Injection and Scan: At 40 minutes post-injection, administer a second injection of [11C]CGP 12177 with a low specific activity.[6] For human lung imaging, an injection of 34.0 ± 4.8 µg with a specific activity of 2.3 ± 0.8 GBq/µmol has been used.[8] Continue the dynamic PET scan.
-
Displacement and Final Scan: At 90 minutes post-injection, administer an excess of unlabeled CGP 12177 to displace the radioligand from the receptors. This allows for the estimation of the dissociation rate constant.[6]
-
Data Analysis: Apply a graphical analysis method to the myocardial or lung PET time-concentration curves to determine the binding capacity (Bmax) and the dissociation rate constant.[6] This graphical approach has the advantage of not requiring measurement of the input function or estimation of metabolites.[6]
Beta-Adrenergic Receptor Signaling Pathway
CGP 12177 acts as an antagonist at β-adrenoceptors. The canonical signaling pathway for these G-protein coupled receptors is illustrated below.
Caption: Canonical β-adrenergic receptor signaling pathway.
Upon agonist binding, the β-adrenergic receptor activates a stimulatory G-protein (Gs).[1] The activated Gs protein then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][9] cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[1][9]
Considerations for [18F]-Labeled CGP 12177 Analogs
While [11C]CGP 12177 is well-established, the longer half-life of Fluorine-18 (B77423) (109.8 minutes) offers logistical advantages for PET imaging.[10] The development of [18F]-labeled analogs of CGP 12177 is an active area of research. The general approach for synthesizing such analogs would involve the preparation of a suitable precursor and subsequent nucleophilic substitution with [18F]fluoride.[10] The evaluation of these new tracers would require in vitro binding assays and in vivo PET imaging studies to characterize their affinity, specificity, and pharmacokinetic properties.[11][12][13]
Disclaimer: These protocols are intended for informational purposes for qualified research professionals. All procedures involving radioactive materials must be conducted in compliance with institutional and governmental regulations. Appropriate safety precautions must be taken at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization of beta-Adrenoceptors Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and pharmaceutical evaluation for clinical application of high specific activity S-(-)[11C]CGP-12177, a radioligand for beta-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac beta-adrenergic receptor density measured in vivo using PET, CGP 12177, and a new graphical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positron emission tomography with 11C CGP-12177 to assess beta-adrenergic receptor concentration in idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo quantification of pulmonary beta-adrenoceptor density in humans with (S)-[11C]CGP-12177 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor | MDPI [mdpi.com]
- 11. Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualization of β-Adrenergic Receptors Using Fluorescent Derivatives of CGP 12177
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP 12177 is a hydrophilic β-adrenergic receptor antagonist that has been widely used to label and characterize β-adrenoceptors. Its fluorescent derivatives, such as BODIPY-TMR-CGP, have emerged as powerful tools for the direct visualization of these receptors in living cells.[1] These fluorescent probes allow for real-time investigation of receptor localization, trafficking, and ligand-receptor interactions, offering significant advantages over traditional radioligand binding assays. This document provides detailed protocols for the application of fluorescent CGP 12177 derivatives in receptor visualization and functional assays.
Data Presentation
The pharmacological properties of fluorescent CGP 12177 derivatives are crucial for the interpretation of experimental results. Below is a summary of key quantitative data for BODIPY-TMR-CGP and its parent compound, CGP 12177, at the human β2-adrenoceptor.
| Compound | Parameter | Value | Cell Line | Assay |
| BODIPY-TMR-CGP | EC50 (cAMP accumulation) | 21-28 nM | CHO-K1 expressing human β2-adrenoceptor | ³H-cAMP accumulation |
| EC50 (CRE-mediated gene transcription) | 21-28 nM | CHO-K1 expressing human β2-adrenoceptor | CRE-reporter gene assay | |
| Apparent KD (confocal microscopy) | 27 nM | CHO-K1 expressing human β2-adrenoceptor | Live-cell imaging | |
| CGP 12177 | log KD (radioligand binding) | -9.84 ± 0.06 | CHO cells expressing human β2-adrenoceptor | ³H-CGP 12177 whole-cell binding |
| log Ki (competition with ³H-CGP 12177) | -9.40 ± 0.02 | CHO cells expressing human β2-adrenoceptor | ³H-CGP 12177 whole-cell binding | |
| log EC50 (cAMP accumulation) | -8.90 ± 0.06 | CHO-K1 expressing human β2-adrenoceptor | ³H-cAMP accumulation | |
| log EC50 (CRE-mediated gene transcription) | -9.66 ± 0.04 | CHO-K1 expressing human β2-adrenoceptor | CRE-reporter gene assay |
Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental procedures and underlying biological processes, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Protocol 1: Live-Cell Imaging of β-Adrenoceptors
This protocol describes the use of BODIPY-TMR-CGP for visualizing β-adrenoceptors in living cells using confocal microscopy.
Materials:
-
CHO-K1 cells stably expressing the human β1- or β2-adrenoceptor
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Glass-bottom confocal imaging dishes
-
BODIPY-TMR-CGP
-
ICI 118551 (for determining non-specific binding)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells expressing the β-adrenoceptor of interest in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Two days before imaging, seed the cells onto glass-bottom confocal dishes to achieve 70-80% confluency on the day of the experiment.
-
-
Preparation of Ligand Solutions:
-
Prepare a stock solution of BODIPY-TMR-CGP in DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 10-100 nM).
-
For determination of non-specific binding, prepare a solution of BODIPY-TMR-CGP with a high concentration of a competing antagonist (e.g., 1 µM ICI 118551 for β2-adrenoceptors).
-
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Add the BODIPY-TMR-CGP solution to the cells and incubate for 30-60 minutes at 37°C.
-
For the non-specific binding control, incubate cells with the BODIPY-TMR-CGP and antagonist solution.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with warm PBS to remove unbound fluorescent ligand.
-
After the final wash, add fresh serum-free DMEM to the dish.
-
-
Confocal Microscopy:
-
Immediately transfer the dish to the stage of a confocal microscope equipped with appropriate lasers and filters for BODIPY-TMR fluorescence (Excitation ~543 nm, Emission ~570 nm).
-
Acquire images, focusing on the cell membrane to visualize receptor localization.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the agonist activity of fluorescent CGP 12177 derivatives by quantifying the accumulation of cyclic AMP (cAMP).
Materials:
-
CHO-K1 cells expressing the β-adrenoceptor of interest
-
96-well cell culture plates
-
Serum-free DMEM
-
Fluorescent CGP 12177 derivative (e.g., BODIPY-TMR-CGP)
-
Isoproterenol (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
Procedure:
-
Cell Seeding:
-
Seed CHO-K1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with warm serum-free DMEM.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in serum-free DMEM for 30 minutes at 37°C to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the fluorescent CGP 12177 derivative and the positive control (isoproterenol) in serum-free DMEM containing the phosphodiesterase inhibitor.
-
Add the agonist solutions to the wells and incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit reagents and a plate reader capable of detecting the kit's signal (e.g., fluorescence, luminescence, or time-resolved fluorescence).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: CRE-Mediated Reporter Gene Assay
This protocol assesses the ability of fluorescent CGP 12177 derivatives to stimulate gene transcription through the cAMP response element (CRE).
Materials:
-
CHO-K1 cells co-transfected with the β-adrenoceptor of interest and a CRE-reporter plasmid (e.g., encoding luciferase or alkaline phosphatase under the control of a CRE-containing promoter).
-
96-well cell culture plates
-
DMEM with 10% FBS
-
Fluorescent CGP 12177 derivative
-
Reporter gene assay system (e.g., Luciferase Assay System)
Procedure:
-
Cell Seeding:
-
Seed the co-transfected CHO-K1 cells into a 96-well plate and allow them to attach overnight.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the fluorescent CGP 12177 derivative in serum-free DMEM.
-
Replace the culture medium with the agonist solutions and incubate the cells for 4-6 hours at 37°C.
-
-
Cell Lysis and Reporter Gene Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the reporter gene assay system.
-
Measure the reporter enzyme activity (e.g., luminescence for luciferase) in the cell lysates using a plate reader.
-
-
Data Analysis:
-
Plot the reporter gene activity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Application of CGP 12177 in Studying Receptor Internalization: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 12177 is a hydrophilic β-adrenergic receptor ligand widely utilized in the study of G protein-coupled receptor (GPCR) trafficking, particularly receptor internalization.[1][2][3] Its hydrophilicity is a key characteristic, making it cell-impermeable and thus an excellent tool for specifically labeling and quantifying receptors on the cell surface.[1][2][3] Unlike many lipophilic antagonists that can passively diffuse across the cell membrane, CGP 12177 remains in the extracellular space, allowing for a clear distinction between surface-expressed and internalized receptor populations.[1][3]
This document provides detailed application notes and protocols for using CGP 12177 and its derivatives to study receptor internalization. It is important to note that while CGP 12177 is a valuable tool for quantifying receptor populations, it does not typically induce internalization of β2-adrenergic receptors.[4][5] Instead, it is used to measure the extent of internalization triggered by other agonists.
Data Presentation
The following tables summarize the pharmacological characteristics of CGP 12177 at various β-adrenergic receptor subtypes.
Table 1: Binding Affinity of CGP 12177 for Human β-Adrenergic Receptors
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Kd (nM) | Reference |
| β1 | CGP 12177 hydrochloride | Inhibition of 125I-iodocyanopindolol binding | 0.9 | ||
| β2 | This compound | Inhibition of 125I-iodocyanopindolol binding | 4 | ||
| β3 | This compound | Inhibition of 125I-iodocyanopindolol binding | 88 | ||
| β2 | [3H]CGP 12177 | Whole cell binding (CHO-β2 cells) | 0.14 (pKd 9.84) | [4][5] |
Table 2: Functional Activity of CGP 12177 at the Human β2-Adrenoceptor in CHO-K1 Cells
| Functional Assay | log EC50 | Reference |
| 3H-cyclic AMP accumulation | -8.90 ± 0.06 | [4] |
| CRE-mediated reporter gene transcription | -9.66 ± 0.04 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Using hydrophilic [3H]CGP 12177 to quantify cell surface receptors.
Caption: Workflow for agonist-induced receptor internalization assay.
Caption: Workflow for visualizing receptors with a fluorescent CGP 12177 derivative.
Experimental Protocols
Protocol 1: Quantification of Cell Surface β-Adrenergic Receptors using [3H]CGP 12177 Whole-Cell Binding Assay
This protocol is adapted from methodologies described in the literature.[4]
Objective: To determine the density of β-adrenergic receptors on the surface of intact cells.
Materials:
-
Cells expressing the β-adrenergic receptor of interest, cultured in 24-well plates.
-
[3H]CGP 12177
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Non-selective antagonist (e.g., 100 nM ICI 118551 or 1 µM Propranolol) for determining non-specific binding.
-
0.5 M NaOH
-
Scintillation fluid
-
Scintillation counter
-
Protein assay reagents (e.g., Lowry or BCA kit)
Procedure:
-
Grow cells to confluence in 24-well plates.
-
Remove the culture medium and wash the cells once with 1 mL of pre-warmed (37°C) Binding Buffer.
-
Prepare reaction solutions in Binding Buffer. For each well, you will need:
-
Total Binding: Binding Buffer containing a saturating concentration of [3H]CGP 12177 (e.g., 0.3 nM).
-
Non-specific Binding: Binding Buffer containing [3H]CGP 12177 and a high concentration of a non-selective antagonist (e.g., 100 nM ICI 118551).
-
-
Add 1 mL of the appropriate reaction solution to each well. Perform each condition in triplicate.
-
Incubate the plates at 37°C for 1 hour.
-
To terminate the binding reaction, aspirate the reaction solution and wash each well with 500 µL of ice-cold Binding Buffer.
-
Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubate at 37°C for 1 hour.
-
Transfer the entire contents of each well to a scintillation vial.
-
Add an appropriate volume of scintillation fluid to each vial and mix thoroughly.
-
Count the radioactivity in a β-scintillation counter.
-
In a parallel plate, determine the protein concentration per well to normalize the binding data.
Data Analysis:
-
Calculate the average counts per minute (CPM) for the total binding and non-specific binding triplicates.
-
Determine the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert specific binding from CPM to fmol/mg of protein using the specific activity of the [3H]CGP 12177 and the protein concentration.
Protocol 2: Measurement of Agonist-Induced Receptor Internalization
Objective: To quantify the percentage of cell surface receptors that are internalized following agonist stimulation.
Materials:
-
Same as Protocol 1, plus a β-adrenergic receptor agonist (e.g., Isoproterenol).
Procedure:
-
Culture cells expressing the β-adrenergic receptor of interest in 24-well plates until confluent.
-
Wash the cells once with pre-warmed (37°C) serum-free medium.
-
Treat the cells with the desired concentration of agonist (e.g., 10 µM Isoproterenol) or vehicle (for control) in serum-free medium.
-
Incubate at 37°C for the desired time period (e.g., 30 minutes) to induce internalization.
-
Place the plates on ice and wash the cells three times with ice-cold Binding Buffer to stop internalization and remove the agonist.
-
Perform a whole-cell binding assay as described in Protocol 1 , but conduct all incubation steps at 4°C to prevent receptor recycling and further internalization.
-
Quantify the specific binding of [3H]CGP 12177 in both control and agonist-treated cells.
Data Analysis:
-
Calculate the specific binding (fmol/mg protein) for both control (Bcontrol) and agonist-treated (Bagonist) cells.
-
The amount of remaining surface receptors is represented by Bagonist.
-
Calculate the percentage of internalized receptors using the following formula: % Internalization = [(Bcontrol - Bagonist) / Bcontrol] x 100
Protocol 3: Visualization of Cell Surface Receptors using Fluorescently Labeled CGP 12177
This protocol is based on the use of fluorescent derivatives of CGP 12177, such as BODIPY-TMR-CGP.[1][6][7]
Objective: To visualize the localization of β-adrenergic receptors on the surface of living cells.
Materials:
-
Cells expressing the β-adrenergic receptor of interest, cultured on glass-bottom dishes suitable for microscopy.
-
Fluorescent CGP 12177 derivative (e.g., BODIPY-TMR-CGP).
-
Imaging medium (e.g., phenol (B47542) red-free DMEM with 20 mM HEPES, pH 7.4).
-
Confocal microscope with appropriate laser lines and filters for the chosen fluorophore.
Procedure:
-
Culture cells on glass-bottom dishes to an appropriate confluency for imaging.
-
Replace the culture medium with pre-warmed imaging medium.
-
Add the fluorescent CGP 12177 derivative to the cells at a concentration that provides specific labeling (e.g., 20-30 nM for BODIPY-TMR-CGP).[6]
-
Incubate the cells at 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Gently wash the cells two to three times with imaging medium to remove unbound fluorescent ligand.
-
Acquire images using a confocal microscope. Cell surface receptors should appear as fluorescence outlining the plasma membrane.
-
(Optional) To observe agonist-induced internalization in real-time, add an agonist to the cells on the microscope stage and acquire a time-lapse series of images.
Data Analysis:
-
Qualitatively assess the localization of the fluorescent signal.
-
Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments to measure changes in receptor distribution over time.
References
- 1. researchgate.net [researchgate.net]
- 2. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and direct visualisation of BODIPY-TMR-CGP: a long-acting fluorescent β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 12177 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of CGP 12177 hydrochloride, a key ligand in adrenergic signaling research.
Introduction
This compound is a valuable pharmacological tool for studying the function and regulation of β-adrenergic receptors (β-ARs). It acts as a partial agonist at β3-adrenoceptors and a high-affinity antagonist at β1- and β2-adrenoceptors[1][2]. Its hydrophilic nature makes it particularly useful for studies involving intact cells[3]. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental outcomes in cardiovascular and metabolic disease research[4].
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 315.8 g/mol | [1][2] |
| Formula | C₁₄H₂₁N₃O₃·HCl | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water to 50 mM | [1][2] |
| Storage | Store at room temperature | [1][5] |
Stock Solution Preparation
3.1. Materials
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
3.2. Protocol
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the desired stock solution concentration, add the appropriate volume of sterile, high-purity water to the conical tube containing the powder. Refer to Table 2 for guidance.
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterile-filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles[4].
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable[4].
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
3.3. Stock Solution Concentration Guide
The following table provides the required volume of water to prepare various stock solution concentrations from common starting masses of this compound. This data is based on a molecular weight of 315.8 g/mol .
| Desired Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 0.5 mM | 6.33 mL | 31.67 mL | 63.33 mL |
| 2.5 mM | 1.27 mL | 6.33 mL | 12.67 mL |
| 5 mM | 0.63 mL | 3.17 mL | 6.33 mL |
| 25 mM | 0.13 mL | 0.63 mL | 1.27 mL |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing a stock solution of this compound and its known signaling pathway.
Figure 1: Workflow for preparing this compound stock solution.
Figure 2: Signaling pathway of this compound.
Mechanism of Action
This compound exhibits a dual mode of action depending on the β-adrenergic receptor subtype. It functions as an antagonist at β1- and β2-adrenoceptors, with Ki values of 0.9 nM and 4 nM, respectively[1]. Conversely, it acts as a partial agonist at the β3-adrenoceptor, with a Ki of 88 nM[1]. This partial agonism at the β3 receptor can stimulate the Gs protein pathway, leading to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of cAMP response element (CRE)-mediated gene transcription[6][7]. Studies have also suggested that CGP 12177 may interact with a secondary site on the β1-adrenoceptor[8].
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
The protocols and information provided in these application notes are intended to guide researchers in the accurate and safe preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of experiments and the generation of reliable data in the study of adrenergic signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+/-)-CGP-12177 HYDROCHLORIDE CAS#: 81047-99-6 [m.chemicalbook.com]
- 6. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Differentiating β-Adrenergic Receptor Subtypes in Tissues using CGP 12177 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 12177 hydrochloride is a valuable pharmacological tool for the characterization and differentiation of β-adrenergic receptor (β-AR) subtypes. Its unique pharmacological profile, acting as a high-affinity antagonist for β1 and β2-adrenergic receptors and a partial agonist for the β3-adrenergic receptor, allows for the selective identification and quantification of these receptor subtypes in various tissues and cell preparations.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in receptor binding and functional assays.
Pharmacological Profile of this compound
This compound exhibits distinct affinities for the three main β-adrenergic receptor subtypes. This differential affinity is the basis for its utility in distinguishing between them in tissue preparations.
Table 1: Binding Affinities (Ki) of CGP 12177 for Human β-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| β1 | 0.9 | [1][2][3] |
| β2 | 4 | [1][2][3] |
| β3 | 88 | [1][2][3] |
The significantly lower Ki values for β1 and β2 receptors indicate a much higher binding affinity compared to the β3 receptor. This property is exploited in competition binding assays to differentiate the receptor subtypes.
Key Applications
-
Determination of β-Adrenergic Receptor Subtype Density: Utilize radiolabeled CGP 12177 ([3H]CGP-12177) in saturation binding assays to determine the total β1/β2-AR density (Bmax) in a given tissue.
-
Competitive Binding Assays for Subtype Differentiation: Employ subtype-selective antagonists in competition with [3H]CGP-12177 to delineate the proportions of β1 and β2 receptors.
-
Functional Characterization of β3-Adrenergic Receptors: Leverage the partial agonist activity of CGP 12177 at the β3 receptor to investigate downstream signaling pathways, such as adenylyl cyclase activation.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Subtype Differentiation
This protocol describes a competition binding experiment using [3H]CGP-12177 and subtype-selective antagonists to determine the relative proportions of β1 and β2-adrenergic receptors in a tissue homogenate.
Materials:
-
Tissue of interest
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]CGP-12177 (specific activity ~40 Ci/mmol)
-
This compound (for non-specific binding)
-
β1-selective antagonist (e.g., CGP 20712A)
-
β2-selective antagonist (e.g., ICI 118,551)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [3H]CGP-12177 (typically at or near its KD value).
-
Increasing concentrations of the competing non-labeled ligand (either a β1 or β2-selective antagonist).
-
Membrane preparation (typically 25-50 µg of protein).
-
-
For determining non-specific binding, add a high concentration of unlabeled CGP 12177 (e.g., 10 µM).
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]CGP-12177 against the logarithm of the competitor concentration.
-
Analyze the resulting competition curve using non-linear regression analysis. A biphasic curve will indicate the presence of two distinct binding sites (β1 and β2 receptors), from which their relative proportions and the affinity of the competitor for each subtype can be determined.
-
Table 2: Representative Data from a Competition Binding Assay in CHO-β2 Cells
| Ligand | Parameter | Value | Reference |
| [3H]CGP 12177 | log KD | -9.84 ± 0.06 | [4][5] |
| BMAX (fmol/mg protein) | 466.0 ± 36.2 | [4] | |
| ICI 118,551 | log Ki | -9.25 ± 0.004 | [4] |
| CGP 12177 | log Ki | -9.40 ± 0.02 | [4] |
Protocol 2: Adenylyl Cyclase Activity Assay to Functionally Characterize β3-Adrenergic Receptors
This protocol outlines a method to measure the agonist effect of CGP 12177 on β3-ARs by quantifying the production of cyclic AMP (cAMP).
Materials:
-
Cells or tissue expressing β3-adrenergic receptors.
-
Assay Buffer (e.g., Krebs-Henseleit buffer).
-
This compound.
-
Isoproterenol (a non-selective β-agonist, as a positive control).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
ATP.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell/Tissue Preparation:
-
Isolate and prepare cells or tissue membranes as required.
-
-
Adenylyl Cyclase Assay:
-
Pre-incubate the cells/membranes with a phosphodiesterase inhibitor.
-
Add increasing concentrations of CGP 12177 or isoproterenol.
-
Initiate the adenylyl cyclase reaction by adding ATP.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a stop solution or by boiling).
-
Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for CGP 12177 and compare it to the full agonist isoproterenol. This will confirm the partial agonist activity of CGP 12177 at the β3-AR.
-
Table 3: Functional Activity of CGP 12177 at the Human β2-Adrenoceptor in CHO-K1 Cells
| Assay | Parameter | Value | Reference |
| 3H-cyclic AMP accumulation | log EC50 | -8.90 ± 0.06 | [4][5] |
| CRE-mediated gene transcription | log EC50 | -9.66 ± 0.04 | [4][5] |
Visualizing Experimental Logic and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring CGP 12177 Effects on CRE-Mediated Gene Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP 12177 is a well-characterized β-adrenergic receptor ligand with a complex pharmacological profile. It acts as an antagonist at β1 and β2-adrenergic receptors and a partial agonist at β3-adrenergic receptors.[1] Notably, at the human β2-adrenoceptor, CGP 12177 functions as a high-affinity partial agonist, stimulating both cyclic AMP (cAMP) accumulation and subsequent cAMP Response Element (CRE)-mediated gene transcription.[2][3] This document provides detailed application notes and protocols for measuring the effects of CGP 12177 on the CRE-mediated gene transcription pathway, a critical signaling cascade involved in numerous physiological processes.
Signaling Pathway Overview
The binding of an agonist, such as CGP 12177 in certain contexts, to a Gs-protein coupled receptor (GPCR) like the β2-adrenergic receptor initiates a signaling cascade. This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). Activated PKA translocates to the nucleus and phosphorylates the cAMP Response Element Binding Protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) then binds to CRE sequences in the promoter regions of target genes, recruiting transcriptional co-activators and initiating gene transcription.
Caption: CGP 12177 signaling pathway leading to CRE-mediated gene transcription.
Data Presentation
The following tables summarize the quantitative data for CGP 12177's effects on the β-adrenergic receptor signaling pathway.
Table 1: Binding Affinities (Ki) of CGP 12177 for β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β1 | 0.9 | [1] |
| β2 | 4 | [1] |
| β3 | 88 | [1] |
Table 2: Functional Activity (EC50/log EC50) of CGP 12177 at the Human β2-Adrenergic Receptor in CHO-K1 Cells
| Assay | Agonist | log EC50 | Reference |
| ³H-Cyclic AMP Accumulation | CGP 12177 | -8.90 ± 0.06 | [2][3] |
| CRE-mediated Reporter Gene Transcription | CGP 12177 | -9.66 ± 0.04 | [2][3] |
| ³H-Cyclic AMP Accumulation | Isoprenaline | -8.88 ± 0.08 | [2] |
| CRE-mediated Reporter Gene Transcription | Isoprenaline | -8.29 ± 0.08 | [2] |
Table 3: Antagonist Activity (log KD) of CGP 12177 at the Human β2-Adrenergic Receptor in CHO-K1 Cells (with Salbutamol as agonist)
| Assay | log KD | Reference |
| Cyclic AMP Response | -9.57 ± 0.15 | [2][3] |
| Reporter Gene Response | -10.04 ± 0.096 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to measure the effects of CGP 12177 on CRE-mediated gene transcription.
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol describes a competitive immunoassay for the quantitative determination of cAMP.
Workflow Diagram:
Caption: Workflow for measuring intracellular cAMP accumulation.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
CGP 12177
-
Reference agonist (e.g., Isoprenaline)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of CGP 12177 and the reference agonist.
-
Aspirate the culture medium from the wells.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the desired concentrations of CGP 12177 or other compounds.
-
Incubate for the recommended time at the appropriate temperature (e.g., 15-30 minutes at 37°C).
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add cell lysis buffer to each well and incubate as per the manufacturer's instructions to release intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP competitive immunoassay according to the kit manufacturer's protocol. This typically involves adding detection reagents that include a labeled cAMP tracer and a specific antibody.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot dose-response curves and determine EC50 values.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol measures the transcriptional activity of CREs by quantifying the expression of a luciferase reporter gene.[4][5][6][7]
Workflow Diagram:
Caption: Workflow for the CRE-luciferase reporter gene assay.
Materials:
-
Host cell line (e.g., HEK293 or CHO-K1)
-
Expression vector for the human β2-adrenergic receptor
-
CRE-luciferase reporter vector (containing multiple CRE sites upstream of a minimal promoter driving firefly luciferase)
-
Control vector expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent
-
96-well cell culture plates
-
CGP 12177
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the host cell line with the β2-adrenergic receptor expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
-
Cell Seeding and Incubation:
-
Plate the transfected cells into 96-well plates.
-
Incubate for 24-48 hours to allow for receptor and reporter gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of CGP 12177.
-
Replace the culture medium with a serum-free medium containing the desired concentrations of CGP 12177.
-
Incubate for an appropriate period to allow for gene transcription and protein expression (typically 4-6 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay system protocol.
-
Measure firefly luciferase activity, followed by the addition of a quenching reagent and measurement of Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of CGP 12177 to generate dose-response curves and determine EC50 values.
-
Protocol 3: Phospho-CREB (Ser133) Detection Assay
This protocol describes an immunoassay to quantify the level of CREB phosphorylated at Serine 133.
Workflow Diagram:
Caption: Workflow for the Phospho-CREB (Ser133) detection assay.
Materials:
-
Cells expressing the human β2-adrenergic receptor
-
96-well cell culture plates
-
CGP 12177
-
Lysis buffer supplemented with phosphatase and protease inhibitors
-
Phospho-CREB (Ser133) assay kit (e.g., ELISA or HTRF)[8][9][10][11]
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed cells as described in Protocol 1.
-
-
Compound Treatment:
-
Prepare serial dilutions of CGP 12177.
-
Treat the cells with the compounds for a shorter duration, as phosphorylation is an early signaling event (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of CREB.
-
-
Phospho-CREB Measurement:
-
Perform the phospho-CREB immunoassay according to the manufacturer's instructions. This typically involves the use of an antibody specific for CREB phosphorylated at Ser133.
-
-
Data Acquisition and Analysis:
-
Measure the signal using the appropriate plate reader.
-
Normalize the phospho-CREB signal to the total protein concentration or to the signal from a total CREB assay if available.
-
Plot the normalized phospho-CREB levels against the concentration of CGP 12177 to generate dose-response curves.
-
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the effects of CGP 12177 on CRE-mediated gene transcription. By employing these assays, researchers can further elucidate the nuanced pharmacology of this compound and its potential as a therapeutic agent. The magnification of the signal from cAMP accumulation to gene transcription highlights the sensitivity of reporter gene assays in detecting the effects of partial agonists like CGP 12177.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 8. revvity.com [revvity.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. raybiotech.com [raybiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing CGP 12177 to Elucidate Atypical Beta-Adrenergic Receptor Function in Brown Fat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brown adipose tissue (BAT), or brown fat, is a key site for non-shivering thermogenesis, playing a crucial role in energy expenditure. The thermogenic activity of brown fat is primarily regulated by the sympathetic nervous system through the activation of beta-adrenergic receptors (β-ARs). While the roles of the classical β1-, β2-, and β3-adrenoceptors are well-studied, there is growing evidence for the presence and physiological significance of atypical β-ARs in this tissue. CGP 12177, a hydrophilic compound, has emerged as an invaluable pharmacological tool to dissect the complex adrenergic signaling in brown fat. Initially classified as a β1/β2-AR antagonist and a β3-AR partial agonist, its actions in brown fat have revealed a more complex interaction, suggesting the involvement of an atypical β1-AR conformation or a novel β-AR subtype, sometimes referred to as the β4-AR.[1]
These application notes provide a comprehensive guide for the use of CGP 12177 in studying these atypical β-ARs in brown fat, detailing experimental protocols and summarizing key quantitative data.
Data Presentation
The pharmacological properties of CGP 12177 and other key ligands at beta-adrenergic receptors in brown adipose tissue are summarized below. These values have been compiled from various radioligand binding and functional studies.
Table 1: Binding Affinities (Kd and Ki) of Adrenergic Ligands in Brown Adipose Tissue
| Ligand | Receptor Subtype | Kd (nM) | Ki (nM) | Tissue/Cell Type | Reference |
| [3H]CGP 12177 | β1-AR | 1.8 ± 0.4 | - | Intact rat adipocytes | [2] |
| [3H]CGP 12177 | Low-affinity site (putative β3-AR) | 31 | - | Rat interscapular brown adipose tissue (IBAT) plasma membranes | [3] |
| CGP 12177 | β1-AR | - | 0.9 | Recombinant | |
| CGP 12177 | β2-AR | - | 4 | Recombinant | |
| CGP 12177 | β3-AR | - | 88 | Recombinant | |
| BRL 37344 | Low-affinity site (putative β3-AR) | - | 29 | Rat IBAT plasma membranes | [3] |
| (-)-Propranolol | Low-affinity site (putative β3-AR) | - | 1000 | Rat IBAT plasma membranes | [3] |
| CGP 12177A | α1-AR | - | 3311 (pKi 5.48) | Rat aorta | [4] |
Table 2: Functional Potencies (EC50) of CGP 12177 in Brown Fat Functional Assays
| Functional Assay | EC50 | Tissue/Cell Type | Reference |
| Oxygen Consumption | ~70 nM | Hamster brown-fat cells | [5] |
| Adenylyl Cyclase Activation (High-affinity component) | ~1 µM | Rat BAT membranes | [6] |
| Adenylyl Cyclase Activation (Low-affinity component) | ~1.5 mM | Rat BAT membranes | [6] |
Experimental Protocols
Radioligand Binding Assay Using [3H]CGP 12177 in Brown Adipose Tissue Membranes
This protocol is for determining the binding characteristics of CGP 12177 and other ligands to β-ARs in brown fat.
a. Materials:
-
[3H]CGP 12177 (specific activity ~40-60 Ci/mmol)
-
Interscapular brown adipose tissue (IBAT) from rodents
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Unlabeled CGP 12177 and other competing ligands (e.g., propranolol (B1214883), isoprenaline, BRL 37344)
-
Glass-fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Homogenizer, refrigerated centrifuge, filtration apparatus, and scintillation counter
b. Brown Adipose Tissue Membrane Preparation:
-
Excise IBAT from euthanized animals and place it in ice-cold Homogenization Buffer.
-
Mince the tissue thoroughly and homogenize using a Polytron or similar homogenizer (3 bursts of 15 seconds).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the crude membranes.
-
Wash the pellet by resuspending in fresh, ice-cold Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C.
c. Binding Assay Protocol:
-
In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled propranolol (for non-specific binding).
-
50 µL of various concentrations of competing unlabeled ligands (for competition assays).
-
50 µL of [3H]CGP 12177 (final concentration 0.1-100 nM, depending on the experiment).
-
100 µL of BAT membrane preparation (25-50 µg of protein).
-
-
Incubate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass-fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
d. Data Analysis:
-
Saturation binding: Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by plotting specific binding (total minus non-specific) against the concentration of [3H]CGP 12177 and fitting the data to a one-site or two-site binding model using non-linear regression.
-
Competition binding: Calculate the inhibitor constant (Ki) from the IC50 values obtained from competition curves using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]CGP 12177 used.
Adenylyl Cyclase Activity Assay
This assay measures the ability of CGP 12177 to stimulate the production of cyclic AMP (cAMP) in brown fat membranes, a key downstream signaling event of β-AR activation.
a. Materials:
-
BAT membrane preparation (as described above)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, 10 mM phosphocreatine, 50 U/mL creatine (B1669601) phosphokinase, 0.1 mM ascorbic acid, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), pH 7.4
-
CGP 12177 and other test compounds
-
[α-32P]ATP or a commercial cAMP detection kit (e.g., ELISA, HTRF)
-
Dowex and alumina (B75360) columns (for radiochemical assay)
-
Trichloroacetic acid (TCA) or ethanol (B145695) for reaction termination
b. Assay Protocol:
-
Pre-incubate the BAT membranes (20-50 µg protein) with various concentrations of CGP 12177 or other test compounds in the Assay Buffer for 10 minutes at 30°C.
-
Initiate the reaction by adding [α-32P]ATP (if using the radiochemical method) or ATP (for kit-based methods).
-
Incubate for 10-15 minutes at 30°C.
-
Terminate the reaction by adding ice-cold TCA to a final concentration of 5% or by adding ethanol.
-
Quantify the amount of cAMP produced.
-
Radiochemical method: Separate [32P]cAMP from [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
Kit-based methods: Follow the manufacturer's instructions for the specific ELISA or HTRF kit being used.
-
c. Data Analysis:
-
Plot the amount of cAMP produced against the concentration of CGP 12177.
-
Determine the EC50 value for cAMP production using non-linear regression analysis.
Oxygen Consumption (Thermogenesis) Assay in Isolated Brown Adipocytes
This functional assay directly measures the thermogenic effect of CGP 12177 on intact brown adipocytes.
a. Materials:
-
Isolated brown adipocytes (from collagenase digestion of IBAT)
-
Seahorse XF Analyzer (or similar respirometer)
-
Seahorse XF cell culture microplates
-
Assay Medium: Bicarbonate-free DMEM supplemented with 25 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4.
-
CGP 12177, norepinephrine (B1679862) (positive control), and other test compounds
-
Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)
b. Isolation of Brown Adipocytes:
-
Excise IBAT and mince in a digestion buffer containing collagenase type II (1-2 mg/mL).
-
Incubate at 37°C for 30-45 minutes with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the mature adipocytes to float and wash them several times with fresh buffer.
-
Resuspend the isolated adipocytes in the Assay Medium.
c. Oxygen Consumption Rate (OCR) Measurement:
-
Seed the isolated brown adipocytes onto a Seahorse XF cell culture microplate and allow them to attach.
-
Replace the culture medium with pre-warmed Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the test compounds (CGP 12177, norepinephrine) and mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR, then inject CGP 12177 or other agonists and monitor the change in OCR.
-
For a full mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.[7][8]
d. Data Analysis:
-
Calculate the change in OCR in response to CGP 12177.
-
Plot the OCR against the concentration of CGP 12177 to determine the EC50 for thermogenesis.
Visualization of Signaling Pathways and Workflows
Caption: Atypical β-AR signaling pathway in brown adipocytes activated by CGP 12177.
Caption: Experimental workflow for [3H]CGP 12177 radioligand binding assay.
Caption: Workflow for assessing thermogenesis using an oxygen consumption assay.
Conclusion
CGP 12177 is a powerful and versatile tool for investigating the nuanced pharmacology of beta-adrenergic receptors in brown adipose tissue. Its unique profile as a β1/β2-AR antagonist and a partial agonist at β3-ARs, coupled with its apparent interaction with an atypical β1-AR state, allows for the functional dissection of thermogenic signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to employ CGP 12177 in their studies, contributing to a deeper understanding of brown fat physiology and its potential as a therapeutic target for metabolic diseases. The use of knockout mouse models for β1- and β3-ARs in conjunction with these assays can further elucidate the specific receptor subtypes mediating the effects of CGP 12177.[1]
References
- 1. beta1-adrenergic receptors mediate beta3-adrenergic-independent effects of CGP 12177 in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beta-adrenergic radioligand [3H]CGP-12177, generally classified as an antagonist, is a thermogenic agonist in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenylate cyclase agonist properties of CGP-12177A in brown fat: evidence for atypical beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Brown Adipocyte Thermogenic Function by High-throughput Respirometry [bio-protocol.org]
- 8. Analyzing mitochondrial function in brown adipocytes with a bioenergetic analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CGP 12177 Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CGP 12177 hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a ligand for β-adrenergic receptors (β-ARs) with a complex pharmacological profile. It acts as a high-affinity antagonist at β1- and β2-adrenergic receptors and a partial agonist at the β3-adrenergic receptor.[1][2] This dual nature is concentration-dependent.
Q2: What are the typical binding affinities (Ki) of CGP 12177 for the different β-adrenergic receptor subtypes?
A2: The binding affinities of CGP 12177 are highest for β1- and β2-receptors, where it acts as an antagonist, and lower for the β3-receptor, where it exhibits partial agonism.[1][2]
Q3: At what concentration should I use CGP 12177 to see β1/β2-antagonism versus β3-agonism?
A3: To observe antagonism of β1/β2-adrenoceptors, it is recommended to use low nanomolar concentrations (e.g., KD of 2 nM for antagonism of isoprenaline-induced cAMP accumulation).[3] For partial agonism at the β2-adrenoceptor, higher concentrations are required, with reported EC50 values for cAMP accumulation and CRE-mediated gene transcription being in the range of log EC50 -8.90 and -9.66, respectively.[3][4] For β3-adrenoceptor agonism, even higher concentrations may be necessary, given its lower affinity for this subtype.[1][2]
Q4: Is CGP 12177 cell-permeable?
A4: CGP 12177 is a hydrophilic molecule.[5] This property makes it particularly useful for studying cell surface receptors, as it is less likely to cross the cell membrane and interact with intracellular components or internalized receptors.
Q5: What is the solubility of this compound?
A5: this compound is soluble in water up to 50 mM.
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of CGP 12177 on β1/β2-receptor signaling.
-
Possible Cause: The concentration of CGP 12177 may be too high, leading to partial agonist effects that can mask the antagonism. At higher concentrations, CGP 12177 can induce a small increase in cAMP accumulation, which might be misinterpreted.[3]
-
Solution: Perform a dose-response experiment with a wide range of CGP 12177 concentrations. To ensure you are in the antagonist range, start with low nanomolar concentrations (e.g., 0.1 nM to 10 nM) in the presence of a known β1/β2 agonist like isoprenaline.
Issue 2: My results with CGP 12177 are inconsistent across experiments.
-
Possible Cause: Due to its slow dissociation from the β2-adrenoceptor (t½ for dissociation = 65 min), pre-incubation times and washing steps can significantly impact the results.[3][4] Inadequate equilibration time may lead to variable receptor occupancy.
-
Solution: Standardize your pre-incubation time with CGP 12177 to at least 60 minutes to ensure it reaches equilibrium with the receptor. Maintain consistent and thorough washing procedures between steps to remove unbound ligand.
Issue 3: I am seeing off-target effects in my experiments.
-
Possible Cause: At higher concentrations (in the micromolar range), CGP 12177 has been shown to exhibit antagonist activity at α1-adrenergic receptors.[6] This could lead to confounding results if your experimental system expresses these receptors.
-
Solution: If possible, confirm the expression of α1-adrenergic receptors in your cell line. If they are present, use the lowest effective concentration of CGP 12177 for your desired effect. Consider using a more selective antagonist if α1-receptor interference is a concern.
Data Presentation
Table 1: Pharmacological Profile of this compound at Human β-Adrenergic Receptors
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Reference |
| Action | Antagonist | Antagonist / Partial Agonist | Partial Agonist | [1][2] |
| Binding Affinity (Ki) | 0.9 nM | 4 nM | 88 nM | [1][2] |
| Binding Affinity (Log KD) | - | -9.84 ± 0.06 | - | [3][4] |
| Functional Activity (Log EC50) | - | -8.90 ± 0.06 (cAMP) | - | [3][4] |
| -9.66 ± 0.04 (CRE transcription) | [3][4] | |||
| Antagonist Potency (Log KD) | - | -9.57 ± 0.15 (vs. Salbutamol) | - | [3][4] |
Experimental Protocols
Protocol 1: [3H]-CGP 12177 Whole Cell Radioligand Binding Assay
This protocol is adapted from studies using CHO cells stably expressing the human β2-adrenoceptor.[3]
Materials:
-
CHO-β2 cells
-
24-well plates
-
Hanks' Balanced Salt Solution (HBH)
-
[3H]-CGP 12177 (e.g., 0.3 nM)
-
Competing non-labeled ligands (e.g., CGP 12177, isoprenaline)
-
Non-specific binding control: 100 nM ICI 118551
-
0.5 M NaOH
-
Scintillation fluid
-
β-counter
Procedure:
-
Seed CHO-β2 cells in 24-well plates and grow to confluence.
-
Remove the growth medium.
-
Wash the cells once with 1 ml of HBH.
-
Add 1 ml of HBH containing 0.3 nM [3H]-CGP 12177 to each well.
-
For competition binding, add competing drugs at various concentrations (e.g., in 10 µl). For determining non-specific binding, add 100 nM ICI 118551.
-
Incubate the plates at 37°C for 1 hour.
-
Remove the incubation solution.
-
Wash each well with 500 µl of HBH to remove unbound radioligand.
-
Lyse the cells by adding 500 µl of 0.5 M NaOH to each well and incubating at 37°C for 1 hour.
-
Transfer the entire contents of each well to a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a β-counter.
Protocol 2: cAMP Accumulation Assay
This protocol is based on the measurement of [3H]-cAMP accumulation in response to β-adrenoceptor stimulation.[3]
Materials:
-
CHO-β2 cells
-
24-well plates
-
DMEM/F12 medium
-
[3H]-adenine
-
CGP 12177
-
Isoprenaline (positive control)
-
ICI 118551 (antagonist control)
-
5% (w/v) trichloroacetic acid (TCA)
-
Dowex AG 50W-X4 resin
-
Alumina (B75360) columns
Procedure:
-
Seed CHO-β2 cells in 24-well plates and grow to confluence.
-
Label the intracellular ATP pool by incubating the cells with [3H]-adenine in DMEM/F12 for 2 hours at 37°C.
-
Wash the cells to remove unincorporated [3H]-adenine.
-
Pre-incubate the cells with CGP 12177 at various concentrations for 30-60 minutes.
-
Stimulate the cells with a β-agonist (e.g., isoprenaline) for 10-60 minutes at 37°C. To study the agonist effect of CGP 12177, this step is omitted.
-
Terminate the incubation by adding ice-cold 5% TCA.
-
Separate [3H]-cAMP from other tritiated nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the [3H]-cAMP by liquid scintillation counting.
Mandatory Visualizations
Caption: β-Adrenergic signaling pathway and CGP 12177 interaction.
Caption: Workflow for optimizing CGP 12177 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
"addressing the slow dissociation of CGP 12177 from β2-adrenoceptors"
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the β2-adrenoceptor antagonist, CGP 12177. The focus is on addressing challenges related to its characteristic slow dissociation kinetics.
Frequently Asked Questions (FAQs)
Q1: Why does CGP 12177 dissociate so slowly from the β2-adrenoceptor?
A1: The slow dissociation of CGP 12177 is a key pharmacological characteristic. Studies have shown that ³H-CGP 12177 dissociates from the human β2-adrenoceptor with a half-life (t½) of approximately 65 minutes.[1][2] This prolonged interaction is attributed to the specific molecular interactions between the ligand and the receptor's binding pocket. While CGP 12177 is a hydrophilic molecule, its binding kinetics suggest a stable ligand-receptor complex is formed.[2]
Q2: How does the slow dissociation of CGP 12177 affect my functional assay results?
A2: The slow dissociation can create a state of "hemi-equilibrium" in your experiments. This means that during the course of a typical functional assay (e.g., 10-60 minutes), CGP 12177 does not reach a true equilibrium with competing ligands.[2] This can lead to a non-competitive antagonism profile where increasing concentrations of CGP 12177 cause a progressive decrease in the maximal response of a less efficacious agonist, like salbutamol (B1663637).[2] Essentially, CGP 12177 "removes" receptors from the available pool for the duration of the assay.
Q3: Is CGP 12177 an antagonist or a partial agonist at the β2-adrenoceptor?
A3: CGP 12177 is a high-affinity partial agonist at the human β2-adrenoceptor.[1][2] It can stimulate downstream signaling pathways, such as cAMP accumulation and CRE-mediated gene transcription.[1][2] However, it also acts as an antagonist, blocking the effects of more efficacious agonists like salbutamol and isoprenaline.[1][2] Its classification can also depend on the specific receptor subtype, as it is considered a β1- and β2-adrenoceptor antagonist but a partial agonist at β3-adrenoceptors.
Q4: Does the slow dissociation of CGP 12177 influence receptor internalization?
A4: Despite its long receptor occupancy, studies using Green Fluorescent Protein (GFP)-tagged β2-adrenoceptors have indicated that CGP 12177 does not stimulate receptor internalization.[1][2]
Q5: What is the difference between using hydrophilic radioligands like [³H]CGP-12177 versus lipophilic ones in whole-cell binding assays?
A5: Hydrophilic ligands like [³H]CGP-12177 primarily label cell-surface receptors. In contrast, lipophilic ligands can penetrate the cell membrane and may be taken up by cells.[3][4] This is a critical distinction, as agonists can induce receptor internalization. An internalized receptor would be inaccessible to hydrophilic ligands but might still be bound by lipophilic ones, potentially confounding the interpretation of agonist competition binding assays.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Dissociation curve plateaus significantly above zero. | The receptor may be in a long-lived, G-protein-coupled state, which is common for agonists.[5] | Add GTP or GTPγS to your assay buffer to uncouple the receptor from the G-protein.[5] |
| A fraction of the radioligand is trapped in a cellular compartment inaccessible to the competing unlabeled ligand.[5] | For whole-cell or membrane assays, consider adding a small amount of a membrane permeabilizing agent (e.g., 50 µg/mL saponin).[5] | |
| Dissociation time course is not well-fit by a single exponential decay equation. | The binding mechanism is more complex than a simple 1:1 interaction, potentially indicating a two-site binding model or allosteric effects.[5][6] | Use a two-phase exponential decay equation to fit the data.[5] This may reveal different dissociation rates from distinct receptor states. |
| High non-specific binding in my [³H]CGP-12177 assay. | Inadequate washing, issues with filters, or radioligand sticking to labware. | Ensure thorough and rapid washing steps. Pre-soak filters in polyethyleneimine (PEI) to reduce non-specific sticking. Use appropriate assay buffers and consider including BSA. |
| The concentration of unlabeled competitor used to define non-specific binding is too low. | Use a high concentration of a potent, non-selective antagonist (e.g., 100 nM ICI 118551 or propranolol) to accurately define non-specific binding.[2] | |
| Difficulty reaching equilibrium in competition binding assays. | The slow dissociation rate of CGP 12177 requires extended incubation times to reach true equilibrium.[7] | Increase the incubation time significantly. For high-affinity ligands with slow kinetics, several hours may be necessary. Alternatively, consider raising the incubation temperature to accelerate kinetics, but be mindful of potential receptor degradation.[7] |
Quantitative Data Summary
The following tables summarize key binding and kinetic parameters for CGP 12177 at β-adrenoceptors.
Table 1: Equilibrium Dissociation Constants (Kd) and Inhibition Constants (Ki)
| Ligand | Receptor Subtype | Cell Type/Preparation | Parameter | Value | Reference(s) |
| [³H]CGP 12177 | Human β2-AR | Intact CHO-β2 cells | log KD | -9.84 ± 0.06 | [1][2] |
| CGP 12177 | Human β1-AR | Ki | 0.9 nM | ||
| CGP 12177 | Human β2-AR | Ki | 4 nM | ||
| CGP 12177 | Human β3-AR | Ki | 88 nM |
Table 2: Kinetic and Functional Parameters
| Ligand/Parameter | Receptor Subtype | Assay | Parameter | Value | Reference(s) |
| [³H]CGP 12177 | Human β2-AR | Dissociation Assay | t½ (dissociation) | 65 min | [1][2] |
| CGP 12177 | Human β2-AR | cAMP Accumulation | log EC50 | -8.90 ± 0.06 | [1][2] |
| CGP 12177 | Human β2-AR | CRE Gene Transcription | log EC50 | -9.66 ± 0.04 | [1][2] |
Experimental Protocols
Protocol: Measuring the Dissociation Rate of [³H]CGP 12177 from β2-Adrenoceptors
This protocol is adapted from methodologies used in studies of CGP 12177 binding to intact cells.[2]
Objective: To determine the dissociation half-life (t½) of [³H]CGP 12177 from human β2-adrenoceptors expressed in whole cells.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenoceptor (CHO-β2 cells).
-
HEPES-buffered Hanks' solution (HBH).
-
[³H]CGP 12177 (radioligand).
-
ICI 118551 or Propranolol (for defining non-specific binding).
-
Cell culture plates (24-well or 48-well).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Temperature-controlled incubator (37°C).
Methodology:
-
Cell Seeding: Plate CHO-β2 cells in multi-well plates and grow to confluence.
-
Association Phase:
-
Wash the cells once with pre-warmed (37°C) HBH.
-
Incubate the cells with 1 nM [³H]CGP 12177 in HBH for 1 hour at 37°C to allow for ligand-receptor association. Include parallel wells with 1 nM [³H]CGP 12177 plus 100 nM ICI 118551 to determine non-specific binding at the end of the association phase.
-
-
Initiation of Dissociation:
-
To start the dissociation, rapidly wash the cells three times with 1 mL of ice-cold HBH to remove all unbound radioligand. This first wash is your time = 0 point.
-
Immediately after the final wash, add 1 mL of pre-warmed HBH to each well.
-
-
Dissociation Time Course:
-
Place the plates back in the 37°C incubator.
-
At various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), terminate the reaction for a set of wells (in triplicate).
-
Termination involves washing the cells rapidly with ice-cold HBH to stop further dissociation and remove any ligand that has already dissociated.
-
-
Cell Lysis and Counting:
-
After the final wash at each time point, lyse the cells in each well (e.g., with 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter to determine the amount of bound [³H]CGP 12177.
-
-
Data Analysis:
-
Subtract the non-specific binding value (from the association phase) from all total binding values to get specific binding at each time point.
-
Plot the specific binding (cpm or fmol) against time.
-
Fit the data to a one-phase exponential decay curve using non-linear regression software (e.g., GraphPad Prism) to calculate the dissociation rate constant (koff).
-
Calculate the dissociation half-life using the formula: t½ = ln(2) / koff .
-
Visualizations
Signaling Pathways and Workflows
Caption: β2-Adrenoceptor signaling pathways activated by partial agonists like CGP 12177.
References
- 1. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to minimize variability in CGP 12177 hydrochloride experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CGP 12177 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic β-adrenergic receptor ligand. It is widely used in pharmacology as:
-
A β1 and β2-adrenoceptor antagonist .[1]
-
A partial agonist at β3-adrenoceptors .[1]
-
A radiolabeled ligand ([3H]CGP 12177) for studying β-adrenoceptor binding, particularly on intact cells, due to its low non-specific binding.[2][3][4]
Its hydrophilic nature makes it particularly suitable for measuring cell surface receptors, as it does not readily cross the cell membrane.[2][4][5]
Q2: How should I prepare and store stock solutions of this compound?
To ensure consistency, proper preparation and storage of stock solutions are critical.
-
Preparation: The molecular weight of this compound is approximately 315.8 g/mol , but it's important to refer to the batch-specific molecular weight provided by the supplier as the degree of hydration can vary. For preparing stock solutions, use a high-quality solvent such as sterile, deionized water or a suitable buffer.
-
Storage: Store the solid compound at room temperature. Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What are the key differences when using CGP 12177 in experiments with intact cells versus cell membranes?
The primary difference lies in the accessibility of the receptors and the potential for cellular processes to influence the results.
-
Intact Cells: CGP 12177 is ideal for labeling cell surface receptors due to its hydrophilic properties, which limit its entry into the cell.[2][4][5] This allows for the study of receptor dynamics on live cells. However, agonist-induced receptor internalization can lead to a decrease in binding sites.[2][4]
-
Cell Membranes: In membrane preparations, both cell surface and intracellular receptors are accessible to the ligand. This preparation is useful for determining total receptor number and for biochemical assays like adenylyl cyclase activation. Non-specific binding of [3H]CGP 12177 is typically lower in membrane preparations compared to intact cells.[2]
Q4: What is the pharmacological profile of CGP 12177 at different β-adrenoceptor subtypes?
CGP 12177 exhibits a distinct profile at the three main β-adrenoceptor subtypes:
| Receptor Subtype | Activity | Affinity (Ki) |
| β1 | Antagonist | ~0.9 nM |
| β2 | Antagonist | ~4 nM |
| β3 | Partial Agonist | ~88 nM |
Data compiled from Tocris Bioscience.[1]
Troubleshooting Guides
High variability in experimental results can often be traced back to specific procedural steps. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Inadequate washing.- Hydrophobic interactions of the ligand with non-receptor components.- Binding to filters or assay plates. | - Use a radioligand concentration at or below the Kd value.- Increase the number and volume of wash steps with ice-cold buffer.- Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.- Pre-soak filters in buffer or a blocking agent like polyethyleneimine (PEI).[6] |
| Low or No Specific Binding | - Receptor is not expressed or is degraded.- Incorrect ligand concentrations (too low).- Insufficient incubation time to reach equilibrium. | - Confirm receptor expression in your cell or tissue model.- Perform experiments at 4°C and include protease inhibitors in all buffers.- Ensure radioligand concentrations are appropriate to detect binding (around the Kd).- Determine the optimal incubation time through kinetic experiments.[7] |
| Inconsistent Results Between Experiments | - Variability in cell passage number or health.- Inconsistent preparation of reagents and buffers.- Temperature fluctuations during incubation.- Pipetting errors. | - Use cells within a consistent and narrow passage number range.- Prepare fresh reagents and use a consistent source of buffers.- Use a temperature-controlled incubator or water bath and ensure temperature equilibrium before starting the reaction.- Calibrate pipettes regularly and use consistent pipetting techniques. |
| High Variability in Adenylyl Cyclase Assays | - Inconsistent cell density or membrane protein concentration.- Substrate (ATP) degradation.- Variability in the quenching step. | - Normalize results to protein concentration and ensure consistent cell seeding density.- Prepare fresh ATP solutions for each experiment.- Ensure rapid and consistent termination of the reaction for all samples. |
Detailed Experimental Protocols
Radioligand Binding Assay (Whole Cells)
This protocol is adapted from methodologies described for [3H]CGP 12177 binding to intact cells.[8]
-
Cell Preparation:
-
Plate cells in 24-well plates and grow to confluence.
-
-
Assay Preparation:
-
Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Prepare serial dilutions of unlabeled CGP 12177 and other competing ligands.
-
-
Binding Reaction:
-
Remove growth media from the wells.
-
Wash cells once with 500 µL of binding buffer.
-
Add 1 mL of binding buffer containing a fixed concentration of [3H]CGP 12177 (e.g., 0.3 nM).
-
For competition experiments, add 10 µL of the competing ligand dilutions.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 100 nM ICI 118551).
-
Incubate at 37°C for 1 hour.
-
-
Washing and Lysis:
-
Aspirate the binding solution.
-
Wash each well with 500 µL of ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells by adding 500 µL of 0.5 M NaOH per well and incubate at 37°C for 1 hour.
-
-
Quantification:
-
Transfer the entire contents of each well to a scintillation vial.
-
Add scintillation cocktail and count using a β-counter.
-
Adenylyl Cyclase Activation Assay
This protocol is a generalized procedure for measuring cAMP accumulation.
-
Cell Preparation:
-
Seed cells in 24-well plates and grow to near confluence.
-
Label the intracellular ATP pool by incubating the cells with [3H]-adenine in serum-free media for 2 hours.
-
-
Assay:
-
Wash the cells to remove unincorporated [3H]-adenine.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes to prevent cAMP degradation.
-
Add varying concentrations of CGP 12177 or other test compounds and incubate for the desired time (e.g., 10-60 minutes) at 37°C.[8]
-
-
Termination and Lysis:
-
Stop the reaction by aspirating the medium and adding a lysis buffer (e.g., 5% trichloroacetic acid).
-
-
cAMP Separation:
-
Separate the generated [3H]-cAMP from other [3H]-adenine nucleotides using sequential Dowex and alumina (B75360) column chromatography.[8][9]
-
-
Quantification:
-
Measure the radioactivity of the eluted [3H]-cAMP using a scintillation counter.
-
Visualizations
Signaling Pathway of β-Adrenoceptors
Caption: β-Adrenoceptor signaling pathway activated by CGP 12177 at β3 receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a whole-cell radioligand binding assay with [3H]CGP 12177.
Troubleshooting Logic for High Experimental Variability
Caption: A decision tree for troubleshooting sources of experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and direct visualisation of BODIPY-TMR-CGP: a long-acting fluorescent β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Technical Support Center: Interpreting Biphasic Competition Curves with CGP 12177
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CGP 12177 in their experiments, particularly concerning the interpretation of biphasic competition curves. This resource is intended for scientists and drug development professionals working with beta-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is CGP 12177 and why is it used in receptor studies?
CGP 12177 is a hydrophilic beta-adrenergic receptor ligand.[1][2] It is widely used as a radioligand, often tritiated ([³H]CGP 12177), in binding assays for beta-adrenergic receptors.[1][2] Its hydrophilic nature makes it particularly useful for studying cell surface receptors on intact cells, as it has low non-specific binding and does not readily cross the cell membrane.[2][3] CGP 12177 is known to be a partial agonist at β3-adrenoceptors and an antagonist at β1- and β2-adrenoceptors.
Q2: What does a biphasic competition curve indicate in my experiment with CGP 12177?
A biphasic, or two-site, competition curve observed when using CGP 12177 to displace a radioligand (or vice versa) typically suggests that the ligand is interacting with two distinct receptor populations or two different affinity states of the same receptor.[4] Specifically with CGP 12177 and β1-adrenoceptors, this is often interpreted as evidence for a high-affinity state and a low-affinity state of the receptor.[5][6][7]
Q3: What is the "secondary site" or "low-affinity state" of the β1-adrenoceptor that CGP 12177 interacts with?
Research has shown that CGP 12177 can act as an antagonist at the classical catecholamine binding site (high-affinity) of the β1-adrenoceptor, while also acting as a partial agonist at a secondary, low-affinity site on the same receptor.[7][8][9] This low-affinity state is sometimes referred to as the "β4-adrenoceptor" pharmacology, though it is now understood to be an intrinsic property of the β1-adrenoceptor.[6] The agonist activity of CGP 12177 at this low-affinity site can lead to cellular responses like cAMP accumulation.[5][7]
Q4: Can CGP 12177 also show complex interactions with β2-adrenoceptors?
Yes, while the two-site interaction is most prominently described for β1-adrenoceptors, studies have also investigated the effects of CGP 12177 on β2-adrenoceptors. At the human β2-adrenoceptor, CGP 12177 has been shown to be a high-affinity partial agonist for both cAMP accumulation and CRE-mediated gene transcription.[10][11] However, there is no strong evidence to suggest that CGP 12177 can discriminate a secondary site on the β2-adrenoceptor analogous to that observed for the human β1-adrenoceptor.[10][11]
Troubleshooting Guide
Issue 1: My competition curve with CGP 12177 is shallow and doesn't fit a one-site model.
-
Possible Cause: This is the classic presentation of a biphasic interaction. Your experimental system likely contains β-adrenoceptors in both high and low-affinity states.
-
Troubleshooting Steps:
-
Re-analyze your data with a two-site binding model. Software like Prism allows for fitting to a two-site competition equation, which will yield Ki values for both the high-affinity (Ki high) and low-affinity (Ki low) sites, as well as the proportion of each site.
-
Consider the receptor subtype(s) present. If you are working with a mixed population of β1 and β2 receptors, the biphasic curve could represent CGP 12177's differential affinity for these subtypes.[4] Use subtype-selective antagonists in your experiments to dissect the individual receptor contributions.
-
Review your experimental conditions. Factors such as temperature and the presence of guanine (B1146940) nucleotides (like GTP) can influence the equilibrium between high and low-affinity states of G protein-coupled receptors.
-
Issue 2: The affinity values (Ki) I'm getting for CGP 12177 are inconsistent across different experiments.
-
Possible Cause: Inconsistencies can arise from variations in experimental protocol, cell conditions, or data analysis.
-
Troubleshooting Steps:
-
Ensure equilibrium is reached. CGP 12177, particularly when used as a radioligand, can have slow dissociation kinetics.[10][11] Make sure your incubation times are sufficient for the binding to reach equilibrium.
-
Maintain consistent cell culture conditions. The expression levels and conformational state of receptors can be influenced by cell density, passage number, and serum components. Standardize your cell culture and harvesting procedures.
-
Check for radioligand degradation. Ensure the purity and concentration of your [³H]CGP 12177 are as expected.
-
Use a consistent data analysis method. Always use the same fitting algorithm and constraints when analyzing your data.
-
Issue 3: I am performing a Schild analysis with CGP 12177 as the antagonist, and the slope of my Schild plot is not equal to 1.
-
Possible Cause: A Schild plot slope that deviates from unity suggests that the antagonism is not simple, reversible, and competitive.[12][13] Given the known complex pharmacology of CGP 12177, this is a potential outcome.
-
Troubleshooting Steps:
-
Consider the partial agonism of CGP 12177. At higher concentrations, CGP 12177 can elicit its own agonist effects, which will interfere with the assumptions of a simple competitive antagonist model.[6]
-
Evaluate the possibility of multiple receptor subtypes. If the agonist used in your Schild analysis is acting on more than one receptor subtype for which CGP 12177 has different affinities, this can lead to a Schild plot slope less than 1.[12]
-
Ensure equilibrium conditions. As mentioned previously, insufficient incubation time for the antagonist to reach equilibrium can affect the Schild analysis.[12]
-
Data Presentation
Table 1: Affinity (Ki) and Potency (EC50) Values for CGP 12177 at Human β-Adrenoceptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| β1 | Radioligand Binding ([³H]CGP 12177) | Ki (High Affinity) | 0.9 nM | |
| β1 | Radioligand Binding ([³H]CGP 12177) | Ki (Low Affinity) | 88 nM | |
| β2 | Radioligand Binding ([³H]CGP 12177) | Ki | 4 nM | |
| β2 | cAMP Accumulation | log EC50 | -8.90 ± 0.06 | [10][11] |
| β2 | CRE-mediated Gene Transcription | log EC50 | -9.66 ± 0.04 | [10][11] |
| β2 | Radioligand Binding ([³H]CGP 12177) | log KD | -9.84 ± 0.06 | [10][11] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay with [³H]CGP 12177
This protocol is a generalized procedure for a competition binding assay using [³H]CGP 12177 and a competing unlabeled ligand.
-
Cell/Membrane Preparation:
-
For intact cells, culture cells to the desired confluency, wash with binding buffer, and resuspend to a specific concentration.
-
For membrane preparations, homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by differential centrifugation.[4]
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding Buffer (e.g., HEPES-buffered saline with divalent cations).
-
Increasing concentrations of the unlabeled competing ligand.
-
A fixed concentration of [³H]CGP 12177 (typically at or below its Kd).
-
Cell suspension or membrane preparation.
-
-
Include wells for "total binding" (no competing ligand) and "non-specific binding" (a high concentration of a non-selective antagonist like propranolol).[4]
-
-
Incubation:
-
Incubate the plate/tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Harvesting:
-
Rapidly separate bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Fit the data using a one-site or two-site competition model in a non-linear regression software to determine IC50 and/or Ki values.
-
Visualizations
Caption: Logical workflow for interpreting a biphasic competition curve.
Caption: Dual interaction of CGP 12177 with β1-adrenoceptor states.
Caption: Workflow for a radioligand competition binding experiment.
References
- 1. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do low-affinity states of β-adrenoceptors have roles in physiology and medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of (-)-[3H]-CGP12177 at two sites in recombinant human beta 1-adrenoceptors and interaction with beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGP 12177 for In Vivo Studies
Welcome to the technical support center for the use of CGP 12177 in in vivo research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CGP 12177?
A1: CGP 12177 is a hydrophilic beta-adrenoceptor ligand with a complex pharmacological profile. It acts as a high-affinity antagonist at β1- and β2-adrenoceptors.[1] However, at higher concentrations, it exhibits partial agonist activity at β3-adrenoceptors and also interacts with a novel secondary, low-affinity site on the β1-adrenoceptor, mediating agonist effects.[2][3][4] This dual antagonist/agonist profile is a critical consideration in experimental design and data interpretation.
Q2: What are the key binding affinities of CGP 12177 for different beta-adrenoceptor subtypes?
A2: The binding affinities (Ki) of CGP 12177 are subtype-dependent. The table below summarizes these values.
| Receptor Subtype | Ki (nM) | Reference |
| β1 | 0.9 | [1] |
| β2 | 4 | [1] |
| β3 | 88 | [1] |
Q3: Is CGP 12177 suitable for in vivo imaging studies?
A3: Yes, radiolabeled forms of CGP 12177, such as [3H]CGP 12177 and [11C]CGP 12177, are utilized for in vivo studies.[5] Specifically, [11C]CGP 12177 is employed in Positron Emission Tomography (PET) to quantify β-adrenoceptors in tissues like the heart and lungs.[5][6][7] Its hydrophilic nature makes it suitable for labeling cell surface receptors.[8]
Q4: What are the known off-target effects of CGP 12177?
A4: Besides its activity at β-adrenoceptors, CGP 12177 has been shown to act as an α1-adrenoceptor antagonist.[9] This can lead to vasodilation and other effects mediated by α1-adrenoceptor blockade, which may confound results in cardiovascular studies.
Troubleshooting Guide
Problem 1: Unexpected or contradictory results in functional assays (e.g., observing agonist effects when antagonism is expected).
-
Possible Cause 1: Concentration-dependent dual activity.
-
Explanation: CGP 12177 acts as an antagonist at low nanomolar concentrations but as a partial agonist at higher concentrations through β3-adrenoceptors and a secondary site on β1-adrenoceptors.[2]
-
Troubleshooting Steps:
-
Review your dosing regimen. Are the concentrations used in the range where agonist effects are reported (typically higher nanomolar to micromolar range)?
-
Perform a dose-response curve. This will help to characterize the full pharmacological profile of CGP 12177 in your specific model system.
-
Use selective antagonists. To dissect the observed effects, co-administer selective antagonists for β1, β2, β3, and α1-adrenoceptors. For example, use ICI 118551 to block β2-adrenoceptor mediated effects.[2]
-
-
-
Possible Cause 2: Off-target effects at α1-adrenoceptors.
-
Explanation: The α1-adrenoceptor antagonist properties of CGP 12177 can be significant, especially in tissues with high α1-adrenoceptor expression like blood vessels.[9]
-
Troubleshooting Steps:
-
Assess α1-adrenoceptor involvement. Use a selective α1-adrenoceptor agonist (e.g., phenylephrine) and observe if CGP 12177 antagonizes its effects in your model.
-
Consider alternative compounds. If α1-adrenoceptor effects are a major concern, consider using a more selective β-adrenoceptor ligand.
-
-
Problem 2: High non-specific binding in radioligand binding assays.
-
Possible Cause 1: Inappropriate assay conditions.
-
Explanation: Although [3H]CGP 12177 generally shows low non-specific binding due to its hydrophilicity, experimental conditions can influence this.[10]
-
Troubleshooting Steps:
-
Optimize incubation time and temperature. Ensure that the assay has reached equilibrium.
-
Use an appropriate blocker for non-specific binding. Propranolol (B1214883) (at a high concentration, e.g., 10 µM) is commonly used to determine non-specific binding.[11]
-
Check tissue preparation. Ensure proper homogenization and washing of tissue membranes to remove endogenous catecholamines and other interfering substances.
-
-
-
Possible Cause 2: Binding to blood components.
-
Explanation: Studies have shown that CGP 12177 can bind to blood cells.[5]
-
Troubleshooting Steps:
-
Perfuse tissues. For ex vivo binding studies, ensure that tissues are adequately perfused to remove blood contamination.
-
-
Problem 3: Difficulty in interpreting PET imaging data with [11C]CGP 12177.
-
Possible Cause 1: Presence of radiometabolites.
-
Explanation: The appearance of labeled metabolites in plasma can complicate the measurement of the arterial input function, which is crucial for kinetic modeling.[7]
-
Troubleshooting Steps:
-
Employ appropriate kinetic models. Graphical methods have been developed that do not require measurement of the input function and are less susceptible to errors from metabolites.[7]
-
Perform metabolite analysis. Characterize the rate of metabolite formation in the plasma of your animal model to better inform your kinetic modeling.
-
-
Experimental Protocols
Protocol 1: In Vivo Administration for Pharmacodynamic Studies
-
Vehicle Preparation: CGP 12177 hydrochloride is soluble in water.[1] Prepare a stock solution in sterile saline (0.9% NaCl).
-
Dosing:
-
For intravenous (i.v.) administration in rats, a dose of [3H]CGP-12177 can be administered to achieve detectable levels in target organs like the heart and lungs.[5]
-
Dose ranges will vary significantly depending on the research question (i.e., antagonist vs. agonist effects). A thorough dose-response study is recommended.
-
-
Administration: Administer the prepared solution via the desired route (e.g., intravenous, intraperitoneal). The rapid disappearance from plasma (t1/2 of 0.2 and 0.5 min in rats) suggests that for sustained effects, continuous infusion may be necessary.[5]
-
Monitoring: Monitor physiological parameters relevant to the study (e.g., heart rate, blood pressure, etc.) at baseline and at various time points post-administration.
Protocol 2: Whole-Cell Radioligand Binding Assay with [3H]CGP 12177
This protocol is adapted from studies using CHO cells expressing β-adrenoceptors.[2][11]
-
Cell Culture: Grow cells expressing the target β-adrenoceptor subtype to confluence in appropriate culture plates.
-
Assay Buffer: Use a suitable buffer such as Hank's Balanced Salt Solution (HBSS).
-
Incubation:
-
Remove the culture medium and replace it with assay buffer containing a fixed concentration of [3H]CGP 12177 (e.g., 0.73 nM).[11]
-
For competition binding, add varying concentrations of the competing ligand.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist like propranolol (e.g., 10 µM).[11]
-
Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
-
Washing: Remove the incubation buffer and wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.5 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a beta-counter.
-
-
Data Analysis: Analyze the data using non-linear regression to determine parameters such as Kd, Ki, and Bmax.
Visualizations
Caption: Dual antagonist and agonist actions of CGP 12177.
Caption: Troubleshooting workflow for unexpected agonist effects.
References
- 1. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitability of CGP-12177 and CGP-26505 for quantitative imaging of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmbhughes.co.uk [jmbhughes.co.uk]
- 7. Cardiac beta-adrenergic receptor density measured in vivo using PET, CGP 12177, and a new graphical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and direct visualisation of BODIPY-TMR-CGP: a long-acting fluorescent β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
"improving the signal-to-noise ratio in CGP 12177 binding assays"
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in CGP 12177 binding assays.
Troubleshooting Guide
High background noise and low specific binding are common challenges in radioligand binding assays. This guide provides a systematic approach to identifying and resolving these issues, with a focus on the unique properties of the hydrophilic radioligand [3H]CGP 12177.
| Issue | Potential Cause | Recommended Solution | Rationale |
| High Non-Specific Binding (NSB) | 1. Inadequate Blocking: Insufficient blocking of non-specific binding sites on cell membranes, filters, or assay plates. | - Increase the concentration of Bovine Serum Albumin (BSA) in the binding buffer (e.g., up to 0.5-1%).- Pre-treat filters (e.g., glass fiber filters) with a solution like 0.3-0.5% polyethyleneimine (PEI). | BSA and PEI are effective blocking agents that saturate non-specific sites, thereby reducing the background signal. |
| 2. Suboptimal Washing: Inefficient removal of unbound radioligand. | - Increase the number of wash steps (e.g., from 3 to 5).- Increase the volume of ice-cold wash buffer for each wash.- Ensure rapid filtration and washing to minimize dissociation of the specifically bound ligand. | Thorough and rapid washing is crucial to remove unbound [3H]CGP 12177 without allowing significant dissociation from the receptor. | |
| 3. Radioligand Concentration Too High: Using a concentration of [3H]CGP 12177 significantly above its Kd. | - Perform saturation binding experiments to determine the Kd accurately.- For competition assays, use a [3H]CGP 12177 concentration at or below its Kd.[1] | Lowering the radioligand concentration reduces non-specific binding, which is often non-saturable and increases with higher ligand concentrations. | |
| 4. Lipophilic Contaminants: Although CGP 12177 is hydrophilic, impurities in the radioligand stock or other reagents may be lipophilic and contribute to high NSB. | - Use high-purity [3H]CGP 12177.- Ensure all buffers and solutions are prepared with high-purity reagents and water. | High-purity reagents minimize the introduction of contaminants that can increase non-specific interactions. | |
| Low Specific Binding Signal | 1. Low Receptor Expression: The cell line or tissue preparation has a low density of β-adrenergic receptors. | - Use a cell line known to express high levels of the target β-adrenergic receptor subtype.- If using transfected cells, verify the expression level by a complementary method (e.g., Western blot, functional assay). | A higher receptor density will result in a stronger specific signal. |
| 2. Suboptimal Incubation Time: The binding reaction has not reached equilibrium. | - Perform time-course experiments to determine the time required to reach equilibrium at the assay temperature. Note that CGP 12177 can have a slow dissociation rate.[2][3] | Ensuring the binding has reached equilibrium is essential for accurate and reproducible results. | |
| 3. Incorrect Buffer Composition: The pH, ionic strength, or presence of certain ions in the buffer may not be optimal for receptor binding. | - Optimize the pH of the binding buffer (typically around 7.4).- Ensure the presence of appropriate ions (e.g., Mg2+) if required for receptor conformation and binding. | The composition of the binding buffer can significantly impact the affinity of the radioligand for the receptor. | |
| 4. Degradation of Receptor or Radioligand: The receptor preparation or the radioligand may have degraded due to improper storage or handling. | - Prepare fresh membrane preparations and aliquot for single use to avoid freeze-thaw cycles.- Store [3H]CGP 12177 according to the manufacturer's instructions and check for degradation. | The integrity of both the receptor and the radioligand is critical for obtaining a robust specific signal. | |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of radioligand, competitor, or cells. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to be added to multiple wells to ensure consistency. | Precise and consistent liquid handling is fundamental for reproducible results. |
| 2. Cell Clumping: Aggregation of cells leading to inconsistent cell numbers per well. | - Gently triturate the cell suspension before dispensing.- Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer to reduce cell aggregation. | A homogenous cell suspension ensures that each well receives a comparable number of cells and receptors. | |
| 3. Inconsistent Washing: Variations in the washing procedure between wells or plates. | - Use a cell harvester for filtration to ensure uniform and rapid washing.- Standardize the timing and volume of each wash step. | Consistent washing minimizes variability in the amount of unbound radioligand removed. |
Frequently Asked Questions (FAQs)
Q1: What makes CGP 12177 a good choice for binding assays on intact cells?
A1: CGP 12177 is a hydrophilic molecule, which means it does not readily cross the cell membrane.[4][5] This property is advantageous for specifically labeling cell surface receptors, as it minimizes the non-specific binding to intracellular components that can occur with more lipophilic radioligands.[4]
Q2: What is a typical Kd value for [3H]CGP 12177 binding to β-adrenergic receptors?
A2: The dissociation constant (Kd) for [3H]CGP 12177 is typically in the low nanomolar to picomolar range, indicating high affinity for β-adrenergic receptors. For example, studies have reported a log KD of -9.84 (approximately 0.14 nM) for the human β2-adrenoceptor in CHO cells.[2] In intact rat adipocytes, a Kd of 1.8 nM has been observed.[6]
Q3: How do I determine the concentration of unlabeled competitor to use for defining non-specific binding?
A3: To determine non-specific binding, a high concentration of a competing, unlabeled ligand that has high affinity for the same receptor should be used. This concentration should be sufficient to displace virtually all the specific binding of the radioligand. A common practice is to use a concentration that is 100- to 1000-fold higher than the Ki of the unlabeled ligand.
Q4: Can temperature affect the binding of CGP 12177?
A4: Yes, temperature can significantly influence binding kinetics.[7][8] Binding assays are often performed at 37°C to be physiologically relevant. However, some studies have shown that at lower temperatures (e.g., 6°C), the affinity of agonists in competition assays with [3H]CGP 12177 can be higher.[6] It is important to maintain a consistent temperature throughout the experiment for reproducible results.
Q5: What is the expected signal-to-noise ratio for a good CGP 12177 binding assay?
A5: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. An excellent ratio is 5:1 or higher. If non-specific binding is more than 50% of the total binding, it can be challenging to obtain reliable data. Due to its hydrophilic nature, [3H]CGP 12177 often yields a favorable signal-to-noise ratio with non-specific binding being less than 20% of the total binding in some systems.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various CGP 12177 binding studies.
Table 1: Binding Affinity of [3H]CGP 12177 for β-Adrenergic Receptors in Different Cell Types
| Cell Type | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| CHO-K1 cells expressing human β2-adrenoceptor | β2 | 0.14 (log KD = -9.84) | 466 | [2] |
| Rat Adipocytes | β1 and β2 | 1.8 | Not Reported | [6] |
| C6 Glioma Cells | β-adrenergic | Low non-specific binding reported, specific Kd not detailed | Not Reported | [4] |
| Human Fat Cells | β-adrenergic | 1.2 | ~25,000 sites/cell | [5] |
| Bovine Mononuclear Leukocytes | β2 | 0.89 | ~707 receptors/cell | Not Found |
Table 2: Inhibition of [3H]CGP 12177 Binding by Various Competitors in CHO cells expressing human β2-adrenoceptor
| Competing Ligand | log Ki | Reference |
| ICI 118551 | -9.25 | [2] |
| CGP 12177 | -9.40 | [2] |
Experimental Protocols
Detailed Protocol for [3H]CGP 12177 Whole Cell Binding Assay
This protocol is adapted from a study on human β2-adrenoceptors expressed in CHO-K1 cells.[2]
Materials:
-
CHO-K1 cells expressing the β-adrenergic receptor of interest
-
24-well cell culture plates
-
[3H]CGP 12177
-
Unlabeled competitor for non-specific binding determination (e.g., 100 nM ICI 118551)
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Lysis Buffer (0.5 M NaOH)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Grow cells to confluence in 24-well plates.
-
Assay Preparation:
-
Carefully remove the culture medium from the wells.
-
Wash the cell monolayers once with 1 mL of pre-warmed (37°C) Binding Buffer.
-
-
Binding Reaction:
-
To each well, add 1 mL of Binding Buffer containing the desired concentration of [3H]CGP 12177 (e.g., 0.3 nM for saturation studies).
-
For total binding wells, add vehicle control.
-
For non-specific binding wells, add the unlabeled competitor (e.g., 100 nM ICI 118551).
-
For competition assays , add varying concentrations of the test compounds.
-
-
Incubation: Incubate the plates at 37°C for 1 hour to allow the binding to reach equilibrium.
-
Termination and Washing:
-
Terminate the binding reaction by rapidly aspirating the incubation buffer.
-
Immediately wash the cells with 500 µL of ice-cold Wash Buffer. Repeat the wash step for a total of two washes.
-
-
Cell Lysis:
-
Add 500 µL of Lysis Buffer (0.5 M NaOH) to each well.
-
Incubate at 37°C for 1 hour to ensure complete cell lysis.
-
-
Scintillation Counting:
-
Transfer the entire contents of each well into a scintillation vial.
-
Add an appropriate volume of scintillation fluid and mix thoroughly.
-
Measure the radioactivity in a β-counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]CGP 12177 to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to a Ki value.
-
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Canonical β-adrenergic receptor signaling pathway.
Experimental Workflow for CGP 12177 Binding Assay
Caption: Workflow for a [3H]CGP 12177 whole cell binding assay.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reliable assay for beta-adrenoceptors in intact isolated human fat cells with a hydrophilic radioligand, [3H]CGP-12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. ecodiagnostica.com.br [ecodiagnostica.com.br]
"stability and storage of CGP 12177 hydrochloride solutions"
For researchers, scientists, and drug development professionals utilizing CGP 12177 hydrochloride, this technical support center provides essential information on the stability and storage of its solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water up to 50 mM. For cellular assays, it is also soluble in DMSO at 10 mg/mL (31.67 mM) with the aid of ultrasonication.[1]
Q2: How should I store the solid compound and prepared stock solutions?
A2: Proper storage is crucial to maintain the stability of this compound. Recommendations are summarized in the table below. It is highly advised to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound solutions at different pH values?
A4: Detailed studies on the pH-dependent stability of this compound solutions are not extensively documented in the provided search results. As the compound is a hydrochloride salt, solutions prepared in neutral aqueous buffers are commonly used for experimental purposes. For long-term storage, it is advisable to maintain a neutral pH and follow the recommended storage conditions.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Solvent | Additional Notes |
| Solid | Room Temperature | Not specified, refer to manufacturer's CoA | N/A | Store in a dry place. |
| Stock Solution | -20°C | Up to 1 month | Water or DMSO | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Water or DMSO | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in cell-based assays. | Solution Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper aliquoting and storage of stock solutions at -20°C or -80°C. |
| Incorrect Concentration: Error in calculation or dilution. | Double-check all calculations for molarity and dilutions. Use a calibrated pipette. | |
| Low Receptor Expression: The cell line used may not express the target β-adrenergic receptor subtype at a sufficient level. | Confirm receptor expression in your cell line using a positive control or through techniques like qPCR or western blotting. | |
| High background signal in cAMP assays. | Phosphodiesterase (PDE) Activity: Endogenous PDEs can degrade cAMP, leading to a low signal-to-noise ratio. | Consider adding a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to your assay buffer to prevent cAMP degradation. |
| Non-specific Binding: In binding assays, the radiolabeled or fluorescent ligand may bind to non-receptor components. | Determine non-specific binding by including a high concentration of a competing unlabeled ligand. Ensure that the chosen concentration is sufficient to displace all specific binding.[2] | |
| Variability between experimental replicates. | Cell Health and Density: Inconsistent cell numbers or poor cell viability can lead to variable responses. | Ensure consistent cell seeding density and monitor cell viability. Use cells within a consistent passage number range for all experiments. |
| Incomplete Dissolution: The compound may not be fully dissolved in the solvent. | If using DMSO, ensure the solution is clear after ultrasonication. For aqueous solutions, ensure complete dissolution before making further dilutions. |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 315.8 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 3.158 mg.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile, purified water (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.
General Protocol for a cAMP Accumulation Assay
This protocol provides a general workflow. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
-
Cell Seeding: Seed cells expressing the target β-adrenergic receptor in a multi-well plate at a predetermined optimal density. Allow the cells to adhere and grow overnight.
-
Pre-incubation with PDE Inhibitor: Wash the cells with a serum-free medium or a suitable assay buffer. Pre-incubate the cells with the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.[3]
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (buffer with no compound) and a positive control (e.g., isoproterenol).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes). This incubation time should be optimized.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit. Measure the intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF, or fluorescence-based assays).
Visualizations
Caption: CGP 12177 signaling pathway via the β2-adrenergic receptor.
Caption: Experimental workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
"validating the specificity of CGP 12177 binding in a new cell line"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the specificity of CGP 12177 binding in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is CGP 12177 and what is its primary mechanism of action?
A1: CGP 12177 is a hydrophilic beta-adrenergic receptor (β-AR) ligand. It acts as an antagonist at β1- and β2-adrenergic receptors and as a partial agonist at β3-adrenergic receptors.[1][2] It is commonly used in radiolabeled form ([3H]CGP 12177) for binding assays to characterize β-ARs on intact cells due to its low non-specific binding.[3][4][5]
Q2: Why is it important to validate the specificity of CGP 12177 binding in a new cell line?
A2: Validating binding specificity is crucial to ensure that the observed binding is indeed to the target β-adrenergic receptors and not to other non-specific sites. This is essential for accurate quantification of receptor density (Bmax) and binding affinity (Kd). In a new cell line, the expression levels and subtypes of β-ARs are often unknown.
Q3: What are the key experiments to validate the specificity of [3H]CGP 12177 binding?
A3: The two primary experiments are:
-
Saturation Binding Assay: To determine the total and non-specific binding at various concentrations of [3H]CGP 12177, allowing for the calculation of specific binding and the receptor density (Bmax) and dissociation constant (Kd).
-
Competition Binding Assay: To demonstrate that other known β-adrenergic ligands can compete with [3H]CGP 12177 for the same binding site in a concentration-dependent manner. This confirms the pharmacological identity of the receptor.
Q4: What are some common non-specific binding issues with CGP 12177 and how can they be minimized?
A4: While CGP 12177 is known for low non-specific binding, issues can still arise.[3][4][5] To minimize this:
-
Use an appropriate concentration of a non-labeled competitor (e.g., a high concentration of propranolol, a non-selective β-blocker) to define non-specific binding.
-
Optimize washing steps to remove unbound radioligand without causing significant dissociation from the receptor.
-
Perform all binding experiments at 4°C to minimize receptor internalization and degradation.[6]
Q5: My competition binding curve with a β1-selective antagonist is biphasic. What does this indicate?
A5: A biphasic competition curve suggests the presence of more than one binding site with different affinities for the competing ligand. In the context of CGP 12177, this could indicate the presence of both high-affinity β1-adrenergic receptors and lower-affinity β2-adrenergic receptors in your cell line.[6] It has also been reported that CGP 12177 can bind to a secondary low-affinity site on the β1-adrenoceptor, which could also contribute to complex binding profiles.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | 1. Inadequate washing. 2. Radioligand sticking to plasticware. 3. Suboptimal blocking agent in buffer. 4. Cell lysis and exposure of intracellular binding sites. | 1. Optimize the number and duration of wash steps with ice-cold buffer. 2. Pre-coat plates/tubes with a blocking agent like BSA. 3. Ensure your binding buffer contains an appropriate concentration of a blocking agent (e.g., 0.1% BSA).[6] 4. Maintain cell integrity by using gentle handling and appropriate buffers. |
| No Specific Binding Detected | 1. No or very low expression of β-adrenergic receptors in the cell line. 2. Inactive radioligand. 3. Incorrect experimental conditions (pH, temperature). | 1. Verify receptor expression using an alternative method like Western blot or qPCR. 2. Check the age and storage conditions of your [3H]CGP 12177. 3. Ensure all buffers are at the correct pH and experiments are performed at the recommended temperature (typically 4°C for binding).[6] |
| Poor Reproducibility | 1. Inconsistent cell numbers per well/tube. 2. Pipetting errors, especially with small volumes of radioligand or competitors. 3. Variation in incubation times. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use calibrated pipettes and appropriate tips. Prepare master mixes to minimize pipetting variability. 3. Use a timer and process all samples consistently. |
| Low Signal-to-Noise Ratio | 1. Insufficient receptor number per cell. 2. Low specific activity of the radioligand. | 1. Increase the number of cells per assay point. 2. Use a radioligand with higher specific activity if available. |
Data Presentation
Table 1: Representative Binding Affinities (Ki) of CGP 12177 for Human β-Adrenergic Receptor Subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| β1 | 0.9 | [1][2] |
| β2 | 4 | [1][2] |
| β3 | 88 | [1][2] |
Table 2: Example Data from a [3H]CGP 12177 Saturation Binding Experiment.
| [3H]CGP 12177 (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6500 | 700 | 5800 |
| 1.0 | 11000 | 1300 | 9700 |
| 2.5 | 18000 | 3000 | 15000 |
| 5.0 | 22000 | 5500 | 16500 |
| 10.0 | 24000 | 10000 | 14000 |
| 20.0 | 25000 | 18000 | 7000 |
Experimental Protocols
Protocol 1: Whole Cell Saturation Binding Assay with [3H]CGP 12177
This protocol is adapted from methodologies described in the literature.[10]
Materials:
-
New cell line cultured to confluence in 24-well plates.
-
[3H]CGP 12177
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Non-selective β-antagonist (e.g., propranolol) for determining non-specific binding.
-
Scintillation fluid
-
0.5 M NaOH
Procedure:
-
Wash the confluent cell monolayers twice with ice-cold binding buffer.
-
Prepare serial dilutions of [3H]CGP 12177 in binding buffer.
-
For total binding, add increasing concentrations of [3H]CGP 12177 to the wells.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to a parallel set of wells before adding the increasing concentrations of [3H]CGP 12177.
-
Incubate the plates at 4°C for a predetermined time to reach equilibrium (e.g., 2-3 hours).
-
Aspirate the incubation buffer and wash the cells rapidly three times with ice-cold binding buffer to remove unbound radioligand.
-
Solubilize the cells by adding 0.5 M NaOH to each well and incubating for 1 hour at 37°C.[10]
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a beta-counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Analyze the data using non-linear regression to determine the Bmax and Kd values.
Protocol 2: Competition Binding Assay
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled competing ligands (e.g., isoprenaline, ICI 118551 for β2, CGP 20712A for β1).
Procedure:
-
Wash the confluent cell monolayers twice with ice-cold binding buffer.
-
Prepare serial dilutions of the unlabeled competing ligands.
-
Add a fixed concentration of [3H]CGP 12177 (typically at or near its Kd value) to all wells.
-
Add increasing concentrations of the unlabeled competing ligands to the wells.
-
Include wells for total binding (only [3H]CGP 12177) and non-specific binding ( [3H]CGP 12177 + high concentration of propranolol).
-
Incubate, wash, and lyse the cells as described in the saturation binding protocol.
-
Count the radioactivity.
-
Plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value for the competitor using the Cheng-Prusoff equation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 12177 hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of (-)-[3H]-CGP12177 at two sites in recombinant human beta 1-adrenoceptors and interaction with beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Signal in cAMP Assays with CGP 12177
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low signal in cyclic AMP (cAMP) assays when using the partial agonist CGP 12177.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very weak cAMP signal with CGP 12177, even at high concentrations?
A1: CGP 12177 is a known partial agonist at β-adrenergic receptors, particularly the β2-adrenoceptor.[1][2] Its partial agonism means that even at saturating concentrations, it does not elicit the maximal possible cAMP response compared to a full agonist like isoprenaline.[1] In fact, its action on cAMP accumulation is described as "very weak".[1][2] The primary utility of CGP 12177 in some studies is its ability to potently affect downstream signaling events like CRE-mediated gene transcription, despite its minimal impact on cAMP levels.[1][2]
Q2: Can CGP 12177 act as an antagonist in my cAMP assay?
A2: Yes, CGP 12177 can act as an antagonist. It exhibits high affinity for β1 and β2-adrenergic receptors and can antagonize the effects of more efficacious agonists like isoprenaline or salbutamol.[1][2][3] If you are co-incubating CGP 12177 with another agonist, you may observe a decrease in the expected cAMP signal due to this antagonistic action.
Q3: At which receptors does CGP 12177 primarily act?
A3: CGP 12177 is a ligand for β-adrenergic receptors. It acts as a high-affinity antagonist at β1 and β2 receptors and a partial agonist at β3 receptors.[3] It has also been shown to have partial agonist effects at a secondary, low-affinity site on the β1-adrenoceptor and at the human β2-adrenoceptor.[1][4][5]
Q4: Should I be using a phosphodiesterase (PDE) inhibitor in my cAMP assay with CGP 12177?
A4: Yes, using a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is highly recommended for cAMP assays, especially when expecting a weak signal.[6] PDEs are enzymes that degrade cAMP, and their inhibition can lead to an accumulation of cAMP, thus amplifying the signal and making it easier to detect.[6]
Q5: Could my cell line be the issue for the low cAMP signal?
A5: This is a possibility. The level of β-adrenergic receptor expression in your chosen cell line is critical. Low receptor expression will inherently lead to a weak signal.[6] It is advisable to use a cell line known to express the target receptor at sufficient levels or a stably transfected cell line.[6] For example, CHO-K1 cells expressing the human β2-adrenoceptor have been successfully used to study CGP 12177's effect on cAMP accumulation.[1][2]
Troubleshooting Guide
If you are experiencing low or no detectable cAMP signal in your assay when using CGP 12177, please refer to the following troubleshooting table.
| Potential Cause | Recommended Solution |
| Inherently Weak Agonism of CGP 12177 | - Confirm that you are not expecting a full agonist response. The cAMP signal from CGP 12177 will be significantly lower than that of a full agonist like isoprenaline.[1] - Consider measuring a downstream signaling event, such as CRE-mediated gene transcription, where CGP 12177 has been shown to have a more potent effect.[1][2] |
| Suboptimal Agonist Concentration | - Perform a full dose-response curve for CGP 12177 to ensure you are using a concentration at or near the top of the curve for maximal stimulation. |
| Phosphodiesterase (PDE) Activity | - Include a broad-spectrum PDE inhibitor, such as IBMX (typically 100-500 µM), in your assay buffer to prevent cAMP degradation.[6] |
| Low Receptor Expression | - Verify the expression of the target β-adrenergic receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.[6] - If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line.[6] |
| Inappropriate Cell Density | - Optimize the cell number per well. Too few cells will result in a low signal, while too many cells can lead to assay artifacts.[7] |
| Serum Interference | - Serum can contain factors that interfere with cAMP signaling. It is often recommended to serum-starve cells for a few hours before the assay.[6] |
| Assay Kit Issues | - Check the expiration dates of all assay kit components. - Ensure all reagents have been stored and prepared according to the manufacturer's instructions. |
| Incorrect Assay Incubation Time | - Optimize the incubation time with CGP 12177. While some effects can be seen in minutes, longer incubation times (e.g., 60 minutes) have been used to achieve a consistent cAMP accumulation with CGP 12177.[1] |
Data Presentation
Table 1: Pharmacological Properties of CGP 12177 at the Human β2-Adrenoceptor in CHO-K1 Cells
| Parameter | Value | Reference |
| cAMP Accumulation (log EC50) | -8.90 ± 0.06 | [1][2] |
| CRE-mediated Gene Transcription (log EC50) | -9.66 ± 0.04 | [1][2] |
| Binding Affinity (log KD) for β2-Adrenoceptor | -9.84 ± 0.06 | [1][2] |
| Antagonist Affinity (log KD) vs. Isoprenaline | -8.87 ± 0.09 | [1] |
| Antagonist Affinity (log KD) vs. Salbutamol (cAMP) | -9.57 ± 0.15 | [2] |
| Antagonist Affinity (log KD) vs. Salbutamol (Gene Transcription) | -10.04 ± 0.096 | [2] |
Table 2: Binding Affinities (Ki) of CGP 12177 for Adrenergic Receptors
| Receptor | Ki (nM) | Reference |
| β1-Adrenoceptor | 0.9 | [3] |
| β2-Adrenoceptor | 4 | [3] |
| β3-Adrenoceptor | 88 | [3] |
Experimental Protocols
Protocol 1: Whole-Cell cAMP Accumulation Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
Cell Culture: Culture CHO-K1 cells stably expressing the human β2-adrenoceptor in a suitable growth medium.
-
Cell Seeding: Seed the cells into 24-well plates and grow to near confluence.
-
Pre-labeling (Optional, for radiometric assays): If using a [3H]-adenine based assay, pre-label the cells by incubating with [3H]-adenine in serum-free medium for 2 hours.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., serum-free medium or HBSS) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Pre-incubation: Wash the cells with the assay buffer and pre-incubate with the PDE inhibitor for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of CGP 12177 (or a control agonist like isoprenaline) to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Assay Termination and Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a suitable lysis buffer provided by your cAMP assay kit manufacturer.
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or radiometric).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Canonical β-adrenergic receptor signaling pathway and points of action for CGP 12177 and IBMX.
Caption: Troubleshooting workflow for low cAMP signal in assays with CGP 12177.
References
- 1. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Negative cooperativity across β1-adrenoceptor homodimers provides insights into the nature of the secondary low-affinity CGP 12177 β1-adrenoceptor binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CGP 12177 Hydrochloride and Isoprenaline for β-Adrenoceptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP 12177 hydrochloride and isoprenaline, two key ligands used in the study of β-adrenergic receptors (β-ARs). We present a comprehensive analysis of their binding affinities, functional potencies, and intrinsic activities, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and extension of these findings.
Introduction to the Ligands
Isoprenaline (also known as isoproterenol) is a synthetic catecholamine that acts as a potent, non-selective full agonist for β1- and β2-adrenergic receptors.[1][2][3] It is widely used as a standard agonist in research to characterize the responses of these receptor subtypes. Its activation of β-receptors leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
This compound is a hydrophilic compound with a more complex pharmacological profile.[4][5] While initially characterized as a high-affinity antagonist at β1- and β2-adrenoceptors, it is now understood to act as a partial agonist, particularly at the human β2-adrenoceptor for downstream signaling pathways like cAMP accumulation and CRE-mediated gene transcription.[6] Furthermore, it exhibits partial agonism at the β3-adrenoceptor and has been instrumental in elucidating a potential secondary binding site on the β1-adrenoceptor.[6]
Quantitative Data Comparison
The following tables summarize the binding and functional parameters of CGP 12177 and isoprenaline at human β-adrenoceptor subtypes, primarily from studies using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptors. This shared experimental system allows for a more direct and meaningful comparison.
Table 1: Binding Affinity at Human β-Adrenoceptor Subtypes
| Ligand | Receptor Subtype | Assay Type | Radioligand | K_i / K_D (nM) | -log(K_i / K_D) | Reference |
| CGP 12177 | β1 | Competition | [³H]-CGP 12177 | 0.9 | 9.05 | [4][5] |
| β2 | Competition | [³H]-CGP 12177 | 4 | 8.40 | [4][5] | |
| β2 | Saturation | [³H]-CGP 12177 | 0.14 | 9.84 | [6] | |
| β3 | Competition | [³H]-CGP 12177 | 88 | 7.06 | [4][5] | |
| Isoprenaline | β2 | Competition | [³H]-CGP 12177 | 89.1 | 7.05 | [6] |
Note: K_i values are inhibitory constants from competition binding assays, while K_D is the dissociation constant from a saturation binding assay. Lower values indicate higher binding affinity.
Table 2: Functional Potency and Efficacy in cAMP Accumulation Assays (in CHO cells)
| Ligand | Receptor Subtype | Parameter | Value | Reference |
| CGP 12177 | Human β2-AR | logEC₅₀ | -8.90 ± 0.06 | [6] |
| E_max | 6.5 ± 0.38% of Isoprenaline max | [6] | ||
| Isoprenaline | Human β2-AR | logEC₅₀ | -8.88 ± 0.08 | [6] |
| E_max | 100% (Reference) | [6] |
Note: EC₅₀ is the molar concentration of an agonist that produces 50% of the maximal possible response for that agonist. E_max is the maximum response achievable by an agonist.
Table 3: Functional Potency and Efficacy in CRE-Mediated Gene Transcription (in CHO cells)
| Ligand | Receptor Subtype | Parameter | Value | Reference |
| CGP 12177 | Human β2-AR | logEC₅₀ | -9.66 ± 0.04 | [6] |
| E_max | 59.8 ± 2.8% of Isoprenaline max | [6] | ||
| Isoprenaline | Human β2-AR | logEC₅₀ | -8.29 ± 0.08 | [6] |
| E_max | 100% (Reference) | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: β-Adrenoceptor signaling pathway via Gs protein activation.
Caption: Workflow for binding and functional β-adrenoceptor assays.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for fine-tuned details.
This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
CHO cell membranes stably expressing the human β-adrenoceptor subtype of interest.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-CGP 12177.
-
Unlabeled Competitors: this compound, Isoprenaline.
-
Non-specific binding control: A high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cultured CHO cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[7]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-CGP 12177 (typically near its K_D value), and a range of concentrations of the unlabeled competitor (Isoprenaline or CGP 12177).[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.[7][9]
-
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing measures of potency (EC₅₀) and efficacy (E_max).
-
Materials:
-
Intact CHO cells stably expressing the human β-adrenoceptor subtype.
-
Cell culture medium (e.g., DMEM/F12).
-
[³H]-adenine for pre-labeling the ATP pool.
-
Stimulation Buffer (e.g., serum-free media).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[10]
-
Agonists: this compound, Isoprenaline.
-
Lysis solution (e.g., 1 M HCl).
-
Columns for separating [³H]-cAMP (e.g., Dowex and alumina (B75360) columns).
-
-
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to near confluence.[10]
-
Pre-labeling: Incubate the cells with [³H]-adenine for approximately 2 hours to label the intracellular ATP pool.[6]
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a PDE inhibitor for about 30 minutes.[10]
-
Agonist Stimulation: Add varying concentrations of the agonist (Isoprenaline or CGP 12177) to the wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).[6]
-
Assay Termination and Lysis: Stop the reaction by adding lysis solution (e.g., HCl) and freeze the plates.
-
cAMP Separation: Thaw the plates and separate the [³H]-cAMP from other radiolabeled nucleotides using sequential column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³H]-cAMP using a scintillation counter.
-
Data Analysis: Plot the accumulated [³H]-cAMP against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and E_max values for each compound.[6]
-
Conclusion
The comparison between CGP 12177 and isoprenaline highlights the nuanced pharmacology of β-adrenoceptor ligands.
-
Isoprenaline serves as a reliable, high-potency, full agonist at β1- and β2-adrenoceptors, making it an excellent tool for eliciting maximal receptor response.[1] Its binding affinity is considerably lower than that of CGP 12177.[6]
-
CGP 12177 demonstrates significantly higher binding affinity for β1- and β2-adrenoceptors but acts as a partial agonist in functional assays like cAMP accumulation and gene transcription.[6] Its partial agonism at the β3 subtype and its unique interactions with the β1 receptor underscore its utility as a pharmacological probe to investigate receptor states and biased signaling.[4]
The choice between these two compounds will depend on the specific research question. Isoprenaline is ideal for studying the full spectrum of Gs-coupled signaling, while CGP 12177 is invaluable for dissecting the complexities of ligand-receptor interactions, receptor subtypes, and partial agonism.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of CGP 12177 Hydrochloride and BRL 37344 on Brown Adipose Tissue Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of CGP 12177 hydrochloride and BRL 37344 on brown adipose tissue (BAT), a key site for non-shivering thermogenesis. The following sections detail their mechanisms of action, comparative efficacy in stimulating key metabolic processes, and the experimental protocols used to derive these findings.
Introduction
Brown adipose tissue is a critical regulator of energy expenditure through the process of thermogenesis, primarily mediated by the uncoupling protein 1 (UCP1). The activation of BAT is largely under the control of the sympathetic nervous system via β-adrenergic receptors (β-ARs). Both CGP 12177 and BRL 37344 are synthetic ligands that interact with these receptors, but their distinct pharmacological profiles lead to different effects on BAT function. BRL 37344 is well-characterized as a potent and selective β3-adrenergic agonist.[1][2][3] In contrast, CGP 12177 exhibits a more complex pharmacology, acting as a high-affinity β1-AR antagonist while also functioning as a partial agonist at an atypical β-AR, now largely considered to be the β3-AR.[4][5][6] This dual activity of CGP 12177 makes a direct comparison with the more selective BRL 37344 essential for understanding their potential as research tools and therapeutic agents.
Quantitative Comparison of Performance
The following tables summarize the quantitative data on the effects of CGP 12177 and BRL 37344 on key brown adipose tissue functions.
Table 1: Adenylyl Cyclase Activity in Brown Adipose Tissue
| Compound | Parameter | Value | Species | Reference |
| CGP 12177 | Activation Constant (Ka) | ~3 µM | Rat | [4] |
| Half-maximal stimulation (EC50) - High-affinity component | 1 µM | Rat | [5] | |
| Half-maximal stimulation (EC50) - Low-affinity component | 1.5 mM | Rat | [5] | |
| Inhibitory Constant (Ki) vs. Isoproterenol | 1.94 ± 0.18 µM | Rat | [5] | |
| BRL 37344 | Ki (vs. [3H]CGP 12177 binding) | 29 nM | Rat | [7] |
Table 2: Lipolysis in Brown Adipocytes
| Compound | Parameter | Value | Species | Reference |
| BRL 37344 | EC50 (Glycerol release) | 5 ± 1 nM | Rat | [8] |
| Norepinephrine (B1679862) | EC50 (Glycerol release) | 103 ± 31 nM | Rat | [8] |
Table 3: Thermogenesis (Oxygen Consumption) in Brown Adipocytes
| Compound | Parameter | Value | Species | Reference |
| CGP 12177 | EC50 (Oxygen Consumption) | ~70 nM | Hamster | [9] |
| Maximal Effect | Similar to Norepinephrine | Hamster | [9] | |
| BRL 37344 | - | Increased heat production in a concentration-dependent manner | Rat | [2] |
Note: While a specific EC50 for BRL 37344 on thermogenesis was not found in the initial searches, its potent, concentration-dependent stimulation of heat production is well-documented.[2]
Signaling Pathways and Mechanisms of Action
Both CGP 12177 and BRL 37344 exert their effects on brown adipocytes by modulating the β-adrenergic signaling cascade. However, their points of interaction and downstream consequences differ significantly.
BRL 37344 acts as a selective agonist at the β3-adrenergic receptor.[1][3] This interaction activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[[“]][[“]][[“]] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other lipases. This initiates the hydrolysis of triglycerides into free fatty acids and glycerol (B35011). The released fatty acids serve as both the fuel for mitochondrial respiration and as allosteric activators of UCP1, leading to the uncoupling of the proton gradient from ATP synthesis and the subsequent dissipation of energy as heat (thermogenesis).[[“]][[“]][[“]]
CGP 12177's mechanism is more intricate. It is a potent antagonist at the β1-adrenergic receptor.[4] However, at higher concentrations, it acts as a partial agonist at the β3-adrenergic receptor, initiating the same downstream signaling cascade as BRL 37344, albeit with potentially different efficacy and potency.[4][5] This dual functionality means that in a system with mixed β-AR populations, CGP 12177 can simultaneously block β1-mediated effects while stimulating β3-mediated responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the effects of these compounds on brown adipose tissue.
Adenylyl Cyclase Activity Assay
This assay quantifies the production of cAMP in response to receptor stimulation.
-
Preparation of BAT Membranes: Interscapular brown adipose tissue is dissected from the animal model (e.g., rat) and homogenized in a cold buffer (e.g., Tris-HCl with EDTA). The homogenate is then subjected to differential centrifugation to isolate the crude membrane fraction, which is rich in adenylyl cyclase and β-adrenergic receptors.[13]
-
Assay Reaction: The membrane preparation is incubated at 37°C in a reaction mixture containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), MgCl2 (a cofactor), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test compounds (CGP 12177 or BRL 37344) at various concentrations.
-
Quantification of cAMP: The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay with a [3H]cAMP tracer or through more modern ELISA-based methods.[14][15]
Ex Vivo Lipolysis Assay
This assay measures the breakdown of triglycerides by quantifying the release of glycerol and free fatty acids from isolated brown adipocytes.
-
Isolation of Brown Adipocytes: Brown adipose tissue is minced and digested with collagenase to dissociate the cells. The resulting cell suspension is filtered and centrifuged to separate the mature, lipid-laden adipocytes from the stromal-vascular fraction.
-
Incubation and Stimulation: The isolated brown adipocytes are incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing albumin (to bind the released free fatty acids). The cells are then stimulated with various concentrations of CGP 12177 or BRL 37344 for a defined period.[16][17][18]
-
Measurement of Glycerol and FFAs: At the end of the incubation, the medium is collected. The concentration of glycerol is determined using a colorimetric or fluorometric enzymatic assay.[16] Free fatty acid levels are also quantified, typically using a colorimetric assay kit.[16] The amount of glycerol and FFAs released is normalized to the cell number or total protein content.
Thermogenesis (Oxygen Consumption) Measurement
Thermogenesis in brown adipocytes is directly proportional to their rate of oxygen consumption. This is a key functional endpoint for assessing the activity of these compounds.
-
Cell Culture and Differentiation: Primary brown preadipocytes are isolated and cultured, or an immortalized brown adipocyte cell line is used. The cells are differentiated into mature adipocytes in a specialized cell culture plate (e.g., Seahorse XF plate).[19][20]
-
Seahorse XF Assay: The oxygen consumption rate (OCR) of the differentiated brown adipocytes is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The assay involves sequential injections of different compounds to probe mitochondrial function.[19][21]
-
Stimulation and Measurement: A baseline OCR is established. The cells are then stimulated with CGP 12177 or BRL 37344. The increase in OCR following stimulation reflects the activation of thermogenesis. Subsequent injections of oligomycin (B223565) (to inhibit ATP synthase-linked respiration), FCCP (a chemical uncoupler to determine maximal respiration), and a mixture of rotenone/antimycin A (to inhibit the electron transport chain and measure non-mitochondrial respiration) allow for a detailed analysis of the thermogenic response.[19][22]
References
- 1. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the adrenergic beta 3-agonist, BRL37344, on heat production by brown adipocytes in obese and in older rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unlock the thermogenic potential of adipose tissue: pharmacological modulation and implications for treatment of diabetes and obesity [frontiersin.org]
- 4. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylate cyclase agonist properties of CGP-12177A in brown fat: evidence for atypical beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta1-adrenergic receptors mediate beta3-adrenergic-independent effects of CGP 12177 in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the lipolytic effects of norepinephrine and BRL 37344 in rat brown and white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The beta-adrenergic radioligand [3H]CGP-12177, generally classified as an antagonist, is a thermogenic agonist in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. The membrane domains of mammalian adenylyl cyclases are lipid receptors | eLife [elifesciences.org]
- 15. Assay of adenylyl cyclase catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Brown Adipocyte Thermogenic Function by High-throughput Respirometry [bio-protocol.org]
- 20. Assessment of Brown Adipocyte Thermogenic Function by High-throughput Respirometry [en.bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Differentiating β2-Adrenoceptor Effects: A Comparative Guide to CGP 12177 and ICI 118551
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key pharmacological tools, CGP 12177 and ICI 118551, used in the study of the β2-adrenoceptor (β2-AR). Understanding the distinct properties of these compounds is crucial for the accurate interpretation of experimental data and for the development of novel therapeutics targeting the β2-AR. This document outlines their mechanisms of action, presents key experimental data in a comparative format, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Introduction to the Compounds
ICI 118551 is a well-established and highly selective β2-adrenoceptor antagonist.[1][2][3] It exhibits at least 100 to 500 times greater affinity for the β2-AR subtype over β1- and β3-adrenoceptors.[2][4] Due to its high selectivity and potent antagonist activity, ICI 118551 is widely used as a benchmark tool to identify and characterize β2-AR mediated effects.[1][2][5] Some studies have also demonstrated that it can act as an inverse agonist, reducing basal receptor activity in systems with constitutive β2-AR activation.[4]
CGP 12177 , in contrast, possesses a more complex pharmacological profile. While initially characterized as a high-affinity antagonist at both β1- and β2-adrenoceptors, subsequent research has revealed its capacity to act as a partial agonist at the human β2-adrenoceptor.[6][7][8] This partial agonism is evident in its ability to stimulate downstream signaling pathways, such as cyclic AMP (cAMP) accumulation and cAMP response element (CRE)-mediated gene transcription.[6][7][8] CGP 12177 is also known as a partial agonist at β3-adrenoceptors.[8][9] Its hydrophilic nature makes it a useful radioligand for studying cell surface receptors.[10][11]
The key to differentiating β2-adrenoceptor effects lies in the strategic use of these two compounds. The partial agonist effects of CGP 12177 at the β2-AR can be effectively blocked by the selective antagonist ICI 118551, confirming that these effects are indeed mediated by the β2-adrenoceptor.[6][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for CGP 12177 and ICI 118551, providing a clear comparison of their binding affinities and functional potencies at the β2-adrenoceptor.
Table 1: Binding Affinity Data
| Compound | Receptor Subtype | Parameter | Value | Cell/Tissue Type | Reference |
| ICI 118551 | β2-Adrenoceptor | Ki | 1.2 nM | Recombinant | [3] |
| β1-Adrenoceptor | Ki | 120 nM | Recombinant | [3] | |
| β3-Adrenoceptor | Ki | 257 nM | Recombinant | [3] | |
| β2-Adrenoceptor | pA2 | 9.26 | Guinea pig uterus | [1] | |
| β1-Adrenoceptor | pA2 | 7.17 | Guinea pig atrium | [1] | |
| β2-Adrenoceptor | log KD | -9.73 ± 0.07 | CHO-β2 cells | [12] | |
| β2-Adrenoceptor | log Ki | -9.25 ± 0.004 | CHO-β2 cells | [6] | |
| CGP 12177 | β2-Adrenoceptor | Ki | 4 nM | Recombinant | [8] |
| β1-Adrenoceptor | Ki | 0.9 nM | Recombinant | [8] | |
| β3-Adrenoceptor | Ki | 88 nM | Recombinant | [8] | |
| β2-Adrenoceptor | log KD | -9.84 ± 0.06 | Intact CHO-β2 cells ([3H]-CGP 12177 binding) | [6][7] |
Table 2: Functional Activity Data
| Compound | Assay | Parameter | Value | Cell Type | Reference |
| CGP 12177 | 3H-cAMP Accumulation | log EC50 | -8.90 ± 0.06 | CHO-K1 cells expressing human β2-AR | [6][7] |
| CRE-mediated Gene Transcription | log EC50 | -9.66 ± 0.04 | CHO-K1 cells expressing human β2-AR | [6][7] | |
| ICI 118551 | Antagonism of CGP 12177-induced cAMP accumulation | Apparent log KD | -8.84 ± 0.15 | CHO-K1 cells expressing human β2-AR | [6][7] |
| Antagonism of CGP 12177-induced CRE-mediated gene transcription | Apparent log KD | -9.51 ± 0.02 | CHO-K1 cells expressing human β2-AR | [6][7] | |
| Antagonism of Salbutamol-induced cAMP response | log KD | -9.57 ± 0.15 | CHO-K1 cells expressing human β2-AR | [7] | |
| Antagonism of Salbutamol-induced CRE-mediated gene transcription | log KD | -10.04 ± 0.096 | CHO-K1 cells expressing human β2-AR | [7] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for key experiments used to differentiate the effects of CGP 12177 and ICI 118551.
Protocol 1: Radioligand Binding Assay ([3H]-CGP 12177 Whole Cell Binding)
Objective: To determine the binding affinity (KD) of CGP 12177 and the inhibitory constant (Ki) of ICI 118551 at the β2-adrenoceptor in intact cells.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenoceptor (CHO-β2 cells).
-
24-well cell culture plates.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
[3H]-CGP 12177 (radioligand).
-
CGP 12177 (unlabeled).
-
ICI 118551.
-
0.5 M NaOH.
-
Scintillation fluid.
-
Beta-counter.
Procedure:
-
Seed CHO-β2 cells in 24-well plates and grow to confluence.
-
Remove the growth medium and wash the cells with 500 μl of HBSS.
-
Add 1 ml of HBSS containing a fixed concentration of [3H]-CGP 12177 (e.g., 0.3 nM) to each well.
-
For competition binding, add varying concentrations of unlabeled CGP 12177 or ICI 118551 in a small volume (e.g., 10 μl).
-
To determine non-specific binding, add a high concentration of a non-selective antagonist like propranolol (B1214883) (e.g., 10 μM) or a high concentration of ICI 118551 (e.g., 100 nM) to a set of wells.[13]
-
Incubate the plates at 37°C for 1 hour.
-
Remove the incubation buffer and wash each well with 500 μl of cold HBSS to remove unbound radioligand.
-
Lyse the cells by adding 500 μl of 0.5 M NaOH to each well and incubating at 37°C for 1 hour.
-
Transfer the entire contents of each well to a scintillation vial, add scintillation fluid, and mix.
-
Count the radioactivity using a beta-counter.
-
Analyze the data using non-linear regression to determine KD and Ki values.
Protocol 2: cAMP Accumulation Assay
Objective: To measure the agonist effect of CGP 12177 and the antagonist effect of ICI 118551 on cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenoceptor.
-
96-well cell culture plates.
-
Serum-free medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
CGP 12177.
-
ICI 118551.
-
A full β2-AR agonist (e.g., isoprenaline or salbutamol) for comparison.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for a specified time (e.g., 20-30 minutes) at 37°C.
-
To test for antagonism: Add varying concentrations of ICI 118551 to the wells and incubate for a further 20 minutes. Then, add a fixed concentration of CGP 12177 (e.g., its EC80) or a full agonist.
-
To test for agonism: Add varying concentrations of CGP 12177 to the wells.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C.[6]
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
Plot concentration-response curves and determine EC50 values for agonists and KD values for antagonists using appropriate pharmacological models.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental logic described in this guide.
Caption: Canonical Gs-cAMP signaling pathway of the β2-adrenoceptor.
Caption: Logical workflow for using ICI 118551 to validate β2-AR-mediated effects of CGP 12177.
Caption: Relationship between the compounds and their pharmacological actions at the β2-adrenoceptor.
References
- 1. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 3. ICI 118551 hydrochloride, beta2 adrenoceptor antagonist (CAS 72795-04-1) | Abcam [abcam.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of the beta 2-adrenoceptor antagonist ICI 118,551 on exercise tachycardia and isoprenaline-induced beta-adrenoceptor responses in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and direct visualisation of BODIPY-TMR-CGP: a long-acting fluorescent β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating β-Blocker Affinity: A Comparative Guide to Using CGP 12177 in Competition Assays
For researchers, scientists, and drug development professionals, accurately determining the binding affinity of novel β-blocker candidates is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methodologies centered on the use of the hydrophilic β-adrenoceptor antagonist, CGP 12177, in competition assays. Experimental data, detailed protocols, and visual workflows are presented to facilitate a robust validation process.
CGP 12177 is a widely utilized radioligand in the study of β-adrenergic receptors.[1] Its hydrophilic nature makes it particularly suitable for labeling cell surface receptors on intact cells, as it exhibits low non-specific binding.[1] While generally classified as an antagonist for β1- and β2-adrenoceptors, it notably acts as a partial agonist at β3-adrenoceptors and can exhibit partial agonism at the β2-adrenoceptor under certain conditions.[2] This guide will delve into the practical application of [3H]CGP 12177 in competition binding assays to determine the affinity (Ki) of unlabeled β-blockers.
Comparative Affinity of β-Blockers Determined by CGP 12177 Competition
The following tables summarize the binding affinities of various β-blockers at different β-adrenoceptor subtypes, as determined through competition assays with [3H]CGP 12177 and other radioligands. These values are crucial for assessing the potency and selectivity of new chemical entities.
| Compound | Receptor Subtype | Reported Ki (nM) | Radioligand Used | Cell Line | Reference |
| CGP 12177 | β1 | 0.9 | N/A | N/A | |
| β2 | 4 | N/A | N/A | ||
| β3 | 88 | N/A | N/A | ||
| ICI 118551 | β2 | ~0.56 | [3H]CGP 12177 | CHO-β2 | [2] |
| Propranolol | β1/β2 (non-selective) | Varies | [3H]CGP 12177 | C6 glioma cells | [1] |
| Isoproterenol (agonist) | β1/β2 (non-selective) | Varies | [3H]CGP 12177 | C6 glioma cells | [1] |
Note: Ki values can vary based on experimental conditions such as cell line, temperature, and buffer composition. It is essential to consult the original publications for detailed experimental parameters.[3][4]
Experimental Protocols
A successful competition assay relies on a meticulously executed protocol. Below are detailed methodologies for radioligand binding assays using [3H]CGP 12177 with both whole cells and membrane preparations.
Whole Cell Radioligand Binding Assay
This protocol is adapted from studies on CHO-K1 cells expressing the human β2-adrenoceptor.[2]
-
Cell Culture: Grow cells to confluence in 24-well plates.
-
Assay Preparation: Remove the culture media and replace it with 1 ml of Hanks' Balanced Salt Solution with 20 mM HEPES (HBH).
-
Radioligand Addition: Add [3H]CGP 12177 to a final concentration of approximately 0.3 nM.
-
Competitor Addition: Add competing unlabeled β-blockers at various concentrations (typically in a 10 μl volume).
-
Incubation: Incubate the plates at 37°C for 1 hour to reach binding equilibrium.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration (e.g., 100 nM) of a potent, non-labeled antagonist like ICI 118551.
-
Washing: Remove the incubation buffer and wash each well with 500 μl of HBH to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by incubating with 500 μl of 0.5 M NaOH per well at 37°C for one hour.
-
Scintillation Counting: Transfer the entire well contents to a scintillation vial, add scintillation fluid, and count using a β-counter.
Membrane Preparation and Binding Assay
This protocol is a general guideline for assays using cell membrane preparations.
-
Cell Harvesting: Harvest cells expressing the target β-adrenoceptor and centrifuge to form a cell pellet.
-
Homogenization: Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).
-
Binding Assay: In a 96-well plate, combine the membrane preparation (e.g., 30 µg protein per well), [3H]CGP 12177, and varying concentrations of the competing ligand in a final assay volume of 0.5 mL.[5][6]
-
Incubation: Incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (e.g., 180 minutes).[5][6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count.
Data Analysis: From IC50 to Ki
The raw data from the competition assay (counts per minute) is used to generate a dose-response curve, plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
To determine the inhibitor constant (Ki), which represents the affinity of the competitor for the receptor, the Cheng-Prusoff equation is commonly used for competitive binding assays:[7]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
The Kd of the radioligand should be determined independently through a saturation binding experiment.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological context, the following diagrams illustrate the competition assay workflow and the β-adrenergic signaling pathway.
Competition Assay Workflow
β-Adrenergic Signaling Pathway
Comparison with Alternative Radioligands
While CGP 12177 is a valuable tool, other radioligands are also used for studying β-adrenoceptors. The choice of radioligand can influence the experimental outcome.
| Radioligand | Properties | Advantages | Disadvantages |
| [3H]CGP 12177 | Hydrophilic antagonist/partial agonist | Low non-specific binding in whole cells; suitable for labeling cell surface receptors.[1] | Can act as a partial agonist, potentially complicating interpretation of functional assays.[2] Slow dissociation from the β2-adrenoceptor.[2] |
| [3H]Dihydroalprenolol ([3H]DHA) | Lipophilic antagonist | High affinity; widely used and well-characterized. | High non-specific binding, especially in intact cells due to partitioning into the cell membrane.[1] Can be taken up by cells, making it less ideal for distinguishing surface receptors.[1] |
| [125I]Cyanopindolol ([125I]CYP) | High-affinity non-selective antagonist | Very high specific activity, allowing for the use of lower concentrations and detection of low receptor densities. | Iodinated compound, may have different pharmacological properties than the parent compound. Requires handling of gamma radiation. |
References
- 1. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of CGP 12177 Binding Data with Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP 12177's binding characteristics with its functional performance at β-adrenoceptors. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in pharmacology and drug development.
Introduction to CGP 12177
CGP 12177 is a hydrophilic β-adrenoceptor ligand widely used in research. It is recognized as a partial agonist at the β3-adrenoceptor and an antagonist at β1- and β2-adrenoceptors. However, extensive research has revealed a more complex pharmacological profile, including partial agonism at the human β2-adrenoceptor and interaction with a putative secondary site on the β1-adrenoceptor. This guide cross-validates its binding affinity with its functional effects on key signaling pathways.
Quantitative Data Comparison
The following tables summarize the binding and functional parameters of CGP 12177 at human β1 and β2-adrenoceptors.
Table 1: CGP 12177 Binding Affinity (Ki) and Dissociation Constant (Kd)
| Receptor Subtype | Parameter | Value (log) | Value (nM) | Radioligand | Cell Line | Reference |
| β1-adrenoceptor | Ki | -9.05 | 0.9 | [3H]-CGP 12177 | CHO | |
| β2-adrenoceptor | Ki | -8.40 | 4 | [3H]-CGP 12177 | CHO | |
| β2-adrenoceptor | Ki | -9.40 ± 0.02 | ~0.4 | [3H]-CGP 12177 | CHO-β2 | [1] |
| β2-adrenoceptor | Kd | -9.84 ± 0.06 | ~0.14 | [3H]-CGP 12177 | CHO-β2 | [1][2] |
| β3-adrenoceptor | Ki | -7.06 | 88 | [3H]-CGP 12177 | CHO |
Table 2: CGP 12177 Functional Potency (EC50) and Antagonist Dissociation Constant (KD)
| Receptor Subtype | Functional Assay | Parameter | Value (log) | Agonist/Antagonist Action | Cell Line | Reference |
| β2-adrenoceptor | cAMP Accumulation | EC50 | -8.90 ± 0.06 | Partial Agonist | CHO-K1 | [1][2] |
| β2-adrenoceptor | CRE-mediated Reporter Gene | EC50 | -9.66 ± 0.04 | Partial Agonist | CHO-K1 | [1][2] |
| β2-adrenoceptor | cAMP Accumulation (vs. Salbutamol) | KD | -9.57 ± 0.15 | Antagonist | CHO-K1 | [1][2] |
| β2-adrenoceptor | CRE-mediated Reporter Gene (vs. Salbutamol) | KD | -10.04 ± 0.096 | Antagonist | CHO-K1 | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by β-adrenoceptor stimulation and the general workflows for the experimental assays cited in this guide.
Caption: β-Adrenoceptor canonical signaling pathway.
Caption: Workflow for [3H]-CGP 12177 radioligand binding assay.
References
Unveiling the Antagonistic Profile of CGP 12177 at β1-Adrenoceptors: A Comparative Analysis with Propranolol
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of ligands with their target receptors is paramount. This guide provides a comprehensive comparison of the antagonist effects of CGP 12177 and the classical non-selective β-blocker, propranolol (B1214883), at the β1-adrenoceptor. Through a synthesis of experimental data, detailed protocols, and pathway visualizations, this document aims to clarify the pharmacological properties of these two critical research compounds.
CGP 12177 is recognized as an antagonist at β1 and β2-adrenoceptors, while also exhibiting partial agonism at the β3-adrenoceptor. Propranolol is a well-established non-selective β-adrenergic receptor antagonist, demonstrating high affinity for both β1 and β2 subtypes. A comparative analysis of their antagonist effects at the β1-adrenoceptor is crucial for dissecting β-adrenergic signaling and for the development of more selective therapeutic agents.
Quantitative Comparison of Binding Affinities
The binding affinities of CGP 12177 and propranolol for the three main β-adrenoceptor subtypes have been determined through various radioligand binding studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below summarizes the binding profiles of both compounds.
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β3-Adrenoceptor Ki (nM) |
| CGP 12177 | 0.9 | 4 | 88 |
| Propranolol | ~1.8-8.36 | ~0.8-9.08 | ~6.93 |
Note: Ki values can vary between studies depending on the experimental conditions, tissue/cell type, and radioligand used.
Experimental Protocols
To empirically determine and compare the antagonist effects of CGP 12177 and propranolol at the β1-adrenoceptor, two primary experimental approaches are employed: radioligand binding assays and functional assays measuring downstream signaling, such as cyclic AMP (cAMP) accumulation.
Radioligand Competition Binding Assay
This assay quantifies the ability of an unlabeled ligand (the "competitor," e.g., CGP 12177 or propranolol) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of CGP 12177 and propranolol for the β1-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β1-adrenoceptor (e.g., CHO-β1AR).
-
Radioligand: [³H]-CGP 12177 or [³H]-Dihydroalprenolol ([³H]-DHA), known to bind to β-adrenoceptors.
-
Unlabeled competitors: CGP 12177 and propranolol.
-
Assay Buffer (e.g., HBSS pH 7.4, 0.01% ascorbic acid, and 100 μM GTP).
-
Non-specific binding determinator: A high concentration of a non-selective antagonist (e.g., 1 μM propranolol when using a different radioligand).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β1-adrenoceptor and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (CGP 12177 or propranolol).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a filter plate to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonist Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, cyclic AMP (cAMP), a key step in the β1-adrenoceptor signaling pathway.
Objective: To determine the functional potency (IC50) of CGP 12177 and propranolol in antagonizing β1-adrenoceptor-mediated cAMP production.
Materials:
-
Whole cells stably expressing the human β1-adrenoceptor.
-
β-adrenoceptor agonist (e.g., isoproterenol).
-
Antagonists: CGP 12177 and propranolol.
-
Cell culture medium and stimulation buffer.
-
cAMP assay kit (e.g., HTRF, GloSensor™).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the β1-adrenoceptor expressing cells into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the antagonist (CGP 12177 or propranolol) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) to all wells (except for the basal control) and incubate to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the antagonist. The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental logic, the following diagrams illustrate the β1-adrenoceptor signaling pathway and the workflow for comparing the antagonist effects of CGP 12177 and propranolol.
Unraveling the Atypical Pharmacology of CGP 12177: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological agent is paramount. CGP 12177, a compound with a complex and intriguing profile at β-adrenergic receptors (β-ARs), has been the subject of extensive research. Its validation, particularly through the use of knockout (KO) mouse models, has been instrumental in dissecting its unique effects. This guide provides an objective comparison of CGP 12177's performance against other β-AR ligands, supported by experimental data from studies utilizing these powerful genetic tools.
CGP 12177 is classically known as a high-affinity antagonist for β1 and β2-adrenergic receptors. However, it also exhibits partial agonism at β3-adrenergic receptors and, most notably, displays agonist activity at what has been termed a "putative β4-adrenoceptor" or, more accurately, a low-affinity state of the β1-adrenoceptor (β1L-AR). This dual antagonist-agonist profile has been elegantly clarified through experiments on mice genetically engineered to lack specific β-adrenoceptor subtypes.
Comparative Efficacy of CGP 12177 and Other β-Adrenergic Agonists
The following tables summarize the key quantitative data from studies investigating the effects of CGP 12177 and other β-agonists in wild-type (WT) and various β-adrenoceptor knockout mouse models.
Table 1: Cardiostimulant Effects of β-Adrenergic Agonists in Isolated Atria
| Compound | Mouse Strain | Parameter | Agonist Effect (Increase in Atrial Rate - beats/min) | Antagonist Blocking Effect |
| CGP 12177 | Wild-Type | Atrial Rate | Present | Resistant to propranolol (B1214883) |
| β1-KO | Atrial Rate | Absent | - | |
| β2-KO | Atrial Rate | Present | - | |
| β3-KO | Atrial Rate | Present | Not significantly different from WT | |
| β1/β2-dKO | Atrial Rate | Absent | - | |
| Isoprenaline | Wild-Type | Atrial Rate | Potent, full agonist | Blocked by propranolol |
| β1-KO | Atrial Rate | Significantly reduced response | - | |
| β2-KO | Atrial Rate | Minor reduction in response | - | |
| β1/β2-dKO | Atrial Rate | Abolished | - |
Data synthesized from Kaumann et al., 2001 and other related studies.
Table 2: Adenylyl Cyclase (AC) Activation in Cardiac and Brown Adipose Tissue (BAT)
| Compound | Tissue | Mouse Strain | Adenylyl Cyclase Activation | Key Findings |
| CGP 12177 | Heart | Wild-Type | Biphasic: High-affinity (β1) and low-affinity (β1L) components | - |
| β1-KO | High-affinity component absent | Low-affinity activation remains | ||
| β3-KO | No significant change from WT | - | ||
| BAT | Wild-Type | Biphasic activation | High-affinity (β1) and low-affinity (β3) components | |
| β1-KO | High-affinity component absent | Low-affinity (β3) component remains | ||
| β3-KO | Low-affinity component absent | High-affinity (β1) component remains | ||
| Isoprenaline | Heart | Wild-Type | Potent activation | - |
| β1-KO | Markedly reduced activation | - | ||
| BAT | Wild-Type | Potent activation | - | |
| BRL 37344 (β3-agonist) | BAT | Wild-Type | Potent activation | - |
| β3-KO | Activation abolished | Confirms β3-selectivity |
Data synthesized from Konkar et al., 2000 and other related studies.
Experimental Protocols
Measurement of Atrial Rate in Isolated Mouse Atria
This protocol outlines the methodology used to assess the chronotropic effects of CGP 12177 and other compounds on isolated mouse atrial preparations.
-
Tissue Preparation: Mice (wild-type and knockout strains) are euthanized by a humane method (e.g., cervical dislocation). The hearts are rapidly excised and placed in cooled, oxygenated Krebs-Henseleit solution. The atria are carefully dissected from the ventricles.
-
Mounting: The right atrium is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. One end of the atrium is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
Equilibration: The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 5 mN. During this period, the bathing solution is changed every 15 minutes.
-
Data Recording: Spontaneous atrial contractions are recorded, and the heart rate (beats per minute) is derived from the recordings.
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (e.g., CGP 12177, isoprenaline) to the organ bath at regular intervals. For antagonist studies, tissues are pre-incubated with the antagonist (e.g., propranolol) for a defined period before adding the agonist.
Adenylyl Cyclase Activity Assay in Tissue Membranes
This protocol describes the measurement of adenylyl cyclase activity in membrane preparations from mouse heart and brown adipose tissue.
-
Membrane Preparation: Tissues are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate buffer.
-
Assay Reaction: The adenylyl cyclase assay is initiated by adding the membrane preparation to a reaction mixture containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX), and a GTP analog. The reaction is carried out in the presence or absence of stimulating agents (e.g., CGP 12177, isoprenaline, forskolin) at 37°C for a defined period.
-
cAMP Measurement: The reaction is terminated by adding a stop solution. The amount of cyclic AMP (cAMP) produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Adenylyl cyclase activity is expressed as pmol of cAMP produced per minute per mg of membrane protein. Concentration-response curves are plotted to determine the potency (EC50) and maximal efficacy (Emax) of the stimulating agents.
Visualizing the Mechanisms
To better understand the complex interactions of CGP 12177 and the experimental approaches used to study them, the following diagrams are provided.
Conclusion
The use of knockout mouse models has been indispensable in validating and characterizing the complex pharmacology of CGP 12177. The data unequivocally demonstrate that:
-
The cardiostimulant effects of CGP 12177 are critically dependent on the presence of the β1-adrenoceptor, specifically its low-affinity state (β1L-AR). This effect is maintained in the absence of β2 and β3 receptors but is abolished when the β1 receptor is knocked out.
-
In brown adipose tissue, CGP 12177 elicits its effects through both β1- and β3-adrenoceptors, highlighting tissue-specific differences in its mechanism of action.
-
The resistance of CGP 12177's agonist effects to classical β-blockers like propranolol further supports the involvement of an atypical binding site or conformation of the β1-adrenoceptor.
This comparative guide underscores the power of genetic models in dissecting complex pharmacological profiles. For researchers in drug development, these findings provide a crucial framework for designing and interpreting studies on compounds with multifaceted receptor interactions, ultimately aiding in the development of more selective and effective therapeutics.
"reproducibility of CGP 12177 hydrochloride effects across different studies"
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological effects of CGP 12177 hydrochloride across various studies. This guide provides a comparative analysis of its binding affinities and functional potencies, supported by detailed experimental protocols and signaling pathway diagrams.
This compound is a well-characterized β-adrenergic receptor ligand with a complex pharmacological profile. It acts as a high-affinity antagonist at β1 and β2-adrenergic receptors and as a partial agonist at the β3-adrenergic receptor.[1] Furthermore, some studies have reported its partial agonist activity at the β2-adrenergic receptor, particularly in functional assays measuring gene transcription.[2][3] This guide synthesizes data from multiple studies to provide a clear comparison of the reported effects of this compound, aiding researchers in evaluating its reproducibility and designing future experiments.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound from various studies. This allows for a direct comparison of its effects on different β-adrenergic receptor subtypes in diverse experimental systems.
| Receptor Subtype | Reported Effect | Value (nM) | Cell/Tissue Type | Assay Type | Reference |
| β1-Adrenergic Receptor | Antagonist (Ki) | 0.9 | - | - | [1] |
| β2-Adrenergic Receptor | Antagonist (Ki) | 4 | - | - | [1] |
| β3-Adrenergic Receptor | Agonist (Ki) | 88 | - | - | [1] |
| Human β2-Adrenoceptor | Partial Agonist (log EC50 = -8.90 ± 0.06) | ~1.26 | CHO-K1 cells | ³H-cyclic AMP accumulation | [2][3] |
| Human β2-Adrenoceptor | Partial Agonist (log EC50 = -9.66 ± 0.04) | ~0.22 | CHO-K1 cells | CRE-mediated gene transcription | [2][3] |
| Human β2-Adrenoceptor | Binding Affinity (log Ki = -9.40 ± 0.02) | ~0.40 | CHO-K1 cells | ³H-CGP 12177 displacement | [2] |
| Human β2-Adrenoceptor | Binding Affinity (log KD = -9.84 ± 0.06) | ~0.14 | Intact CHO-β2 cells | ³H-CGP 12177 whole cell binding | [2][3] |
| Ferret Ventricular β1-Adrenoceptors | Antagonist (pKB against (-)-isoprenaline) | - | Ferret ventricular myocardium | Functional antagonism | [4] |
| Ferret Ventricular β1-Adrenoceptors | Partial Agonist | - | Ferret ventricular myocardium | Positive inotropic effects | [4] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for key assays used to characterize the effects of this compound.
Radioligand Binding Assay (Whole Cell)
This protocol is adapted from studies characterizing the binding of ³H-CGP 12177 to intact cells expressing β-adrenergic receptors.[2]
Objective: To determine the binding affinity (KD) and receptor density (Bmax) of a radioligand to its receptor in intact cells.
Materials:
-
Cells grown to confluence in 24-well plates
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
³H-CGP 12177 (Radioligand)
-
Unlabeled CGP 12177 or other competing ligands
-
Non-specific binding determinator (e.g., 1 µM propranolol)
-
0.5 M NaOH
-
Scintillation fluid
-
Beta-counter
Procedure:
-
Wash the confluent cells once with binding buffer.
-
Add binding buffer containing a fixed concentration of ³H-CGP 12177 (e.g., 0.3 nM) to each well.
-
For competition binding, add varying concentrations of unlabeled competing ligand. For saturation binding, add varying concentrations of ³H-CGP 12177.
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1 µM propranolol) to a set of wells.
-
Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Aspirate the buffer and wash the cells rapidly with ice-cold binding buffer to terminate the binding reaction.
-
Solubilize the cells by adding 0.5 M NaOH to each well and incubating at 37°C for 1 hour.
-
Transfer the contents of each well to a scintillation vial, add scintillation fluid, and count the radioactivity using a beta-counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine KD and Bmax values.
Cyclic AMP (cAMP) Accumulation Assay
This protocol is based on the methodology used to assess the functional agonist/antagonist effects of this compound.[2]
Objective: To measure the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP.
Materials:
-
Cells expressing the receptor of interest, pre-labeled with ³H-adenine.
-
Assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX).
-
Agonists and antagonists to be tested.
-
Lysis buffer (e.g., 0.1 M HCl).
-
Dowex and alumina (B75360) columns for separating ³H-cAMP.
-
Scintillation fluid and beta-counter.
Procedure:
-
Seed cells in multi-well plates and allow them to attach and grow.
-
Pre-label the intracellular ATP pool by incubating the cells with ³H-adenine overnight.
-
Wash the cells to remove unincorporated ³H-adenine.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
To test for antagonist effects, pre-incubate the cells with the antagonist before adding the agonist.
-
Add the test compound (agonist) at various concentrations and incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Separate ³H-cAMP from other ³H-adenine nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of ³H-cAMP by scintillation counting.
-
Plot the concentration-response curves and determine EC50 or IC50 values.
Visualizing Cellular Mechanisms
To better understand the molecular interactions and experimental processes involved, the following diagrams illustrate the β-adrenergic signaling pathway and a typical experimental workflow.
Caption: β-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for CGP 12177 Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of CGP 12177 and SR 59230A on α1-adrenoceptors"
A detailed analysis for researchers, scientists, and drug development professionals.
Primarily recognized for their interactions with β-adrenoceptors, the pharmacological agents CGP 12177 and SR 59230A also exhibit significant activity at α1-adrenoceptors. This guide provides a comprehensive head-to-head comparison of their effects on this receptor class, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of CGP 12177 and SR 59230A at α1-adrenoceptors, as determined in various experimental models.
Table 1: α1-Adrenoceptor Binding Affinities (pKi)
| Compound | pKi (Rat Cerebral Cortex)[1][2] | pKi (Rat Cortical Membranes)[3][4] |
| CGP 12177A | 5.48 | 5.2 |
| SR 59230A | 6.25 | 6.6 |
Higher pKi values indicate greater binding affinity.
Table 2: α1-Adrenoceptor Functional Activity
| Compound | Tissue | Activity | Potency (pKB/pA2) |
| CGP 12177A | Rat Aorta | Competitive Antagonist | 5.26 (pKB)[1][2] |
| CGP 12177 | Rat Intrapulmonary Artery | Partial Agonist | - |
| SR 59230A | Rat Intrapulmonary Artery | Antagonist | - |
| SR 59230A | Rat Aorta (α1D) | Antagonist | 6.78 (pKB)[5] |
| SR 59230A | Rat Spleen (α1B) | Antagonist | 6.12 (pKB)[5] |
Experimental Protocols
The data presented above were derived from the following key experimental methodologies.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity of CGP 12177 and SR 59230A to α1-adrenoceptors.
-
Tissue Preparation: Membranes from rat cerebral cortex or other relevant tissues were prepared through homogenization and centrifugation to isolate the membrane fraction containing the α1-adrenoceptors.
-
Assay Conditions: The prepared membranes were incubated with a specific radioligand for α1-adrenoceptors, typically [3H]prazosin.
-
Competition Binding: Increasing concentrations of the unlabeled test compounds (CGP 12177 or SR 59230A) were added to compete with the radioligand for binding to the receptors.
-
Detection and Analysis: The amount of bound radioligand was quantified using liquid scintillation counting. The data were then analyzed using non-linear regression to determine the inhibition constant (Ki), which was subsequently converted to the pKi value (-logKi).
Functional Assays (Isolated Tissue Bath)
Functional assays were employed to characterize the pharmacological activity (antagonism or partial agonism) of the compounds.
-
Tissue Preparation: Rings of rat aorta or intrapulmonary artery were dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Contraction Studies: The tissues were contracted with an α1-adrenoceptor agonist, such as phenylephrine.
-
Antagonist/Partial Agonist Evaluation: To assess antagonist activity, cumulative concentration-response curves to the agonist were constructed in the absence and presence of increasing concentrations of CGP 12177 or SR 59230A. A parallel rightward shift in the concentration-response curve is indicative of competitive antagonism. To evaluate partial agonist activity, the direct effect of the compound on the basal tone of the tissue or on pre-contracted tissues was measured.
-
Data Analysis: The potency of the antagonists was determined by Schild regression analysis to calculate the pA2 or pKB value.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental process for comparing the two compounds and the general signaling pathway of α1-adrenoceptors.
Caption: Experimental workflow for comparing CGP 12177 and SR 59230A.
References
- 1. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALpha1-adrenoceptor antagonist properties of CGP 12177A and other beta-adrenoceptor ligands: evidence against beta(3)- or atypical beta-adrenoceptors in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Role of α-Adrenergic Receptors in the Effect of the β-Adrenergic Receptor Ligands, CGP 12177, Bupranolol, and SR 59230A, on the Contraction of Rat Intrapulmonary Artery | Semantic Scholar [semanticscholar.org]
- 5. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CGP 12177 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of CGP 12177 hydrochloride, a β1/β2-adrenoceptor antagonist and β3-adrenoceptor partial agonist.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as recommended in the forthcoming SDS. This typically includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of research-grade chemicals like this compound. This protocol is not a substitute for the specific instructions that will be provided in the manufacturer's SDS.
-
Obtain and Review the Safety Data Sheet (SDS): Contact your supplier to receive the SDS for your specific lot of this compound. This document will contain critical information regarding its physical and chemical properties, hazards, and specific disposal instructions.
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines and the compound's SDS. Incompatible chemicals can react dangerously.
-
Use Designated Waste Containers:
-
Solid Waste: Place unused or expired solid this compound into a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Ensure the container is compatible with the solvent used.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated container for solid chemical waste.
-
-
Properly Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
Store Waste Securely: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure that the storage location is known to all laboratory personnel and is in compliance with institutional and local regulations.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste. Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Workflow for the safe disposal of laboratory chemicals.
By adhering to these procedures and, most importantly, the specific guidance within the Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
Safeguarding Your Research: A Guide to Handling CGP 12177 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of CGP 12177 hydrochloride, a β-adrenergic receptor ligand. The following procedural guidance is designed to be your immediate and trusted resource for operational and disposal plans, fostering a culture of safety and precision in your critical research.
When handling this compound, a compound with affinity for β-adrenergic receptors, a comprehensive safety strategy is crucial. Although specific occupational exposure limits have not been established for this compound, a conservative approach based on its pharmacological activity and general principles of chemical safety is warranted. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or higher rated respirator (if not handled in a chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Impermeable gown- Safety goggles- Appropriate respiratory protection (based on spill size and location) |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear nitrile gloves when handling the package.
-
Store the compound at room temperature, as recommended by suppliers.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.
2. Weighing and Solution Preparation:
-
Perform all weighing and initial dilutions of the solid compound within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in water.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
3. Experimental Use:
-
Handle all solutions containing this compound with care, avoiding skin and eye contact.
-
Work in a well-ventilated area.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, wear the appropriate PPE (see table above) and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Compound: Dispose of as chemical waste in accordance with your institution's and local regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a clearly labeled hazardous waste container for disposal by your institution's environmental health and safety department.
Visualizing the Science: Signaling Pathway and Experimental Workflow
To further support your research, the following diagrams illustrate a key signaling pathway involving β-adrenergic receptors and a typical experimental workflow for studying the effects of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
